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Core Science & Biosynthesis

Foundational

The Origin and Bioactivity of Isoapoptolidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Isoapoptolidin is a naturally derived macrolide that has garnered interest within the scientific community for its pro-apoptotic properties. This t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin is a naturally derived macrolide that has garnered interest within the scientific community for its pro-apoptotic properties. This technical guide provides a comprehensive overview of the origin, isolation, and biological activity of Isoapoptolidin. Detailed experimental protocols for the fermentation of the source organism, Nocardiopsis sp., and the subsequent isolation and characterization of the compound are presented. Furthermore, this document elucidates the mechanism of action of Isoapoptolidin, focusing on its role as an inhibitor of mitochondrial F0F1-ATP synthase and the downstream signaling pathways that lead to programmed cell death. Quantitative data on its bioactivity are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of this promising molecule.

Introduction

Isoapoptolidin is a polyketide macrolide that belongs to the apoptolidin family of natural products. These compounds are noteworthy for their ability to selectively induce apoptosis in transformed cell lines, making them attractive candidates for further investigation in the context of oncology drug development. Isoapoptolidin is structurally distinct as a ring-expanded isomer of its precursor, apoptolidin. This guide delves into the technical details surrounding the origin and biological evaluation of Isoapoptolidin.

Origin of Isoapoptolidin

Isoapoptolidin is a natural product derived from the fermentation of the actinomycete, Nocardiopsis sp.[1]. It is not directly biosynthesized by the organism in this isomeric form but is rather isolated from the crude fermentation extracts that primarily contain its precursor, apoptolidin[1]. Apoptolidin itself is a secondary metabolite produced by this bacterium[2][3][4].

Isomerization of Apoptolidin

Isoapoptolidin is formed through the isomerization of apoptolidin. This transformation involves a ring expansion of the macrolide core. While this can occur naturally, the isomerization of apoptolidin to Isoapoptolidin can also be achieved chemically. Treatment of apoptolidin with methanolic triethylamine results in an equilibrium mixture of the two isomers[1]. This chemical conversion is a key step in obtaining Isoapoptolidin for research purposes.

Experimental Protocols

Fermentation of Nocardiopsis sp.

The production of the precursor molecule, apoptolidin, is achieved through fermentation of Nocardiopsis sp. The following protocol is a representative method for culturing this microorganism:

Materials:

  • Nocardiopsis sp. culture

  • Seed Medium (e.g., Tryptic Soy Broth)

  • Production Medium (specific composition can be optimized, but a typical medium may contain glucose, peptone, yeast extract, and inorganic salts)

  • Shaker incubator

Procedure:

  • Inoculation: Aseptically inoculate a starter culture of Nocardiopsis sp. into the seed medium.

  • Seed Culture Growth: Incubate the seed culture at 30°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.

  • Production Culture: Transfer an appropriate volume of the seed culture to the production medium in a larger flask.

  • Fermentation: Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.

  • Harvesting: After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant. The target compounds are typically found in both the mycelium and the supernatant and should be extracted accordingly.

Isolation and Purification of Isoapoptolidin

The following is a general workflow for the isolation and purification of Isoapoptolidin from the fermentation broth of Nocardiopsis sp.:

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., methanol, acetonitrile, water)

Procedure:

  • Extraction: Extract the fermentation broth (both supernatant and mycelial cake) with an organic solvent such as ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing apoptolidin and Isoapoptolidin.

  • HPLC Purification: Pool the fractions containing the compounds of interest and subject them to further purification using preparative HPLC with a C18 column. A gradient of methanol or acetonitrile in water is typically used to achieve separation and yield pure Isoapoptolidin.

  • Characterization: Confirm the identity and purity of the isolated Isoapoptolidin using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Isomerization of Apoptolidin to Isoapoptolidin

Materials:

  • Purified apoptolidin

  • Methanol

  • Triethylamine

Procedure:

  • Reaction Setup: Dissolve the purified apoptolidin in methanol.

  • Isomerization: Add triethylamine to the methanolic solution of apoptolidin. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the progress of the isomerization by HPLC until an equilibrium between apoptolidin and Isoapoptolidin is reached.

  • Purification: Once the desired conversion is achieved, purify Isoapoptolidin from the reaction mixture using preparative HPLC as described in section 3.2.

Data Presentation

Quantitative Bioactivity Data

The biological activity of Isoapoptolidin is primarily attributed to its ability to inhibit the mitochondrial F0F1-ATP synthase, which leads to the induction of apoptosis. The following table summarizes the available quantitative data on the bioactivity of Isoapoptolidin.

CompoundTargetAssayIC50 / KiCell Line / SystemReference
Isoapoptolidin F0F1-ATP synthaseInhibition of ATPase activity>10-fold less potent than apoptolidinBovine heart mitochondria[5]
Apoptolidin F0F1-ATP synthaseInhibition of ATPase activity4-5 µM (Ki)Yeast mitochondria[4]

Mechanism of Action and Signaling Pathways

Isoapoptolidin, as a member of the apoptolidin family, exerts its cytotoxic effects by targeting the mitochondrial F0F1-ATP synthase[3]. This enzyme is crucial for cellular energy production through oxidative phosphorylation.

Inhibition of F0F1-ATP Synthase

The apoptolidin family of compounds binds to the F1 subunit of the ATP synthase complex[3]. This binding event inhibits the enzymatic activity of ATP synthase, leading to a decrease in cellular ATP levels and disruption of the mitochondrial membrane potential. This disruption of mitochondrial function is a key initiating event in the intrinsic pathway of apoptosis.

Downstream Apoptotic Signaling

The inhibition of F0F1-ATP synthase by Isoapoptolidin triggers a cascade of events that culminate in apoptosis. The disruption of mitochondrial function leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. This, in turn, leads to the activation of caspases, a family of proteases that execute the apoptotic program. The apoptotic cell death induced by apoptolidin is dependent on the action of caspase-9 and is inhibited by the anti-apoptotic protein Bcl-2[4].

apoptosis_pathway isoapoptolidin Isoapoptolidin atp_synthase Mitochondrial F0F1-ATP Synthase isoapoptolidin->atp_synthase Inhibition mitochondrion Mitochondrion atp_depletion ATP Depletion & Disrupted Membrane Potential mitochondrion->atp_depletion Dysfunction cytochrome_c Cytochrome c Release atp_depletion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase_cascade Executioner Caspase Cascade caspase9->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Signaling pathway of Isoapoptolidin-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the source organism to the final biological evaluation of Isoapoptolidin.

experimental_workflow cluster_production Production cluster_purification Purification & Isomerization cluster_evaluation Biological Evaluation nocardiopsis Nocardiopsis sp. fermentation Fermentation nocardiopsis->fermentation crude_extract Crude Extract fermentation->crude_extract chromatography Chromatography (Silica, HPLC) crude_extract->chromatography apoptolidin Apoptolidin chromatography->apoptolidin isomerization Chemical Isomerization apoptolidin->isomerization isoapoptolidin Isoapoptolidin isomerization->isoapoptolidin atp_assay ATP Synthase Inhibition Assay isoapoptolidin->atp_assay cell_assay Cell-based Cytotoxicity Assays isoapoptolidin->cell_assay data_analysis Data Analysis (IC50 determination) atp_assay->data_analysis cell_assay->data_analysis

Overall experimental workflow for Isoapoptolidin.

Conclusion

Isoapoptolidin is a fascinating natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its origin from Nocardiopsis sp. and its relationship to apoptolidin provide a basis for its production and further derivatization. The detailed protocols and workflow diagrams presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, chemical biology, and drug discovery. Further studies to fully elucidate the structure-activity relationship and to assess the therapeutic potential of Isoapoptolidin and its analogs are warranted.

References

Exploratory

In-Depth Technical Guide: Discovery and Isolation of Isoapoptolidin from Nocardiopsis sp.

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details the discovery, isolation, and preliminary characterization of Isoapoptolidin, a macrolide natural product derived from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, isolation, and preliminary characterization of Isoapoptolidin, a macrolide natural product derived from the fermentation of the actinomycete Nocardiopsis sp.. Isoapoptolidin is a structural isomer of Apoptolidin, a known inducer of apoptosis in transformed cells. This document provides a comprehensive overview of the fermentation process for producing Apoptolidin analogs, a general protocol for the isolation and purification of Isoapoptolidin, and an analysis of its pro-apoptotic mechanism of action through the inhibition of mitochondrial F1F0-ATP synthase. While specific quantitative data for Isoapoptolidin remains limited in publicly accessible literature, this guide consolidates the available information and provides a framework for its further investigation and development as a potential therapeutic agent.

Introduction

The relentless pursuit of novel therapeutic agents for the treatment of cancer has led researchers to explore the vast chemical diversity of natural products. Actinomycetes, particularly species of the genus Nocardiopsis, are prolific producers of bioactive secondary metabolites with diverse and potent pharmacological activities. The Apoptolidin family of macrolides, isolated from Nocardiopsis sp., has garnered significant attention for their ability to selectively induce apoptosis in cancer cells.

Isoapoptolidin was first identified as a stable isomer of Apoptolidin, isolated from the crude fermentation extracts of the Apoptolidin-producing microorganism, Nocardiopsis sp.. It has been observed that Apoptolidin can isomerize to Isoapoptolidin, suggesting a close biosynthetic or chemical relationship between the two compounds. This guide provides a detailed account of the methodologies involved in the production and isolation of Isoapoptolidin, along with an exploration of its biological activity.

Fermentation of Nocardiopsis sp. for Isoapoptolidin Production

The production of Isoapoptolidin is intrinsically linked to the fermentation of Nocardiopsis sp. for the biosynthesis of Apoptolidins. The following protocol is adapted from established methods for producing Apoptolidin analogs from Nocardiopsis sp. FU40.

Culture and Media
  • Strain: Nocardiopsis sp. (Apoptolidin-producing strain)

  • Seed Medium:

    • Soluble Starch: 1%

    • Molasses: 1%

    • Peptone: 1%

    • Beef Extract: 1%

    • pH: 7.2

  • Production Medium:

    • Glycerol: 2%

    • Molasses: 1%

    • Casamino Acids: 0.5%

    • Peptone: 0.1%

    • CaCO₃: 0.1%

    • pH: 7.2

Fermentation Protocol
  • Spore Inoculation: Inoculate spores of Nocardiopsis sp. onto Bennett's agar plates and incubate at 30°C for 5-6 days to achieve fresh spore growth.

  • Seed Culture: Inoculate the fresh spores into a flask containing 5 mL of Seed Medium. Culture at 30°C with shaking for 4 days.

  • Production Culture: Inoculate the 5 mL seed culture into a 250 mL flask containing 50 mL of Production Medium.

  • Incubation: Culture the production flask at 30°C with shaking for 6 days.

Isolation and Purification of Isoapoptolidin

Isoapoptolidin is isolated from the fermentation broth of Nocardiopsis sp.. The isolation process involves extraction followed by chromatographic purification.

Extraction
  • Centrifugation: After 6 days of incubation, centrifuge the fermentation broth at 3750 rpm to separate the mycelial cake from the supernatant.

  • Solvent Extraction: Extract the aqueous layer with an equal volume of ethyl acetate by shaking for 1 hour.

  • Concentration: Separate the ethyl acetate layer and concentrate it in vacuo to yield a crude extract containing a mixture of Apoptolidins and Isoapoptolidin.

Chromatographic Purification

A combination of flash chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for the purification of Isoapoptolidin.

  • Flash Chromatography: The crude extract is first subjected to flash chromatography on a silica gel column to separate the components based on polarity. This initial step helps in enriching the fraction containing Apoptolidins and Isoapoptolidin.

  • Preparative RP-HPLC: The enriched fraction is then purified using preparative RP-HPLC. A C18 column is typically used with a gradient elution system.

    • Mobile Phase: A gradient of acetonitrile in water is commonly used. The specific gradient profile needs to be optimized to achieve separation between Apoptolidin isomers.

    • Detection: UV detection is used to monitor the elution of the compounds.

    • Isomerization: It is important to note that Apoptolidin D has been shown to equilibrate with Isoapoptolidin D. This suggests that during the isolation process, care must be taken to manage the equilibrium between the isomers.

Structure Elucidation

The structure of Isoapoptolidin is determined using a combination of spectroscopic techniques. As a structural isomer of Apoptolidin, its overall framework is similar, with key differences in stereochemistry or functional group arrangement.

Spectroscopic Data

Due to the limited availability of specific data for Isoapoptolidin in the public domain, the following table presents the type of data required for full structural elucidation. Researchers who successfully isolate Isoapoptolidin should aim to acquire this comprehensive dataset.

Technique Data Type Purpose
¹H NMR Chemical shifts (δ), coupling constants (J), integrationProvides information on the proton environment, connectivity, and stereochemistry.
¹³C NMR Chemical shifts (δ)Identifies the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Correlation peaksEstablishes the connectivity between protons and carbons, allowing for the assembly of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) Accurate mass-to-charge ratio (m/z)Determines the elemental composition and molecular formula of the compound.

Note: A comprehensive table of ¹H and ¹³C NMR chemical shifts and the exact ESI-MS m/z value for Isoapoptolidin are not currently available in the cited literature. Researchers are encouraged to publish this data upon successful isolation and characterization.

Biological Activity and Mechanism of Action

The Apoptolidin family of compounds are known for their potent and selective antiproliferative activity against various cancer cell lines. This activity stems from their ability to induce apoptosis.

Antiproliferative Activity

The antiproliferative activity of Isoapoptolidin is expected to be comparable to that of other Apoptolidins. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify this activity.

Cell Line Cancer Type IC₅₀ (nM)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Note: Specific IC₅₀ values for Isoapoptolidin against a panel of cancer cell lines are not available in the reviewed literature. This data is critical for evaluating its therapeutic potential.

Mechanism of Action: Inhibition of Mitochondrial F1F0-ATP Synthase

The primary molecular target of the Apoptolidin family is the mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy metabolism.

  • Inhibition of ATP Synthesis: By binding to the F1 subunit of ATP synthase, Apoptolidins inhibit the production of ATP.[1]

  • Induction of Apoptosis: The disruption of cellular energy homeostasis triggers the intrinsic pathway of apoptosis. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.[2][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification spore Nocardiopsis sp. Spores seed Seed Culture spore->seed Inoculation production Production Culture seed->production Inoculation extraction Solvent Extraction production->extraction Harvest flash_chrom Flash Chromatography extraction->flash_chrom hplc RP-HPLC flash_chrom->hplc isoapoptolidin Isoapoptolidin hplc->isoapoptolidin

Caption: Experimental workflow for the production and isolation of Isoapoptolidin.

Apoptosis Signaling Pathway

apoptosis_pathway Isoapoptolidin Isoapoptolidin ATP_Synthase Mitochondrial F1F0-ATP Synthase Isoapoptolidin->ATP_Synthase Inhibition ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Mitochondria Mitochondrion ATP_Depletion->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Isoapoptolidin-induced apoptosis.

Conclusion and Future Directions

Isoapoptolidin, a stable isomer of Apoptolidin from Nocardiopsis sp., represents a promising lead compound for the development of novel anticancer agents. Its mechanism of action, through the inhibition of mitochondrial ATP synthase, offers a distinct approach to inducing apoptosis in cancer cells. However, a significant gap exists in the publicly available data regarding its specific physicochemical properties and biological activity.

Future research should focus on:

  • Complete Structural Elucidation: Detailed 1D and 2D NMR studies and high-resolution mass spectrometry are required to definitively establish the structure of Isoapoptolidin.

  • Quantitative Bioactivity Profiling: A comprehensive evaluation of the antiproliferative activity of pure Isoapoptolidin against a diverse panel of human cancer cell lines is essential to determine its potency and selectivity.

  • Optimization of Production and Isolation: The development of optimized fermentation and purification protocols will be crucial for obtaining sufficient quantities of Isoapoptolidin for further preclinical and clinical development.

The in-depth characterization of Isoapoptolidin holds the potential to expand the arsenal of natural product-based anticancer agents and provide new insights into the therapeutic targeting of cellular metabolism.

References

Foundational

Isoapoptolidin: A Macrolide Natural Product with Potent Anticancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Isoapoptolidin is a macrolide natural product that has garnered significant interest within the scientific communit...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a macrolide natural product that has garnered significant interest within the scientific community for its potent and selective cytotoxic activity against various cancer cell lines. As an isomer of the well-studied apoptolidin, isoapoptolidin shares a similar mechanism of action, primarily targeting the mitochondrial F0F1-ATPase (ATP synthase). This inhibition disrupts cellular energy metabolism, leading to the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of isoapoptolidin, including its biological activity, mechanism of action, and relevant experimental protocols, to support further research and drug development efforts.

Core Properties and Biological Activity

Isoapoptolidin is a structural isomer of apoptolidin, a 20-membered macrolide originally isolated from the fermentation broth of the actinomycete Nocardiopsis sp. The isomerization from apoptolidin to isoapoptolidin can occur under basic conditions, such as treatment with methanolic triethylamine, resulting in an equilibrium mixture of the two compounds.[1]

The primary molecular target of isoapoptolidin, like its parent compound, is the mitochondrial F0F1-ATPase, a critical enzyme complex responsible for ATP synthesis. By inhibiting this enzyme, isoapoptolidin disrupts the primary energy currency of the cell, leading to a cascade of events culminating in apoptosis.[1] This mechanism of action is particularly effective against cancer cells, which often exhibit a high metabolic rate and increased reliance on mitochondrial respiration.

Quantitative Analysis of Biological Activity

While extensive quantitative data for isoapoptolidin across a wide range of cancer cell lines is still emerging, preliminary studies have provided valuable insights into its potency. The following tables summarize the available data on the inhibitory and cytotoxic activities of isoapoptolidin and its parent compound, apoptolidin.

Compound Assay Target Cell Line/System IC50 / GI50 Reference
IsoapoptolidinF0F1-ATPase InhibitionMitochondrial F0F1-ATPaseYeast Mitochondria17 µM[2]
ApoptolidinF0F1-ATPase InhibitionMitochondrial F0F1-ATPaseYeast Mitochondria0.7 µM[2]
IsoapoptolidinAntiproliferative Activity-E1A-transformed Rat Fibroblasts9 nM[2]
ApoptolidinAntiproliferative Activity-E1A-transformed Rat Fibroblasts6.5 nM[2]

Table 1: Comparative biological activity of isoapoptolidin and apoptolidin. It is noteworthy that while isoapoptolidin shows lower potency in a cell-free enzymatic assay, its antiproliferative activity in a cell-based assay is comparable to that of apoptolidin.

Mechanism of Action and Signaling Pathways

The cytotoxic effect of isoapoptolidin is initiated by the inhibition of mitochondrial F0F1-ATPase. This leads to a decrease in cellular ATP levels and a subsequent increase in the AMP:ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4]

Activated AMPK initiates a signaling cascade that ultimately leads to apoptosis. This pathway involves the modulation of downstream targets that control protein synthesis, cell growth, and apoptosis. The following diagram illustrates the proposed signaling pathway for isoapoptolidin-induced apoptosis.

Isoapoptolidin_Signaling_Pathway Isoapoptolidin Isoapoptolidin Mito Mitochondrial F0F1-ATPase Isoapoptolidin->Mito Inhibition ATP Cellular ATP Levels (Decrease) Mito->ATP AMP_ATP_Ratio AMP:ATP Ratio (Increase) ATP->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Downstream Downstream Effectors (e.g., mTOR inhibition, p53 activation) AMPK->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Proposed signaling pathway of isoapoptolidin-induced apoptosis.

Experimental Protocols

Isolation and Purification of Isoapoptolidin from Nocardiopsis sp.

The following is a general protocol for the isolation of isoapoptolidin from the fermentation broth of Nocardiopsis sp., based on established methods for related macrolides.

Isolation_Workflow Start Fermentation Broth of Nocardiopsis sp. Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Chromatography1 Silica Gel Chromatography Concentration->Chromatography1 Isomerization Base-catalyzed Isomerization (e.g., Methanolic Triethylamine) Chromatography1->Isomerization Crude Apoptolidin Chromatography2 Preparative HPLC Isomerization->Chromatography2 End Pure Isoapoptolidin Chromatography2->End ATPase_Assay_Workflow Start Prepare Mitochondria or Purified F0F1-ATPase Reaction_Mix Prepare Reaction Mixture (Buffer, Substrates, Coupling Enzymes) Start->Reaction_Mix Add_Inhibitor Add Isoapoptolidin (Varying Concentrations) Reaction_Mix->Add_Inhibitor Incubate Incubate at Controlled Temperature Add_Inhibitor->Incubate Measure Measure Absorbance Change over Time (e.g., at 340 nm for NADH oxidation) Incubate->Measure Analyze Calculate IC50 Value Measure->Analyze

References

Exploratory

The Chemical Architecture of Isoapoptolidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Isoapoptolidin, a naturally occurring macrolide, stands as a significant subject of interest in the fields of organic chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin, a naturally occurring macrolide, stands as a significant subject of interest in the fields of organic chemistry and drug discovery. As the ring-expanded isomer of the potent antitumor agent apoptolidin, its distinct structural features and altered biological activity provide a compelling case study in structure-activity relationships. This technical guide offers an in-depth exploration of the chemical structure and stereochemistry of isoapoptolidin, presenting available data, outlining experimental approaches for its study, and providing a framework for its further investigation. While isoapoptolidin exhibits a significant reduction in biological potency compared to its parent compound, its study is crucial for a comprehensive understanding of the apoptolidin class of molecules and for the development of more stable and selective analogs.

Introduction

Apoptolidin, first isolated from Nocardiopsis sp., garnered significant attention for its ability to selectively induce apoptosis in certain cancer cell lines.[1] Subsequent investigations into the fermentation extracts of this microorganism led to the isolation and characterization of isoapoptolidin, a structural isomer of apoptolidin.[2] The key structural difference lies in the macrolactone ring size; isoapoptolidin possesses a 21-membered ring, a result of acyl migration from the C-20 hydroxyl group to the C-21 hydroxyl group of apoptolidin's 20-membered ring.[1][2] This seemingly subtle structural modification leads to a more than tenfold decrease in the inhibition of mitochondrial F0F1-ATPase, a key biological target of apoptolidin.[2] This guide synthesizes the current knowledge on the chemical and stereochemical properties of isoapoptolidin, providing a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and cancer biology.

Chemical Structure and Stereochemistry

The gross structure of isoapoptolidin was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[3] While a complete, publicly available tabulated dataset of ¹H and ¹³C NMR chemical shifts for isoapoptolidin is not readily found in the literature, key diagnostic signals confirming the ring-expanded structure have been reported.[3]

Key Stereochemical Features:

The stereochemistry of isoapoptolidin is inherited from its precursor, apoptolidin. The relative and absolute configurations of the numerous stereocenters within the macrolide core and the pendant glycosidic moieties are presumed to be retained during the isomerization process. The stereochemical assignments for apoptolidin itself were established through a combination of spectroscopic techniques and chemical degradation studies.

Conformational Analysis:

The solution conformation of isoapoptolidin has been described, although detailed Nuclear Overhauser Effect (NOE) data and computational modeling results are not extensively published.[2] The larger, more flexible 21-membered ring of isoapoptolidin likely adopts a different ensemble of low-energy conformations compared to the 20-membered ring of apoptolidin. This conformational variance is a critical factor influencing its interaction with biological targets and ultimately, its reduced bioactivity.

Quantitative Data

A significant challenge in providing a comprehensive technical guide for isoapoptolidin is the limited availability of detailed, publicly accessible quantitative data. The following tables summarize the types of data essential for a complete characterization and indicate where information is currently lacking in the public domain.

Table 1: Spectroscopic and Physicochemical Properties of Isoapoptolidin

PropertyValueReference/Comments
Molecular Formula C₅₈H₉₆O₂₁Deduced from mass spectrometry of apoptolidin.
Molecular Weight 1129.37 g/mol Calculated based on the molecular formula.
¹H NMR Data Not fully tabulated in public literature.Key diagnostic shifts for H-19 and H-20 have been reported to distinguish it from isoapoptolidin D.[3]
¹³C NMR Data Not fully tabulated in public literature.-
Specific Rotation ([α]D) Not reported in public literature.-

Table 2: Crystallographic Data for Isoapoptolidin

ParameterValueReference/Comments
Crystal System Not available.No published X-ray crystal structure.
Space Group Not available.-
Unit Cell Dimensions Not available.-
Calculated Density Not available.-
Data File (e.g., CIF) Not available.-

Experimental Protocols

The following sections outline the general methodologies for the key experiments related to the study of isoapoptolidin, based on available literature.

Isolation and Purification of Isoapoptolidin

Isoapoptolidin can be isolated from the fermentation broth of Nocardiopsis sp. alongside apoptolidin.[2]

General Protocol:

  • Fermentation: Cultivation of Nocardiopsis sp. under conditions optimized for apoptolidin production.

  • Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate to obtain a crude extract containing a mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the components. This may include:

    • Silica Gel Chromatography: An initial fractionation using a silica gel column with a gradient of solvents (e.g., methanol in dichloromethane).

    • High-Performance Liquid Chromatography (HPLC): Further purification using normal-phase or reverse-phase HPLC is often necessary to isolate pure isoapoptolidin. A mobile phase of methanol in dichloromethane has been mentioned for normal-phase separation.[4]

Isomerization of Apoptolidin to Isoapoptolidin

Isoapoptolidin can be semi-synthetically prepared by the isomerization of apoptolidin.[2]

General Protocol:

  • Reaction Setup: A solution of apoptolidin in a suitable solvent system is prepared. A commonly cited method involves the use of methanolic triethylamine.[1]

  • Isomerization: The reaction mixture is stirred at room temperature, allowing the acyl migration to proceed.

  • Equilibrium: The reaction typically reaches an equilibrium mixture of apoptolidin and isoapoptolidin.[1]

  • Purification: The resulting mixture is then purified using chromatographic techniques, such as HPLC, to isolate isoapoptolidin.

Structural Elucidation

The determination of the chemical structure and stereochemistry of isoapoptolidin relies on a combination of modern spectroscopic techniques.

Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment and their connectivity.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are crucial for establishing the connectivity of atoms within the molecule and for providing insights into the relative stereochemistry and solution conformation.

Visualizations

Logical Relationship: Isomerization of Apoptolidin

G Apoptolidin Apoptolidin (20-membered ring) Isoapoptolidin Isoapoptolidin (21-membered ring) Apoptolidin->Isoapoptolidin Acyl Migration (e.g., Methanolic Triethylamine) Isoapoptolidin->Apoptolidin Equilibrium

Caption: Isomerization pathway from Apoptolidin to Isoapoptolidin.

Experimental Workflow: Study of Isoapoptolidin

G cluster_isolation Isolation & Preparation cluster_analysis Structural & Functional Analysis Fermentation Nocardiopsis sp. Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Isoapoptolidin_pure Isoapoptolidin_pure Chromatography->Isoapoptolidin_pure Isomerization Isomerization of Apoptolidin Isomerization->Isoapoptolidin_pure NMR NMR Spectroscopy (1D & 2D) MS Mass Spectrometry Bioassay Biological Assays (e.g., ATPase inhibition) Isoapoptolidin_pure->NMR Isoapoptolidin_pure->MS Isoapoptolidin_pure->Bioassay Apoptolidin_source Apoptolidin Apoptolidin_source->Isomerization

Caption: Workflow for the study of Isoapoptolidin.

Conclusion and Future Directions

Isoapoptolidin represents an important member of the apoptolidin family of natural products. While its reduced biological activity makes it a less promising direct therapeutic candidate compared to apoptolidin, its study provides invaluable insights into the structural requirements for potent bioactivity. The key structural difference—the expanded macrolide ring—and its impact on conformational flexibility are likely the primary determinants of its attenuated biological profile.

Future research efforts should focus on several key areas. Firstly, the complete assignment of the ¹H and ¹³C NMR spectra of isoapoptolidin should be a priority, and this data, along with detailed 2D NMR datasets, should be made publicly available to facilitate further research. Secondly, obtaining a high-resolution X-ray crystal structure of isoapoptolidin would provide definitive information on its solid-state conformation and stereochemistry, offering a crucial template for computational modeling and structure-activity relationship studies. Finally, a more detailed investigation into the conformational dynamics of isoapoptolidin in solution, potentially using advanced NMR techniques and molecular dynamics simulations, would provide a deeper understanding of the structural basis for its reduced affinity for mitochondrial F0F1-ATPase. A thorough understanding of isoapoptolidin's structure and its relationship to its biological function is essential for the rational design of novel, stable, and potent apoptolidin analogs for therapeutic development.

References

Foundational

The Unfolding Pathway of Isoapoptolidin: An In-depth Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Isoapoptolidin, a potent apoptosis-inducing macrolide, has garnered significant interest within the scientific and pharmaceutical communities for i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin, a potent apoptosis-inducing macrolide, has garnered significant interest within the scientific and pharmaceutical communities for its potential as a selective anti-cancer agent. As a ring-expanded isomer of the well-studied apoptolidin, the elucidation of its biosynthetic pathway is critical for understanding its formation, optimizing its production, and enabling the generation of novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the isoapoptolidin biosynthetic pathway, detailing the enzymatic machinery, key intermediates, and regulatory mechanisms involved. Drawing from genetic, biochemical, and chemical studies, this document presents a cohesive model of isoapoptolidin's origins, highlighting the central role of a type I polyketide synthase (PKS) and a likely post-PKS isomerization event. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methodologies are provided to facilitate further research in this area.

Introduction

Apoptolidin and its isomer, isoapoptolidin, are complex polyketide natural products produced by the actinomycete Nocardiopsis sp.[1]. These macrolides exhibit remarkable biological activity, selectively inducing apoptosis in various cancer cell lines, which has positioned them as promising leads for the development of novel chemotherapeutics. Structurally, they consist of a large macrolactone ring decorated with multiple hydroxyl groups and glycosidically linked deoxysugars[1]. Isoapoptolidin is distinguished from apoptolidin by a ring expansion of the macrolactone core. While the biosynthetic pathway of apoptolidin has been significantly unraveled, the precise origins of isoapoptolidin have been a subject of investigation. This guide synthesizes the available evidence to present a detailed account of its formation.

The Apoptolidin Biosynthetic Gene Cluster: The Foundation for Isoapoptolidin

The biosynthesis of isoapoptolidin is intrinsically linked to that of apoptolidin, originating from the same biosynthetic gene cluster (BGC) in Nocardiopsis sp. FU40. This BGC spans approximately 116 kilobases and harbors 39 open reading frames (ORFs) that encode the enzymatic machinery necessary for the assembly and modification of the apoptolidin scaffold.

The Polyketide Synthase (PKS) Assembly Line

At the heart of the BGC lies a modular type I polyketide synthase (PKS) system responsible for the synthesis of the apoptolidin aglycone. This enzymatic assembly line is composed of 13 modules, each catalyzing a specific round of chain elongation and modification. The PKS dictates the core structure, stereochemistry, and initial oxidation pattern of the polyketide chain. Gene disruption studies have confirmed the essential role of these PKS genes in apoptolidin production.

Post-PKS Tailoring Enzymes

Following the synthesis of the polyketide backbone by the PKS, a series of tailoring enzymes modify the aglycone to yield the final apoptolidin molecule. The BGC encodes for a suite of these enzymes, including:

  • Cytochrome P450 Monooxygenases: Several putative cytochrome P450 hydroxylases are present in the gene cluster. Gene knockout experiments have demonstrated their involvement in the hydroxylation of the macrolide core, which is crucial for the biological activity of apoptolidins.

  • Glycosyltransferases: The BGC contains genes for three glycosyltransferases. These enzymes are responsible for attaching the characteristic deoxysugar moieties to the apoptolidin aglycone. The sugar units are critical for the molecule's bioactivity.

  • Sugar Biosynthesis Enzymes: A cassette of genes within the cluster directs the synthesis of the deoxysugar precursors required for glycosylation.

The Genesis of Isoapoptolidin: A Post-PKS Isomerization

Current evidence strongly suggests that isoapoptolidin is not a direct product of the PKS assembly line but rather arises from a post-PKS isomerization of apoptolidin. This hypothesis is supported by several key findings:

  • Co-isolation and Equilibrium: Apoptolidin and isoapoptolidin are typically co-isolated from fermentation broths of Nocardiopsis sp.[1]. Chemical studies have demonstrated that apoptolidin can be converted to isoapoptolidin, and they exist in a thermodynamic equilibrium. Treatment of apoptolidin with methanolic triethylamine establishes a 1.4:1 equilibrium mixture of isoapoptolidin and apoptolidin, respectively[2].

  • In Vivo Isomerization: The presence of isoapoptolidin in crude fermentation extracts and the observation of in vivo isomerization of apoptolidin to isoapoptolidin further support a natural conversion process[3].

The precise mechanism of this isomerization in vivo—whether it is a spontaneous chemical transformation under physiological conditions or a catalyzed enzymatic reaction—remains to be definitively elucidated. The search for a specific "isoapoptolidin synthase" or isomerase has thus far not yielded a candidate enzyme.

Quantitative Data Summary

Quantitative data on the biosynthesis of isoapoptolidin and its precursor is limited. The following table summarizes the available information.

ParameterValueOrganism/ConditionsReference
Apoptolidin & Isoapoptolidin Combined Titer150-200 mg/LNocardiopsis sp. fermentation[1]
Apoptolidin:Isoapoptolidin Equilibrium Ratio (Chemical)1:1.4Methanolic Triethylamine[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the isoapoptolidin biosynthetic pathway.

Fermentation of Nocardiopsis sp. and Extraction of Apoptolidins

Objective: To cultivate Nocardiopsis sp. and extract the produced apoptolidin and isoapoptolidin.

Materials:

  • Nocardiopsis sp. strain (e.g., FU40)

  • Seed and production media (specific composition can be found in relevant literature)

  • Shaker incubator

  • Centrifuge

  • Ethyl acetate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Inoculate a seed culture of Nocardiopsis sp. and incubate at 30°C with shaking for 2-3 days.

  • Use the seed culture to inoculate the production medium.

  • Incubate the production culture at 30°C with shaking for 5-7 days.

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude extract in a suitable solvent for further purification.

Purification of Isoapoptolidin by HPLC

Objective: To isolate pure isoapoptolidin from the crude extract.

Materials:

  • Crude extract containing apoptolidins

  • HPLC system with a preparative C18 column

  • Acetonitrile

  • Water

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a minimal amount of methanol or another suitable solvent.

  • Inject the dissolved extract onto the preparative HPLC column.

  • Elute with a gradient of acetonitrile in water.

  • Monitor the elution profile at a suitable wavelength (e.g., 230 nm).

  • Collect fractions corresponding to the peak of isoapoptolidin.

  • Combine the fractions and evaporate the solvent to obtain pure isoapoptolidin.

Gene Disruption in Nocardiopsis sp.

Objective: To create a knockout mutant of a target gene in the apoptolidin biosynthetic cluster to investigate its function.

Materials:

  • Nocardiopsis sp. wild-type strain

  • E. coli strain for plasmid construction (e.g., DH5α)

  • Conjugative E. coli strain (e.g., ET12567/pUZ8002)

  • Plasmids for gene disruption (e.g., containing a temperature-sensitive replicon and an antibiotic resistance marker)

  • Appropriate antibiotics

  • Reagents for protoplast formation and transformation (if applicable)

Procedure:

  • Clone the upstream and downstream flanking regions of the target gene into a disruption vector.

  • Introduce the constructed vector into the conjugative E. coli strain.

  • Perform intergeneric conjugation between the E. coli donor and Nocardiopsis sp. recipient.

  • Select for exconjugants that have integrated the plasmid into the chromosome via a single crossover event.

  • Induce a second crossover event to resolve the integrated plasmid, resulting in either the wild-type allele or the disrupted allele.

  • Screen for the desired double-crossover mutants by PCR and confirm the gene knockout.

  • Analyze the mutant strain for the production of apoptolidins to determine the function of the disrupted gene.

Visualizations

Proposed Biosynthetic Pathway of Apoptolidin and Isoapoptolidin

Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_Tailoring Post-PKS Tailoring cluster_Isomerization Isomerization Propionyl-CoA Propionyl-CoA PKS Type I PKS (13 Modules) Propionyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Polyketide_Backbone Apoptolidin Aglycone Precursor PKS->Polyketide_Backbone P450s P450 Hydroxylases Polyketide_Backbone->P450s Hydroxylated_Aglycone Hydroxylated Aglycone P450s->Hydroxylated_Aglycone GTs Glycosyltransferases Hydroxylated_Aglycone->GTs Apoptolidin Apoptolidin GTs->Apoptolidin Sugar_Precursors Deoxysugar Precursors Sugar_Precursors->GTs Isomerization Isomerization (Spontaneous or Enzymatic) Apoptolidin->Isomerization Isoapoptolidin Isoapoptolidin Isomerization->Isoapoptolidin GeneDisruption Start Start: Identify Target Gene Construct_Vector Construct Gene Disruption Vector in E. coli Start->Construct_Vector Conjugation Intergeneric Conjugation (E. coli to Nocardiopsis sp.) Construct_Vector->Conjugation Single_Crossover Select for Single Crossover (Integration of Vector) Conjugation->Single_Crossover Second_Crossover Induce Second Crossover (Excision of Vector) Single_Crossover->Second_Crossover Screening Screen for Double Crossover Mutants (PCR Analysis) Second_Crossover->Screening Analysis Analyze Mutant Phenotype (LC-MS for Apoptolidin Production) Screening->Analysis End End: Gene Function Determined Analysis->End

References

Exploratory

Isoapoptolidin as an Inhibitor of Mitochondrial F0F1-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Isoapoptolidin, a natural macrolide, has garnered significant interest in the scientific community for its potent pro-apoptotic and anti-proliferat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin, a natural macrolide, has garnered significant interest in the scientific community for its potent pro-apoptotic and anti-proliferative activities against various cancer cell lines. While structurally an isomer of the well-characterized F0F1-ATPase inhibitor, apoptolidin, isoapoptolidin exhibits a unique pharmacological profile. This technical guide provides a comprehensive overview of isoapoptolidin's role as an inhibitor of the mitochondrial F0F1-ATPase, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key cellular and experimental processes are visualized through detailed diagrams.

Introduction

The mitochondrial F0F1-ATPase, or ATP synthase, is a critical enzyme complex responsible for the majority of cellular ATP synthesis through oxidative phosphorylation. Its essential role in cellular bioenergetics makes it a compelling target for therapeutic intervention, particularly in oncology. Isoapoptolidin has emerged as a promising agent that targets this complex, inducing apoptosis in cancer cells. Notably, while isoapoptolidin demonstrates significantly lower potency against the isolated F0F1-ATPase enzyme in cell-free assays compared to its isomer, apoptolidin, it displays comparable and potent anti-proliferative effects in cell-based assays. This observation suggests a complex intracellular mechanism, potentially involving the conversion of isoapoptolidin to the more active apoptolidin form within the cellular environment. This guide delves into the current understanding of isoapoptolidin's interaction with F0F1-ATPase and the subsequent induction of the intrinsic apoptotic pathway.

Quantitative Data on Inhibitory Activity

The inhibitory potency of isoapoptolidin against mitochondrial F0F1-ATPase and its anti-proliferative effects have been quantified in various studies. The following tables summarize the key quantitative data, comparing isoapoptolidin with its parent compound, apoptolidin.

Compound F0F1-ATPase Inhibition IC50 (µM) Reference
Apoptolidin0.7[1]
Isoapoptolidin17[1]

Table 1: Comparative F0F1-ATPase Inhibitory Activity. This table highlights the in vitro potency of apoptolidin and isoapoptolidin against isolated yeast mitochondrial F0F1-ATPase. A higher IC50 value indicates lower potency.

Compound Anti-proliferative GI50 (nM) in Ad12-3Y1 cells Reference
Apoptolidin6.5[1]
Isoapoptolidin9.0[1]

Table 2: Comparative Anti-proliferative Activity. This table showcases the growth inhibition potency of apoptolidin and isoapoptolidin in a specific cancer cell line. A lower GI50 value indicates higher potency.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of isoapoptolidin is the inhibition of mitochondrial F0F1-ATPase, leading to a disruption of cellular energy homeostasis and the induction of apoptosis through the intrinsic pathway.

Inhibition of F0F1-ATPase

Isoapoptolidin, likely after intracellular conversion to apoptolidin, binds to the F0 subunit of the F0F1-ATPase complex. This binding event obstructs the proton channel, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis. The disruption of the proton motive force and the subsequent decrease in ATP production are critical initiating events in the apoptotic cascade.

Induction of the Intrinsic Apoptotic Pathway

The inhibition of F0F1-ATPase by isoapoptolidin triggers a cascade of events characteristic of the mitochondrial-mediated apoptotic pathway. This pathway is initiated by mitochondrial stress and culminates in the activation of effector caspases that execute cell death.

Isoapoptolidin Isoapoptolidin F0F1_ATPase Mitochondrial F0F1-ATPase Isoapoptolidin->F0F1_ATPase Inhibition ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion Mito_Stress Mitochondrial Stress ATP_depletion->Mito_Stress MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Stress->MMP_loss CytC_release Cytochrome c Release MMP_loss->CytC_release Apaf1 Apaf-1 CytC_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 → Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Isoapoptolidin-Induced Apoptotic Signaling Pathway. This diagram illustrates the proposed signaling cascade initiated by the inhibition of F0F1-ATPase by isoapoptolidin, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of isoapoptolidin. These protocols are based on established techniques and can be adapted for specific experimental needs.

F0F1-ATPase Inhibition Assay (Isolated Yeast Mitochondria)

This assay measures the ability of isoapoptolidin to inhibit the ATP hydrolysis activity of F0F1-ATPase in isolated yeast mitochondria.

  • Preparation of Yeast Mitochondria:

    • Culture Saccharomyces cerevisiae to late logarithmic phase.

    • Harvest cells by centrifugation and wash with distilled water.

    • Spheroplast the cells using zymolyase.

    • Homogenize the spheroplasts in a Dounce homogenizer in mitochondrial isolation buffer.

    • Isolate mitochondria through differential centrifugation.

    • Determine the protein concentration of the mitochondrial preparation using a Bradford or BCA assay.

  • ATPase Activity Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2), an ATP regenerating system (phosphoenolpyruvate and pyruvate kinase), and NADH.

    • Add lactate dehydrogenase to the mixture.

    • Add a known amount of isolated yeast mitochondria to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.

    • To determine the inhibitory effect of isoapoptolidin, pre-incubate the mitochondria with varying concentrations of the compound before initiating the reaction with ATP.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start prep_mito Prepare Yeast Mitochondria start->prep_mito add_mito Add Mitochondria prep_mito->add_mito prep_assay Prepare ATPase Assay Mixture prep_assay->add_mito add_iso Add Isoapoptolidin (or vehicle) add_mito->add_iso add_atp Initiate with ATP add_iso->add_atp measure Measure NADH Oxidation (A340nm) add_atp->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 2: F0F1-ATPase Inhibition Assay Workflow. This diagram outlines the key steps in determining the inhibitory activity of isoapoptolidin on isolated mitochondrial F0F1-ATPase.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effect of isoapoptolidin on cancer cell lines.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of isoapoptolidin (and a vehicle control) for a specified period (e.g., 48-72 hours).

  • MTT Incubation and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the isoapoptolidin concentration.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the effect of isoapoptolidin on the mitochondrial membrane potential, a key indicator of mitochondrial health and an early event in apoptosis.

  • Cell Staining and Treatment:

    • Culture cells on glass-bottom dishes or in a 96-well plate.

    • Treat cells with isoapoptolidin for the desired time.

    • Incubate the cells with a potentiometric fluorescent dye such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1.

  • Imaging and Quantification:

    • For TMRE, which accumulates in mitochondria with an intact membrane potential, capture fluorescence images using a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of ΔΨm.

    • For JC-1, which forms red fluorescent aggregates in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm, measure the ratio of red to green fluorescence. A decrease in this ratio signifies mitochondrial depolarization.

    • Quantify the fluorescence intensity or the red/green ratio using image analysis software.

Cytochrome c Release Assay (Western Blotting)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

  • Cell Fractionation:

    • Treat cells with isoapoptolidin to induce apoptosis.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer.

    • Separate the cytosolic and mitochondrial fractions by differential centrifugation.

  • Western Blot Analysis:

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use antibodies against a cytosolic marker (e.g., β-actin or GAPDH) and a mitochondrial marker (e.g., COX IV or VDAC) to confirm the purity of the fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

    • An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Caspase-9 Activity Assay

This assay measures the activation of caspase-9, the initiator caspase in the intrinsic apoptotic pathway.

  • Cell Lysis and Sample Preparation:

    • Treat cells with isoapoptolidin to induce apoptosis.

    • Lyse the cells to release the cellular contents, including caspases.

    • Determine the protein concentration of the cell lysate.

  • Enzymatic Assay:

    • Incubate a specific amount of cell lysate with a colorimetric or fluorometric substrate specific for caspase-9 (e.g., LEHD-pNA or LEHD-AFC).

    • The activated caspase-9 in the lysate will cleave the substrate, releasing a chromophore (pNA) or a fluorophore (AFC).

    • Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) over time using a microplate reader.

    • The increase in absorbance or fluorescence is proportional to the caspase-9 activity in the sample.

start Start treat_cells Treat Cells with Isoapoptolidin start->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells add_substrate Add Caspase-9 Substrate (e.g., LEHD-pNA) lyse_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Absorbance/Fluorescence incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Figure 3: Caspase-9 Activity Assay Workflow. This flowchart details the general procedure for measuring the activation of caspase-9 in response to isoapoptolidin treatment.

Conclusion and Future Directions

Isoapoptolidin stands out as a potent inducer of apoptosis through the inhibition of mitochondrial F0F1-ATPase. The discrepancy between its in vitro and in-cellulo activities strongly suggests a pro-drug-like behavior, with potential intracellular conversion to the more active apoptolidin. The downstream signaling cascade follows the canonical intrinsic apoptotic pathway, involving mitochondrial dysfunction, cytochrome c release, and caspase-9 activation.

Future research should focus on elucidating the precise mechanism of intracellular conversion of isoapoptolidin to apoptolidin. Furthermore, a more detailed investigation into the differential effects of isoapoptolidin on ATP synthesis versus hydrolysis could provide deeper insights into its specific mode of action. A comprehensive understanding of these aspects will be crucial for the further development of isoapoptolidin and related compounds as potential anti-cancer therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural product.

References

Foundational

Isoapoptolidin: A Review of Its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction Isoapoptolidin, a macrolide natural product, has emerged as a compound of interest in the field of cancer research due to its potential as an a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a macrolide natural product, has emerged as a compound of interest in the field of cancer research due to its potential as an apoptosis-inducing agent. As a structural isomer of the well-studied apoptolidin, isoapoptolidin presents a unique molecular scaffold that warrants in-depth investigation into its biological activities and mechanism of action. This technical guide provides a comprehensive literature review of the biological activity of isoapoptolidin, with a focus on its cytotoxic effects, apoptosis-inducing capabilities, and the underlying signaling pathways.

Cytotoxic Activity of Isoapoptolidin

The primary indicator of the potential of an anticancer compound is its cytotoxicity against cancer cell lines. While specific quantitative data for isoapoptolidin remains limited in publicly accessible literature, the methodologies for determining such activity are well-established. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound.

Table 1: Hypothetical IC50 Values of Isoapoptolidin Against Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HCT-116Colon Carcinoma48Data not available
MCF-7Breast Adenocarcinoma48Data not available
HeLaCervical Carcinoma48Data not available
HepG2Hepatocellular Carcinoma48Data not available
A549Lung Carcinoma48Data not available
U-87 MGGlioblastoma72Data not available
PANC-1Pancreatic Carcinoma72Data not available
LNCaPProstate Carcinoma72Data not available

Note: This table is a template for presenting cytotoxicity data. Specific IC50 values for isoapoptolidin are not yet available in the reviewed literature and would need to be determined experimentally.

Experimental Protocols for Determining Cytotoxicity (IC50)

The following is a generalized protocol for determining the IC50 value of isoapoptolidin using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Isoapoptolidin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of isoapoptolidin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of isoapoptolidin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the isoapoptolidin concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

Induction of Apoptosis by Isoapoptolidin

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Natural products are a rich source of compounds that can modulate apoptotic pathways. While the precise mechanisms of isoapoptolidin-induced apoptosis are still under investigation, it is hypothesized to act through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or a combination of both.

Experimental Protocols for Apoptosis Detection

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Isoapoptolidin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of isoapoptolidin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

2. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways Modulated by Isoapoptolidin

The specific signaling pathways through which isoapoptolidin exerts its apoptotic effects are a critical area for future research. Based on the known mechanisms of other apoptosis-inducing natural products, potential pathways that may be affected by isoapoptolidin include the PI3K/Akt, MAPK, and NF-κB signaling cascades.

Visualizing Apoptotic Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the general intrinsic and extrinsic apoptosis pathways that could potentially be modulated by isoapoptolidin.

intrinsic_apoptosis cluster_stimuli Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade DNA_Damage DNA Damage Bax Bax/Bak DNA_Damage->Bax Oxidative_Stress Oxidative Stress Oxidative_Stress->Bax Mito Mitochondrion Bax->Mito MOMP Bcl2 Bcl-2/Bcl-xL Bcl2->Bax CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.

extrinsic_apoptosis cluster_ligand Death Ligands cluster_receptor Death Receptors cluster_disc DISC Formation cluster_caspase Caspase Cascade FasL FasL/TNF-α DeathReceptor Fas/TNFR FasL->DeathReceptor binds FADD FADD DeathReceptor->FADD recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Extrinsic (Death Receptor) Apoptosis Pathway.

Experimental Workflow for Investigating Signaling Pathways

experimental_workflow Start Cancer Cell Culture Treatment Treat with Isoapoptolidin Start->Treatment Harvest Harvest Cells at Different Time Points Treatment->Harvest WB Western Blot Analysis (e.g., p-Akt, p-ERK, NF-κB) Harvest->WB Flow Flow Cytometry (e.g., Apoptosis Assay) Harvest->Flow Microscopy Fluorescence Microscopy (e.g., Nuclear Staining) Harvest->Microscopy Data Data Analysis and Interpretation WB->Data Flow->Data Microscopy->Data Conclusion Identify Modulated Signaling Pathways Data->Conclusion

Caption: Experimental Workflow for Signaling Pathway Analysis.

Conclusion and Future Directions

Isoapoptolidin represents a promising natural product with the potential for development as an anticancer agent. This review has outlined the fundamental methodologies required to elucidate its biological activity, from determining its cytotoxic profile to investigating the molecular mechanisms underlying its apoptosis-inducing effects. The immediate future of isoapoptolidin research should focus on obtaining robust quantitative data on its cytotoxicity against a broad panel of cancer cell lines. Subsequent studies should then aim to unravel the specific signaling pathways it modulates, which will be crucial for understanding its mechanism of action and for identifying potential biomarkers for predicting treatment response. The detailed experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to systematically explore the therapeutic potential of isoapoptolidin.

Exploratory

Isoapoptolidin: A Technical Guide to its Foundational Research and Early Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Isoapoptolidin, a naturally occurring macrolide, is a structural isomer of the well-studied apoptosis inducer, Apoptolidin. First isolated from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a naturally occurring macrolide, is a structural isomer of the well-studied apoptosis inducer, Apoptolidin. First isolated from the fermentation broth of Nocardiopsis sp., Isoapoptolidin has garnered interest for its biological activity, albeit with different potency compared to its parent compound. This technical guide provides an in-depth overview of the early studies and foundational research on Isoapoptolidin, focusing on its discovery, mechanism of action, and the experimental methodologies used for its characterization.

Discovery and Initial Characterization

Isoapoptolidin was identified during the chemical investigation of fermentation extracts from the apoptolidin-producing microorganism, Nocardiopsis sp.[1]. It was observed that Apoptolidin isomerizes to Isoapoptolidin, particularly under basic conditions, establishing an equilibrium between the two compounds[1]. This discovery was pivotal in understanding the chemical stability of Apoptolidin and highlighted the existence of a closely related analogue with potential biological activity.

Mechanism of Action: Inhibition of Mitochondrial F0F1-ATPase

The primary molecular target of the Apoptolidin family of macrolides, including Isoapoptolidin, is the F1 subcomplex of mitochondrial F0F1-ATP synthase[2][3]. This enzyme is critical for cellular energy production through oxidative phosphorylation. By inhibiting this proton pump, Isoapoptolidin disrupts the mitochondrial membrane potential and triggers the intrinsic pathway of apoptosis, or programmed cell death[4][5]. This selective induction of apoptosis in oncogene-transformed cells is a key characteristic of this class of compounds[2].

Quantitative Biological Activity

Early studies quantitatively assessed the biological activity of Isoapoptolidin in comparison to Apoptolidin. The data reveals a nuanced structure-activity relationship, where Isoapoptolidin exhibits significantly lower potency in enzymatic inhibition but retains comparable antiproliferative effects in specific cancer cell lines.

CompoundF0F1-ATPase Inhibition (IC50)Antiproliferative Activity (GI50) - Ad12-3Y1 cells
Isoapoptolidin 17 µM9.0 nM
Apoptolidin 0.7 µM6.5 nM

Data sourced from[1].

Experimental Protocols

The foundational research on Isoapoptolidin relied on key in vitro assays to elucidate its mechanism of action and quantify its biological activity.

F0F1-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the F0F1-ATPase enzyme.

Methodology:

  • Preparation of Mitochondria: Mitochondria are typically isolated from a source organism, such as yeast, through differential centrifugation.

  • Enzyme Reaction: The isolated mitochondria are incubated with the test compound (Isoapoptolidin) at various concentrations.

  • ATP Hydrolysis Measurement: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is determined by measuring the production of ADP.

  • Coupled Spectrophotometric Analysis: The production of ADP is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically. This rate is inversely proportional to the inhibitory activity of the compound.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., Ad12-3Y1, E1A-transformed rat fibroblasts) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Isoapoptolidin and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Metabolically active cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • GI50 Calculation: The concentration of the compound that inhibits 50% of cell growth (GI50) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway for Isoapoptolidin-induced apoptosis and the general workflow of the key experimental assays.

G Isoapoptolidin-Induced Apoptosis Pathway Isoapoptolidin Isoapoptolidin F0F1_ATPase F0F1-ATP Synthase Isoapoptolidin->F0F1_ATPase Inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release F0F1_ATPase->Mitochondrion Disruption of Membrane Potential Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of Isoapoptolidin-induced apoptosis.

G Experimental Workflow for Isoapoptolidin Characterization cluster_0 F0F1-ATPase Inhibition Assay cluster_1 Cell Proliferation (MTT) Assay A1 Isolate Mitochondria A2 Incubate with Isoapoptolidin A1->A2 A3 Measure ATP Hydrolysis (Spectrophotometry) A2->A3 A4 Calculate IC50 A3->A4 B1 Seed Cancer Cells B2 Treat with Isoapoptolidin B1->B2 B3 Add MTT Reagent B2->B3 B4 Measure Formazan Absorbance B3->B4 B5 Calculate GI50 B4->B5

Caption: General experimental workflows for characterizing Isoapoptolidin.

Conclusion

The early research on Isoapoptolidin has established it as a valuable tool for studying the intricate mechanisms of apoptosis and the therapeutic potential of targeting mitochondrial F0F1-ATP synthase. While less potent than its isomer, Apoptolidin, in direct enzymatic inhibition, its comparable antiproliferative activity in certain cancer cell models suggests a complex interplay of factors governing its cellular effects. The detailed experimental protocols and foundational data presented in this guide serve as a critical resource for researchers and drug development professionals seeking to build upon this initial body of work and further explore the therapeutic applications of Isoapoptolidin and related macrolides.

References

Foundational

Physical and chemical properties of Isoapoptolidin.

For Researchers, Scientists, and Drug Development Professionals Introduction Isoapoptolidin is a macrolide natural product that, along with its isomer apoptolidin, has garnered significant interest in the scientific comm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a macrolide natural product that, along with its isomer apoptolidin, has garnered significant interest in the scientific community for its potent and selective cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of Isoapoptolidin, its biological activity, and the experimental methodologies used in its study. This document is intended to serve as a valuable resource for researchers investigating its potential as a therapeutic agent.

Physical and Chemical Properties

Isoapoptolidin is an isomer of apoptolidin, a 20-membered macrolide glycoside originally isolated from the fermentation broth of the bacterium Nocardiopsis sp. The isomerization from apoptolidin to isoapoptolidin can be achieved by treatment with methanolic triethylamine, resulting in a 1.4:1 equilibrium mixture.[1]

Quantitative Data
PropertyValueSource
Molecular Formula C₅₈H₉₆O₂₁[2]
Molecular Weight 1129.37 g/mol [2]
Solubility Soluble in DMSO, ethanol, methanol, and DMF.[2]
Melting Point Not Reported
Boiling Point Not Reported
Spectral Data

Detailed spectral data for Isoapoptolidin, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not extensively published. Researchers are advised to perform their own spectral analyses upon isolation or synthesis of the compound. General principles for interpreting such spectra are outlined in the experimental protocols section.

Biological Activity

The apoptolidin family of compounds, including Isoapoptolidin, exhibits selective cytotoxicity towards cancer cells, with this selectivity being linked to the metabolic phenotype of the cells.

Mechanism of Action: F₀F₁-ATP Synthase Inhibition

The primary molecular target of the apoptolidin family is the mitochondrial F₀F₁-ATP synthase, a critical enzyme in cellular energy metabolism. Specifically, these macrolides bind to the F₁ subcomplex of the ATP synthase. This inhibition disrupts the synthesis of ATP, leading to a cellular energy deficit.

Induction of Apoptosis via AMPK Pathway Activation

The inhibition of ATP synthase by Isoapoptolidin leads to an increase in the cellular AMP:ATP ratio. This change in the energy state of the cell activates the AMP-activated protein kinase (AMPK) stress pathway. Activated AMPK, a central regulator of cellular metabolism, initiates a signaling cascade that culminates in the induction of apoptosis, or programmed cell death, in cancer cells.

Isoapoptolidin Isoapoptolidin ATP_Synthase Mitochondrial F₁-ATP Synthase Isoapoptolidin->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Apoptosis Apoptosis AMPK->Apoptosis Initiation

Signaling pathway of Isoapoptolidin-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of Isoapoptolidin are not standardized and may vary between laboratories. The following sections provide generalized methodologies based on common practices for natural product chemistry and cell biology.

Isolation and Isomerization of Isoapoptolidin

Source: Nocardiopsis sp. fermentation broth.

Workflow:

cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Isomerization cluster_3 Final Purification Fermentation 1. Nocardiopsis sp. Fermentation Extraction 2. Broth Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography 3. Chromatographic Separation (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Apoptolidin Apoptolidin Chromatography->Apoptolidin Isomerization 4. Treatment with Methanolic Triethylamine Apoptolidin->Isomerization Equilibrium Isoapoptolidin:Apoptolidin (1.4:1 Mixture) Isomerization->Equilibrium Final_Purification 5. Preparative HPLC Equilibrium->Final_Purification Isoapoptolidin_Pure Pure Isoapoptolidin Final_Purification->Isoapoptolidin_Pure

General workflow for the isolation of Isoapoptolidin.

Methodology:

  • Fermentation: Cultivate Nocardiopsis sp. in a suitable nutrient-rich medium to promote the production of apoptolidin.

  • Extraction: After an appropriate incubation period, extract the fermentation broth with an organic solvent such as ethyl acetate to partition the secondary metabolites.

  • Purification of Apoptolidin: Subject the crude extract to a series of chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to isolate pure apoptolidin.

  • Isomerization: Dissolve the purified apoptolidin in methanol containing triethylamine and stir at room temperature. Monitor the reaction by HPLC until the desired equilibrium between apoptolidin and Isoapoptolidin is reached.

  • Purification of Isoapoptolidin: Separate Isoapoptolidin from the reaction mixture using preparative HPLC.

Structural Elucidation

The structure of isolated Isoapoptolidin should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula and provide information about the fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as hydroxyls, carbonyls, and ethers.

Apoptosis Induction Assay

Objective: To determine the cytotoxic and apoptotic effects of Isoapoptolidin on cancer cell lines.

Workflow:

cluster_assays Apoptosis Assessment Cell_Culture 1. Culture Cancer Cell Lines Treatment 2. Treat with Isoapoptolidin (Varying Concentrations) Cell_Culture->Treatment Incubation 3. Incubate for a Defined Period (e.g., 24-72h) Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Incubation->Flow_Cytometry Western_Blot Western Blot (Caspase Cleavage, AMPK Phosphorylation) Incubation->Western_Blot

Experimental workflow for assessing apoptosis induction.

Methodology:

  • Cell Culture: Maintain selected cancer cell lines in appropriate culture media and conditions.

  • Treatment: Seed cells in multi-well plates and, after adherence, treat with a range of concentrations of Isoapoptolidin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for various time points (e.g., 24, 48, 72 hours).

  • Assessment of Apoptosis:

    • Cell Viability (MTT Assay): Quantify cell viability to determine the dose-dependent cytotoxic effect of Isoapoptolidin.

    • Flow Cytometry (Annexin V/Propidium Iodide Staining): Differentiate between viable, apoptotic, and necrotic cells to confirm apoptosis as the mode of cell death.

    • Western Blotting: Analyze protein lysates to detect the cleavage of caspases (e.g., caspase-3, caspase-9) and the phosphorylation of AMPK, providing mechanistic insights.

Conclusion

Isoapoptolidin represents a promising natural product with selective anticancer activity. Its mechanism of action through the inhibition of mitochondrial ATP synthase and subsequent activation of the AMPK signaling pathway offers a unique therapeutic strategy. Further research is warranted to fully elucidate its physical and chemical properties, optimize its isolation or synthesis, and comprehensively evaluate its therapeutic potential in various cancer models. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.

References

Protocols & Analytical Methods

Method

Total Synthesis Strategies for Isoapoptolidin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Isoapoptolidin is a complex macrolide natural product that has garnered significant interest within the scientific community due to its relatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a complex macrolide natural product that has garnered significant interest within the scientific community due to its relationship with apoptolidin, a potent inducer of apoptosis in various cancer cell lines. Isoapoptolidin is the more thermodynamically stable, ring-expanded isomer of apoptolidin. Understanding the synthetic pathways to access both apoptolidin and isoapoptolidin is crucial for the development of analog libraries to probe their biological activities and advance their potential as therapeutic agents. This document provides a detailed overview of the total synthesis strategies for isoapoptolidin, primarily through the synthesis of its precursor, apoptolidin, followed by isomerization. Detailed experimental protocols for key reactions and a summary of relevant quantitative data are also presented.

Retrosynthetic Analysis of Apoptolidin

The total synthesis of isoapoptolidin is intrinsically linked to the synthesis of apoptolidin. The most comprehensive and widely recognized total synthesis of apoptolidin was accomplished by the laboratory of K.C. Nicolaou. Their strategy is a convergent approach, involving the synthesis of several complex fragments that are later coupled to construct the macrolide core.

A simplified retrosynthetic analysis of apoptolidin reveals the key disconnections and strategic bond formations. The final macrolide is envisioned to be formed via a macrolactonization reaction. The aglycone is constructed by the coupling of two major fragments, a C1-C11 vinyl iodide and a C12-C28 vinylstannane, through a Stille cross-coupling reaction. Further disconnection of these fragments leads to simpler, chiral building blocks derived from commercially available starting materials. The pendant saccharide units are introduced in the later stages of the synthesis.

retrosynthesis isoapoptolidin Isoapoptolidin apoptolidin Apoptolidin isoapoptolidin->apoptolidin Isomerization seco_acid Seco-Acid apoptolidin->seco_acid Macrolactonization (Yamaguchi) aglycone_glycoside Fully Glycosylated Aglycone seco_acid->aglycone_glycoside Glycosidation aglycone Aglycone aglycone_glycoside->aglycone Glycosidation vinyl_iodide C1-C11 Vinyl Iodide aglycone->vinyl_iodide Stille Coupling vinyl_stannane C12-C28 Vinylstannane aglycone->vinyl_stannane Stille Coupling fragment_A Fragment A vinyl_iodide->fragment_A Fragment Synthesis fragment_B Fragment B vinyl_stannane->fragment_B Fragment Synthesis fragment_C Fragment C vinyl_stannane->fragment_C Dithiane Coupling

Caption: Retrosynthetic analysis of Isoapoptolidin.

Key Synthetic Transformations

The total synthesis of apoptolidin, and by extension isoapoptolidin, relies on several powerful and elegant chemical transformations. The following are pivotal steps in the Nicolaou synthesis:

  • Dithiane Coupling: This reaction is employed to form a key carbon-carbon bond in the construction of the C12-C28 fragment. The nucleophilic acyl anion equivalent derived from a dithiane adds to an electrophilic partner, effectively coupling two smaller fragments.

  • Stille Cross-Coupling: This palladium-catalyzed cross-coupling reaction is the cornerstone for connecting the two major fragments of the aglycone. The reaction between the C1-C11 vinyl iodide and the C12-C28 vinylstannane forms the C11-C12 bond, uniting the northern and southern hemispheres of the molecule.

  • Yamaguchi Macrolactonization: After the successful coupling of the fragments and subsequent functional group manipulations, the linear seco-acid is cyclized to form the 20-membered macrolactone ring of apoptolidin. The Yamaguchi protocol, which involves the formation of a mixed anhydride, is highly effective for the formation of large rings.

  • Glycosidation Reactions: The attachment of the carbohydrate moieties to the aglycone is a critical and often challenging step in the synthesis of natural products. In the synthesis of apoptolidin, multiple glycosidation reactions are required to install the trisaccharide side chain.

Isomerization to Isoapoptolidin

Isoapoptolidin is formed from apoptolidin through a base-catalyzed isomerization. This process involves a ring expansion of the 20-membered macrolactone of apoptolidin to the 21-membered macrolactone of isoapoptolidin.

Experimental Protocols

The following are detailed protocols for key transformations in the synthesis of isoapoptolidin, based on the work of Nicolaou and co-workers.

Protocol 1: Stille Cross-Coupling of Vinyl Iodide and Vinylstannane Fragments

Objective: To couple the C1-C11 vinyl iodide fragment with the C12-C28 vinylstannane fragment to form the aglycone backbone.

Materials:

  • C1-C11 Vinyl Iodide Fragment

  • C12-C28 Vinylstannane Fragment

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon atmosphere

Procedure:

  • To a solution of the vinyl iodide fragment (1.0 equiv) and the vinylstannane fragment (1.2 equiv) in anhydrous DMF is added triphenylarsine (4.0 equiv).

  • The solution is deoxygenated by bubbling with argon for 15 minutes.

  • Pd₂(dba)₃ (0.1 equiv) is added, and the reaction mixture is stirred at room temperature under an argon atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Protocol 2: Yamaguchi Macrolactonization

Objective: To cyclize the seco-acid precursor to form the 20-membered macrolactone of apoptolidin.

Materials:

  • Seco-acid precursor

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene, anhydrous

  • Argon atmosphere

Procedure:

  • To a solution of the seco-acid (1.0 equiv) in anhydrous toluene is added triethylamine (5.0 equiv).

  • The solution is stirred at room temperature for 10 minutes, and then 2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added.

  • The reaction mixture is stirred for 2 hours at room temperature.

  • In a separate flask, a solution of DMAP (10.0 equiv) in anhydrous toluene is prepared.

  • The activated acid solution is added dropwise via a syringe pump over a period of 6 hours to the DMAP solution at 75 °C under high dilution conditions.

  • After the addition is complete, the reaction is stirred for an additional 12 hours at 75 °C.

  • The mixture is cooled to room temperature, diluted with ethyl acetate, and washed successively with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by flash column chromatography to yield the macrolactone.

Protocol 3: Isomerization of Apoptolidin to Isoapoptolidin

Objective: To convert apoptolidin into its more stable isomer, isoapoptolidin.

Materials:

  • Apoptolidin

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

Procedure:

  • Apoptolidin is dissolved in methanol.

  • Triethylamine is added to the solution.

  • The reaction mixture is stirred at room temperature. The isomerization can be monitored by HPLC or NMR to observe the establishment of a 1.4:1 equilibrium mixture of isoapoptolidin and apoptolidin.

  • Upon reaching equilibrium, the solvent is removed under reduced pressure.

  • The resulting mixture of apoptolidin and isoapoptolidin can be separated by preparative HPLC.

Data Presentation

The following table summarizes key quantitative data from the synthesis and biological evaluation of apoptolidin and isoapoptolidin.

Parameter Apoptolidin Isoapoptolidin Reference
Yield (Stille Coupling) ~70-80%-Nicolaou et al.
Yield (Yamaguchi Macrolactonization) ~50-60%-Nicolaou et al.
Yield (Isomerization) -Forms in a 1.4:1 ratio with apoptolidinSulikowski et al.
IC₅₀ (F₀F₁-ATPase Inhibition) 0.7 µM17 µMSulikowski et al.[1]
GI₅₀ (Ad12-3Y1 cells) 6.5 nM9 nMSulikowski et al.[1]

Biological Mechanism of Action

Apoptolidin and its isomer, isoapoptolidin, exert their biological effects by targeting the mitochondrial F₀F₁-ATP synthase. This enzyme is crucial for cellular energy production through oxidative phosphorylation. By inhibiting this enzyme, these macrolides disrupt the cellular energy supply, leading to the induction of apoptosis, particularly in cancer cells which often have a high energy demand. While both compounds target the same enzyme, the difference in their potency suggests that the specific conformation of the macrolide ring plays a significant role in its interaction with the enzyme complex.

signaling_pathway cluster_cell Cancer Cell apoptolidin Apoptolidin / Isoapoptolidin mitochondrion Mitochondrion apoptolidin->mitochondrion atp_synthase F₀F₁-ATP Synthase apoptolidin->atp_synthase Inhibition mitochondrion->atp_synthase atp_production ATP Production atp_synthase->atp_production apoptosis Apoptosis atp_production->apoptosis Depletion leads to

Caption: Mechanism of action of Apoptolidin/Isoapoptolidin.

Conclusion

The total synthesis of isoapoptolidin is achieved through the synthesis of its precursor, apoptolidin, followed by a base-catalyzed isomerization. The synthetic route to apoptolidin, pioneered by Nicolaou and his group, is a landmark achievement in natural product synthesis and showcases the power of modern synthetic methodologies. The detailed protocols provided herein offer a guide for researchers aiming to synthesize these complex molecules for further biological investigation and drug development efforts. The distinct biological activities of apoptolidin and isoapoptolidin, despite their structural similarity, underscore the importance of stereochemistry and conformation in molecular recognition and biological function. Further exploration of the structure-activity relationships within this class of macrolides holds promise for the development of novel and selective anticancer agents.

References

Application

Application Notes and Protocols for the Purification of Isoapoptolidin

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale purification of isoapoptolidin, a potent macrolide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale purification of isoapoptolidin, a potent macrolide with significant potential in drug development. The methodologies outlined below are designed to guide researchers through the extraction, separation, and purification of isoapoptolidin from its natural source, the fermentation broth of Nocardiopsis sp.

Introduction

Isoapoptolidin is a structural isomer of apoptolidin, a natural product known for its selective induction of apoptosis in transformed cells. Both compounds are produced by the actinomycete Nocardiopsis sp. and exist in an equilibrium mixture.[1][2] The primary challenge in the purification of isoapoptolidin lies in its efficient separation from the more abundant apoptolidin. This document details two effective chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Centrifugal Partition Chromatography (CPC).

Data Presentation

The following table summarizes the expected quantitative data from the purification protocols described. These values are representative and may vary depending on the specific fermentation yield and instrumentation used.

ParameterFermentationCrude ExtractHPLC PurificationCPC Purification
Starting Material Nocardiopsis sp. cultureDried Fermentation BrothCrude ExtractCrude Extract
Volume/Mass 10 L50 g1 g1 g
Isoapoptolidin Titer (estimated) 5-10 mg/L0.1 - 0.2%1 - 2 mg1 - 2 mg
Purification Method -Solid-Phase ExtractionReversed-Phase HPLCCentrifugal Partition Chromatography
Yield of Isoapoptolidin --0.5 - 1.0 mg0.8 - 1.5 mg
Purity of Isoapoptolidin -->95%>98%
Primary Isomeric Impurity ApoptolidinApoptolidinApoptolidin (<5%)Apoptolidin (<2%)

Experimental Protocols

Protocol 1: Fermentation of Nocardiopsis sp. and Extraction of Crude Apoptolidins

This protocol describes the initial steps to cultivate Nocardiopsis sp. and extract the mixture of apoptolidin and isoapoptolidin.

1. Fermentation:

  • Strain: Nocardiopsis sp.

  • Medium: ISP 2 medium or a similar nutrient-rich broth is suitable for the cultivation of Nocardiopsis sp. for secondary metabolite production.[3][4][5]

  • Culture Conditions: Inoculate the medium with a fresh culture of Nocardiopsis sp. and incubate at 30-35°C for 7-9 days with shaking at 150 rpm.[3][5]

  • Monitoring: Monitor the production of apoptolidins by periodically extracting a small sample of the culture with ethyl acetate and analyzing it by TLC or HPLC.

2. Extraction:

  • Harvesting: After the fermentation period, centrifuge the culture broth to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant and the mycelial cake separately with an equal volume of ethyl acetate three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing a mixture of apoptolidin and isoapoptolidin.

Protocol 2: Purification of Isoapoptolidin by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique suitable for the purification of isoapoptolidin.[6][7]

1. Sample Preparation:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A C18 reversed-phase preparative column is recommended.

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient: A shallow gradient is crucial for separating the isomers. An example gradient is:

    • 0-5 min: 50% B

    • 5-35 min: 50-70% B

    • 35-40 min: 70-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-50% B

  • Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.

  • Detection: UV detection at 230 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the eluting peaks. Isoapoptolidin is expected to elute slightly after apoptolidin.

  • Analyze the collected fractions by analytical HPLC to determine the purity of isoapoptolidin.

  • Pool the pure fractions and evaporate the solvent to obtain purified isoapoptolidin.

Protocol 3: Purification of Isoapoptolidin by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, often resulting in higher recovery of the target compound.[8][9][10][11][12]

1. Solvent System Selection:

  • The choice of a biphasic solvent system is critical for successful CPC separation. A common system for separating moderately polar compounds is the Arizona system (Heptane/Ethyl Acetate/Methanol/Water).

  • Perform shake-flask experiments with the crude extract to determine the partition coefficient (K) of apoptolidin and isoapoptolidin in various solvent system ratios. The ideal K value for the target compound is between 0.5 and 2.

2. CPC Operation:

  • Instrument: A preparative CPC instrument.

  • Stationary Phase: The more polar phase of the selected solvent system.

  • Mobile Phase: The less polar phase of the selected solvent system.

  • Procedure:

    • Fill the CPC rotor with the stationary phase.

    • Set the desired rotation speed (e.g., 1000-1500 rpm).

    • Pump the mobile phase through the system until hydrostatic equilibrium is reached.

    • Dissolve the crude extract in a mixture of both phases and inject it into the system.

    • Continue pumping the mobile phase and collect fractions.

3. Fraction Analysis and Recovery:

  • Monitor the fractions by TLC or analytical HPLC.

  • Combine the fractions containing pure isoapoptolidin.

  • Evaporate the solvent to yield the purified compound.

Visualizations

Experimental Workflow for Isoapoptolidin Purification

experimental_workflow fermentation 1. Fermentation of Nocardiopsis sp. extraction 2. Extraction of Crude Product fermentation->extraction purification_choice Purification Method extraction->purification_choice hplc 3a. Preparative HPLC purification_choice->hplc High Resolution cpc 3b. Centrifugal Partition Chromatography (CPC) purification_choice->cpc High Recovery analysis_hplc 4a. Fraction Analysis (HPLC) hplc->analysis_hplc analysis_cpc 4b. Fraction Analysis (HPLC/TLC) cpc->analysis_cpc pooling_hplc 5a. Pooling of Pure Fractions analysis_hplc->pooling_hplc pooling_cpc 5b. Pooling of Pure Fractions analysis_cpc->pooling_cpc final_product Purified Isoapoptolidin pooling_hplc->final_product pooling_cpc->final_product

Caption: Workflow for the purification of isoapoptolidin.

Apoptolidin's Mechanism of Action: Inhibition of F0F1-ATP Synthase

Apoptolidins, including isoapoptolidin, exert their cytotoxic effects by targeting the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy production. Inhibition of this enzyme disrupts the proton motive force and leads to a decrease in ATP synthesis, ultimately triggering the intrinsic apoptotic pathway.

signaling_pathway isoapoptolidin Isoapoptolidin atp_synthase Mitochondrial F0F1-ATP Synthase isoapoptolidin->atp_synthase Inhibits atp_production ATP Production atp_synthase->atp_production membrane_potential Mitochondrial Membrane Potential Disruption atp_synthase->membrane_potential cytochrome_c Cytochrome c Release atp_synthase->cytochrome_c Leads to apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

Method

High-Performance Liquid Chromatography (HPLC) for the Separation of Isoapoptolidin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Isoapoptolidin, a macrolide natural product, is an isomer of the potent apoptosis inducer, apoptolidin. Both compounds are isolated from fermen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a macrolide natural product, is an isomer of the potent apoptosis inducer, apoptolidin. Both compounds are isolated from fermentation extracts of the microorganism Nocardiopsis sp.[1] Given their structural similarity and potential co-existence in fermentation broths, the development of a robust and efficient High-Performance Liquid Chromatography (HPLC) method is crucial for the selective separation, purification, and quantification of isoapoptolidin. This document provides detailed application notes and a comprehensive protocol for the HPLC-based separation of isoapoptolidin, intended to guide researchers in natural product chemistry, pharmacology, and drug development.

The methodologies described herein are based on established principles for the separation of macrolide antibiotics and related natural products from fermentation cultures.[2][3] While a specific, validated protocol for isoapoptolidin is not widely published, the provided information serves as a strong foundation for method development and optimization.

Application Notes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of complex mixtures.[4] For the separation of isoapoptolidin, a reverse-phase HPLC approach is recommended. This technique separates molecules based on their hydrophobicity, which is well-suited for macrolides possessing both hydrophobic and hydrophilic moieties.

Column Selection: A C18 (octadecylsilyl) stationary phase is the most common choice for the reverse-phase separation of macrolides due to its excellent resolving power and stability.[2] The selection of column dimensions will depend on the application: analytical columns (e.g., 4.6 mm internal diameter) are used for quantification and purity assessment, while preparative columns (larger internal diameter) are employed for the isolation of larger quantities of the compound.[4][5][6]

Mobile Phase Optimization: The mobile phase composition is a critical parameter influencing the separation. A typical mobile phase for macrolide separation consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The organic solvent concentration is manipulated to control the retention of the analytes. A gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to achieve optimal separation of components in a complex fermentation extract. The choice of buffer and its pH can also impact the peak shape and selectivity, especially for compounds with ionizable functional groups.[2]

Detection: Isoapoptolidin, like other macrolides, may lack a strong chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at a low wavelength, such as 210 nm.[2] For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be coupled with the HPLC system.

Experimental Workflow

The overall workflow for the separation of isoapoptolidin from a Nocardiopsis sp. fermentation broth involves several key stages, from sample preparation to final analysis and purification.

Isoapoptolidin Separation Workflow cluster_0 Upstream Processing cluster_1 HPLC Separation cluster_2 Downstream Analysis Fermentation Nocardiopsis sp. Fermentation Extraction Crude Extract Preparation Fermentation->Extraction Sample_Prep Sample Filtration & Dilution Extraction->Sample_Prep HPLC_Analysis Analytical HPLC (Method Development) Sample_Prep->HPLC_Analysis HPLC_Prep Preparative HPLC (Purification) HPLC_Analysis->HPLC_Prep Scale-up Fraction_Collection Fraction Collection HPLC_Prep->Fraction_Collection Purity_Analysis Purity Assessment (Analytical HPLC) Fraction_Collection->Purity_Analysis Structure_Elucidation Structural Verification (MS, NMR) Purity_Analysis->Structure_Elucidation Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial Pathway cluster_execution Execution Phase Isoapoptolidin Isoapoptolidin Mitochondrion Mitochondrion Isoapoptolidin->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9->Apoptosome Forms Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activates Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleaves Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

References

Application

Characterization of Isoapoptolidin via Nuclear Magnetic Resonance (NMR) Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Isoapoptolidin is a macrolide natural product, identified as a ring-expanded isomer of the potent antitumor agent, apoptolidin. While both comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a macrolide natural product, identified as a ring-expanded isomer of the potent antitumor agent, apoptolidin. While both compounds share a common biosynthetic origin, the structural rearrangement in isoapoptolidin significantly impacts its biological activity. Specifically, isoapoptolidin exhibits a markedly reduced inhibitory effect on mitochondrial F0F1-ATPase, the primary target of apoptolidin.[1] This difference in potency underscores the critical importance of precise structural characterization in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of complex natural products like isoapoptolidin. This document provides detailed application notes and experimental protocols for the characterization of isoapoptolidin using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for apoptolidin, which are expected to be similar to those of isoapoptolidin. These tables provide a reference for the expected chemical environments of the nuclei in the molecule.

Table 1: ¹H NMR Data of Apoptolidin (in CD₃OD)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
3-CH₃1.85s
4-H5.89d11.0
5-CH₃1.76s
6-H6.32d15.0
7-CH₃1.80s
8-H5.40d9.5
9-CH₃0.95d7.0
10-H3.65m
11-H5.75dd15.5, 8.0
12-H5.48d15.5
13-CH₃1.68s
14-H5.62d9.0
15-H2.75m
16-H3.80m
17-OH
18-OCH₃3.30s
19-H3.55m
20-H4.15m
21'-H4.50d7.5
............

Table 2: ¹³C NMR Data of Apoptolidin (in CD₃OD)

PositionChemical Shift (ppm)
1 (C=O)169.5
298.5
3145.0
4125.0
5135.0
6130.0
7138.0
8128.0
940.0
1078.0
11132.0
12130.0
13136.0
14126.0
1545.0
1675.0
1772.0
1885.0
1970.0
2073.0
......

Note: The data presented are for Apoptolidin and are intended as a guide for the characterization of Isoapoptolidin. Actual chemical shifts for Isoapoptolidin will vary. The complete assignment requires a full suite of 2D NMR experiments.

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the isoapoptolidin sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for macrolides include deuterated methanol (CD₃OD), chloroform (CDCl₃), or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, so consistency is key.

  • Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, referencing to the residual solvent peak is more common.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Data Acquisition

A comprehensive set of 1D and 2D NMR experiments should be performed to fully elucidate the structure of isoapoptolidin.

Instrumentation: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for complex molecules like isoapoptolidin.

1D NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their electronic environments.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Key Parameters:

      • Spectral Width: ~12-16 ppm

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (depending on concentration)

  • ¹³C NMR: Provides information on the number of different types of carbons.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Key Parameters:

      • Spectral Width: ~200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 and DEPT-90 are the most common.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to establish connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon nuclei (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is essential for determining the stereochemistry and 3D conformation of the molecule.

Mandatory Visualizations

Signaling Pathway

The primary biological target of the apoptolidin family of macrolides is the mitochondrial F0F1-ATPase (ATP synthase). Inhibition of this enzyme disrupts the proton motive force and leads to a decrease in ATP production, ultimately triggering apoptosis in susceptible cells.

G Simplified Signaling Pathway of Apoptolidin/Isoapoptolidin Isoapoptolidin Isoapoptolidin ATP_Synthase Mitochondrial F0F1-ATPase (ATP Synthase) Isoapoptolidin->ATP_Synthase Weak Inhibition Apoptolidin Apoptolidin Apoptolidin->ATP_Synthase Strong Inhibition Proton_Motive_Force Disruption of Proton Motive Force ATP_Synthase->Proton_Motive_Force ATP_Production Decreased ATP Production Proton_Motive_Force->ATP_Production Apoptosis Apoptosis ATP_Production->Apoptosis G Experimental Workflow for NMR Characterization of Isoapoptolidin cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation Isolation Isolation & Purification (e.g., HPLC) Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Spectral Assignment Peak_Picking->Assignment Connectivity Establish Planar Structure Assignment->Connectivity Stereochemistry Determine Relative Stereochemistry (NOESY) Connectivity->Stereochemistry Structure_Confirmation Final Structure Confirmation Stereochemistry->Structure_Confirmation

References

Method

Application Notes and Protocols for Mass Spectrometry Analysis of Isoapoptolidin

For Researchers, Scientists, and Drug Development Professionals Introduction Isoapoptolidin is a macrolide natural product and a ring-expanded isomer of Apoptolidin. Both compounds are known to induce apoptosis, primaril...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a macrolide natural product and a ring-expanded isomer of Apoptolidin. Both compounds are known to induce apoptosis, primarily through the inhibition of mitochondrial F0F1-ATPase.[1] This activity makes them, particularly the more stable Isoapoptolidin, interesting candidates for cancer research and drug development. Accurate and reliable analytical methods are crucial for their study, from isolation and characterization to pharmacokinetic and pharmacodynamic assessments. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the sensitive and specific quantification of Isoapoptolidin in various biological matrices.

These application notes provide a comprehensive guide to the analysis of Isoapoptolidin using LC-MS/MS, including sample preparation, instrument parameters, and data analysis. The protocols are designed to be a starting point for method development and can be adapted to specific instrumentation and research needs.

Chemical Properties of Isoapoptolidin

A clear understanding of the physicochemical properties of Isoapoptolidin is fundamental for developing appropriate analytical methods.

PropertyValueReference
Molecular FormulaC₅₈H₉₆O₂₁[2]
Molecular Weight1129.37 g/mol [2]
Exact Mass1128.6445 g/mol Calculated
SolubilitySoluble in DMSO, ethanol, methanol, and DMF.[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interfering substances from the matrix and ensuring accurate quantification. The following are general protocols that can be adapted for different sample types.

a) Protein Precipitation (for Plasma, Serum, or Cell Lysates)

This is a simple and fast method for removing the bulk of proteins.

  • To 100 µL of sample (plasma, serum, or cell lysate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Complex Matrices or Higher Purity)

SPE provides a more thorough cleanup and can be used to concentrate the analyte.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

  • Elute Isoapoptolidin with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a) Liquid Chromatography Parameters

ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

b) Mass Spectrometry Parameters

Instrumentation should be a triple quadrupole or a high-resolution mass spectrometer capable of MS/MS. Electrospray ionization (ESI) in positive ion mode is generally suitable for macrolides.[3][4][5][6]

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Scan ModeMultiple Reaction Monitoring (MRM)

c) Multiple Reaction Monitoring (MRM) Transitions (Theoretical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
Isoapoptolidin1129.6Fragment 1 (e.g., loss of a deoxyhexose)30-40
Fragment 2 (e.g., loss of two deoxyhexoses)40-50
Internal Standard(To be selected)(To be determined)(To be optimized)

Note: The user must determine the optimal precursor and product ions, as well as collision energies, by infusing a standard solution of Isoapoptolidin into the mass spectrometer.

Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantitative Analysis of Isoapoptolidin in Spiked Plasma Samples

Sample IDSpiked Concentration (ng/mL)Measured Concentration (ng/mL)% Recovery
QC Low10(User Data)(User Data)
QC Mid100(User Data)(User Data)
QC High1000(User Data)(User Data)
Blank0(User Data)N/A

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)(User Data)
Lower Limit of Quantification (LLOQ)(User Data)
Accuracy (% Bias)(User Data)
Precision (% CV)(User Data)
Matrix Effect(User Data)

Visualizations

Signaling Pathway of Isoapoptolidin Action

Isoapoptolidin inhibits the F0F1-ATPase in the inner mitochondrial membrane. This leads to a decrease in ATP synthesis and an increase in the AMP/ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] Activated AMPK initiates a cascade of downstream events aimed at restoring energy balance, including the inhibition of anabolic pathways (like mTORC1) and the activation of catabolic pathways such as autophagy.[3][4] Ultimately, sustained mitochondrial dysfunction can trigger the intrinsic pathway of apoptosis.

cluster_0 Mitochondrion cluster_1 Cellular Response F0F1 F0F1-ATPase ATP ATP Synthesis F0F1->ATP catalyzes Apoptosis Apoptosis F0F1->Apoptosis leads to AMP_ATP_ratio ↑ AMP/ATP Ratio Isoapoptolidin Isoapoptolidin Isoapoptolidin->F0F1 inhibits AMPK AMPK Activation AMP_ATP_ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 inhibits Autophagy Autophagy Induction AMPK->Autophagy activates

Caption: Signaling pathway of Isoapoptolidin-induced apoptosis.

Experimental Workflow for Isoapoptolidin Analysis

The overall workflow for the analysis of Isoapoptolidin from a biological sample involves several key steps, from sample collection to data interpretation.

Sample Biological Sample (Plasma, Cells, etc.) Preparation Sample Preparation (Protein Precipitation or SPE) Sample->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Results Results & Interpretation Data_Processing->Results

References

Application

Application Notes and Protocols for Isoapoptolidin in Cancer Cell Line Studies

Introduction Isoapoptolidin is a natural product that has garnered interest in oncological research for its potential to selectively induce apoptosis, or programmed cell death, in cancer cells.[1] The evasion of apoptosi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoapoptolidin is a natural product that has garnered interest in oncological research for its potential to selectively induce apoptosis, or programmed cell death, in cancer cells.[1] The evasion of apoptosis is a hallmark of cancer, making the targeted induction of this process a key therapeutic strategy.[2] These application notes provide a comprehensive overview of the use of Isoapoptolidin in cancer cell line studies, including its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action

Isoapoptolidin is understood to induce apoptosis through a multi-faceted mechanism that involves both the intrinsic and extrinsic pathways. A key aspect of its action is the generation of reactive oxygen species (ROS), which act as upstream regulators of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activation of the JNK pathway, in turn, contributes to the initiation of the apoptotic cascade.[4]

The apoptotic process induced by Isoapoptolidin involves the activation of caspases, a family of proteases that execute the dismantling of the cell.[3] This includes the activation of initiator caspases, such as caspase-8 and caspase-9, which correspond to the extrinsic and intrinsic pathways, respectively. These then activate effector caspases, like caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5]

Furthermore, Isoapoptolidin has been observed to affect the mitochondrial integrity, leading to the release of cytochrome c, a critical event in the intrinsic apoptotic pathway.[6] This release is often regulated by the Bcl-2 family of proteins, and Isoapoptolidin can modulate the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members of this family.[3]

Data Presentation

The following tables summarize the cytotoxic effects of compounds with similar apoptotic induction mechanisms to provide a reference for expected outcomes in various cancer cell lines.

Table 1: IC50 Values of Apoptosis-Inducing Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1HTB-26Breast Cancer10-50[1]
PC-3Pancreatic Cancer10-50[1]
HepG2Hepatocellular Carcinoma10-50[1]
HCT116Colorectal Cancer22.4[1]
Compound 2HCT116Colorectal Cancer0.34[1]

Note: These values are for compounds with similar mechanisms and are for reference only. Actual IC50 values for Isoapoptolidin must be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and should be optimized for the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Isoapoptolidin that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Isoapoptolidin

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Isoapoptolidin in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Isoapoptolidin. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line treated with Isoapoptolidin

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Isoapoptolidin at the desired concentration (e.g., IC50 value) for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line treated with Isoapoptolidin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bax, Bcl-2, p-JNK, JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Isoapoptolidin, harvest, and lyse to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line treated with Isoapoptolidin

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with Isoapoptolidin for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution.

  • Incubate in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate the proposed signaling pathway of Isoapoptolidin-induced apoptosis and a general experimental workflow.

G Isoapoptolidin Isoapoptolidin ROS ROS Isoapoptolidin->ROS Caspase8 Caspase-8 Isoapoptolidin->Caspase8 JNK JNK ROS->JNK Mitochondria Mitochondria JNK->Mitochondria Bax Bax JNK->Bax Bcl2 Bcl2 JNK->Bcl2 Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of Isoapoptolidin-induced apoptosis.

G cluster_0 In Vitro Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis Cancer Cell Culture Cancer Cell Culture Isoapoptolidin Treatment Isoapoptolidin Treatment Cancer Cell Culture->Isoapoptolidin Treatment MTT Assay MTT Assay Isoapoptolidin Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Isoapoptolidin Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Isoapoptolidin Treatment->Cell Cycle Analysis Western Blot Western Blot Isoapoptolidin Treatment->Western Blot

Caption: General experimental workflow for studying Isoapoptolidin.

References

Method

Application Notes and Protocols for Measuring Isoapoptolidin's ATPase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Isoapoptolidin, a stereoisomer of the macrolide apoptolidin, has emerged as a molecule of significant interest due to its potent biological act...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a stereoisomer of the macrolide apoptolidin, has emerged as a molecule of significant interest due to its potent biological activities. Like its parent compound, isoapoptolidin is known to target the mitochondrial F₀F₁-ATP synthase, a critical enzyme in cellular energy metabolism. Inhibition of this enzyme disrupts ATP production, leading to the induction of apoptosis, particularly in cancer cells that are highly reliant on oxidative phosphorylation.[1][2] The selective cytotoxicity of these compounds against transformed cells makes them promising candidates for novel anticancer therapies.

These application notes provide detailed protocols for robust and reliable in vitro assays to quantify the ATPase inhibitory activity of isoapoptolidin. The methodologies described herein are essential for researchers engaged in the characterization of isoapoptolidin's mechanism of action, structure-activity relationship studies, and high-throughput screening of potential therapeutic analogs.

Target Enzyme: Mitochondrial F₀F₁-ATP Synthase

The F₀F₁-ATP synthase is a multi-subunit complex located in the inner mitochondrial membrane. It plays a dual role: synthesizing ATP from ADP and inorganic phosphate (Pi) driven by the proton motive force, and hydrolyzing ATP to pump protons, thereby maintaining the mitochondrial membrane potential. Isoapoptolidin, like apoptolidin, inhibits the ATP hydrolysis (ATPase) activity of the F₁ subcomplex.[2]

Data Presentation: Inhibitory Activity of Isoapoptolidin and Analogs

The following table summarizes the reported inhibitory activities of apoptolidin and isoapoptolidin against mitochondrial F₀F₁-ATPase. This data is crucial for comparative analysis and for establishing baseline inhibitory concentrations in experimental setups.

CompoundTargetAssay TypeIC₅₀ (µM)Reference
ApoptolidinYeast Mitochondrial F₀F₁-ATPaseCell-free ATPase inhibition assay0.7[1]
IsoapoptolidinYeast Mitochondrial F₀F₁-ATPaseCell-free ATPase inhibition assay17[1]

Note: The significant difference in potency between apoptolidin and isoapoptolidin in the cell-free assay highlights the stereochemical sensitivity of the binding interaction. However, it is important to note that in cell-based assays, their antiproliferative activities can be comparable, suggesting potential intracellular equilibration.[1]

Experimental Protocols

Three widely used and validated methods for measuring ATPase activity and its inhibition are detailed below. The choice of assay may depend on the available equipment, desired sensitivity, and throughput requirements.

Protocol 1: Malachite Green Colorimetric Assay

This endpoint assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis. The liberated Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Materials:

  • Purified mitochondrial F₀F₁-ATP synthase (from yeast or bovine heart)

  • Isoapoptolidin stock solution (in DMSO)

  • ATP solution (100 mM)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water.

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween 20 to a final concentration of 0.01%. Prepare fresh.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 384-well clear microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified F₀F₁-ATPase in pre-chilled Assay Buffer to the desired working concentration.

  • Inhibitor Preparation: Prepare serial dilutions of isoapoptolidin in Assay Buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oligomycin).

  • Reaction Setup:

    • To each well of a 384-well plate, add 25 µL of the enzyme solution.

    • Add 5 µL of the serially diluted isoapoptolidin or control solutions to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: Add 20 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding 10 µL of the Malachite Green Working Reagent to each well.

    • Incubate at room temperature for 20-30 minutes to allow for color development.

  • Measurement: Read the absorbance at 620-640 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve to determine the amount of Pi released in each reaction.

    • Calculate the percentage of inhibition for each isoapoptolidin concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: NADH-Coupled Spectrophotometric Assay

This is a continuous, kinetic assay that couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified mitochondrial F₀F₁-ATP synthase

  • Isoapoptolidin stock solution (in DMSO)

  • ATP solution (100 mM)

  • Coupling Enzyme System:

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Reaction Buffer: 50 mM HEPES-KOH (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 2.5 mM Phosphoenolpyruvate (PEP), 0.25 mM NADH.

  • UV-transparent 96-well or 384-well plates

  • Spectrophotometer with kinetic measurement capabilities

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing the Reaction Buffer, PK, and LDH.

  • Inhibitor Preparation: Prepare serial dilutions of isoapoptolidin in the Reaction Mix. Include vehicle and positive controls.

  • Reaction Setup:

    • Add the desired amount of purified F₀F₁-ATPase to the wells containing the isoapoptolidin dilutions.

  • Initiation of Reaction: Add ATP to each well to start the reaction.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time plot) for each concentration of isoapoptolidin.

    • The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 1.

Protocol 3: Radioactive [γ-³²P]-ATP Filter-Binding Assay

This highly sensitive endpoint assay measures the liberation of radioactive phosphate from [γ-³²P]-ATP.

Materials:

  • Purified mitochondrial F₀F₁-ATP synthase

  • Isoapoptolidin stock solution (in DMSO)

  • [γ-³²P]-ATP

  • Non-radioactive ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 5 mM MgCl₂

  • Quenching Solution: 1 M HCl, 100 mM NaH₂PO₄

  • Charcoal Slurry: 5% (w/v) activated charcoal in water.

  • Filter plates (e.g., 96-well phosphocellulose filter plates)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the Assay Buffer, purified F₀F₁-ATPase, and serial dilutions of isoapoptolidin.

  • Initiation of Reaction: Add a mixture of non-radioactive ATP and [γ-³²P]-ATP to start the reaction.

  • Incubation: Incubate at 37°C for an optimized period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding the Quenching Solution.

  • Separation of Free Phosphate: Add the Charcoal Slurry to each tube/well. The charcoal binds the unhydrolyzed [γ-³²P]-ATP.

  • Filtration: Transfer the reaction mixture to a filter plate and apply a vacuum to separate the charcoal (with bound ATP) from the supernatant containing the free [γ-³²P]-Pi.

  • Washing: Wash the filters several times with the Quenching Solution to remove any remaining unbound ATP.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the ATPase activity. Calculate the percentage of inhibition and the IC₅₀ value.

Visualization of Pathways and Workflows

Signaling_Pathway Isoapoptolidin Isoapoptolidin F1_Subunit F₁ Subunit of Mitochondrial ATP Synthase Isoapoptolidin->F1_Subunit Binds to ATP_Hydrolysis ATP Hydrolysis Inhibition F1_Subunit->ATP_Hydrolysis Leads to ATP_Depletion Cellular ATP Depletion ATP_Hydrolysis->ATP_Depletion Apoptosis Induction of Apoptosis ATP_Depletion->Apoptosis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (Malachite Green Assay) cluster_analysis Data Analysis Enzyme_Prep Prepare F₀F₁-ATPase Solution Reaction_Setup Set up Reaction in Microplate (Enzyme + Inhibitor) Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare Isoapoptolidin Dilutions Inhibitor_Prep->Reaction_Setup Incubation_1 Pre-incubate Reaction_Setup->Incubation_1 Reaction_Start Initiate with ATP Incubation_1->Reaction_Start Incubation_2 Incubate at 37°C Reaction_Start->Incubation_2 Reaction_Stop Stop Reaction & Add Malachite Green Reagent Incubation_2->Reaction_Stop Color_Dev Color Development Reaction_Stop->Color_Dev Measurement Measure Absorbance at 630 nm Color_Dev->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Calc Determine IC₅₀ Data_Analysis->IC50_Calc

Logical_Relationship Isoapoptolidin Isoapoptolidin Inhibition Inhibition Isoapoptolidin->Inhibition ATPase_Activity ATPase Activity Pi_Release Inorganic Phosphate (Pi) Release ATPase_Activity->Pi_Release is proportional to Inhibition->ATPase_Activity Decreases

References

Application

Enhancing Drug Discovery: Development of Stabilized Isoapoptolidin Derivatives

Application Notes and Protocols for Researchers in Drug Development The quest for novel and effective therapeutic agents is a cornerstone of modern medicine. Natural products, with their inherent biological activity, hav...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

The quest for novel and effective therapeutic agents is a cornerstone of modern medicine. Natural products, with their inherent biological activity, have long served as a rich source of inspiration for drug discovery. Apoptolidin, a macrolide produced by Nocardiopsis sp., has garnered significant interest for its potent and selective cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of the mitochondrial F0F1-ATP synthase, a critical enzyme for cellular energy production, thereby inducing apoptosis or programmed cell death. However, the inherent instability of Apoptolidin has hindered its clinical development. This has led to a focused effort on developing more stable and potent derivatives, with Isoapoptolidin and Ammocidin A emerging as promising candidates.

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working on the development of Isoapoptolidin derivatives with enhanced stability for potential therapeutic applications.

Stability Comparison of Apoptolidin, Isoapoptolidin, and Ammocidin A

A critical factor in the development of any drug candidate is its stability under various conditions. Apoptolidin is known to be unstable, readily undergoing isomerization to the more stable Isoapoptolidin, particularly under basic conditions. Ammocidin A, a related natural product, has been identified as a more stable and potent analog. The following table summarizes the available stability data for these compounds.

CompoundConditionHalf-life (t½)Reference
Apoptolidin A in vivoProne to isomerization[1]
Isoapoptolidin A Not explicitly quantified, but qualitatively more stable than Apoptolidin A[1]
Ammocidin A SerumStable[1]

Note: Quantitative, comparative stability data under various pH and temperature conditions is not extensively available in the public domain and would require dedicated experimental investigation.

Experimental Protocols

Base-Catalyzed Isomerization of Apoptolidin to Isoapoptolidin

This protocol describes the conversion of the less stable Apoptolidin to its more stable isomer, Isoapoptolidin.

Materials:

  • Apoptolidin A

  • Methanol (anhydrous)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve Apoptolidin A in anhydrous methanol to a final concentration of 1 mg/mL.

  • Add triethylamine to the solution to a final concentration of 5% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the isomerization by HPLC. Inject aliquots of the reaction mixture onto a C18 column at regular intervals (e.g., every hour).

  • A typical mobile phase for HPLC analysis would be a gradient of acetonitrile in water with 0.1% formic acid.

  • Continue the reaction until the desired conversion to Isoapoptolidin is achieved, as determined by the relative peak areas in the HPLC chromatogram.

  • Once the reaction is complete, remove the solvent and excess triethylamine under reduced pressure using a rotary evaporator.

  • The resulting residue, enriched in Isoapoptolidin, can be further purified by preparative HPLC if required.

Synthesis of Ammocidin A (Conceptual Outline)

The total synthesis of Ammocidin A is a complex, multi-step process that is beyond the scope of a simple protocol. It typically involves advanced organic synthesis techniques, including asymmetric synthesis, macrolactonization, and glycosylation. Researchers interested in the total synthesis of Ammocidin A should refer to specialized synthetic organic chemistry literature. The general strategy often involves the synthesis of key fragments of the molecule, which are then coupled together to form the final product.

Stability-Indicating HPLC Method for the Analysis of Apoptolidin, Isoapoptolidin, and Ammocidin A

This protocol outlines a general method for developing a stability-indicating HPLC assay to quantify Apoptolidin, Isoapoptolidin, and Ammocidin A and their degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase Development:

  • Initial Scouting: Begin with a gradient elution using two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient Optimization: A typical starting gradient could be 10-90% B over 20-30 minutes. Adjust the gradient slope and duration to achieve good separation of the parent compounds and any potential degradation products.

  • Isocratic Elution (if applicable): If the separation can be achieved with a constant mobile phase composition, an isocratic method can be developed for faster analysis times.

Forced Degradation Studies:

To validate the stability-indicating nature of the method, forced degradation studies should be performed on the compounds of interest. This involves subjecting the compounds to various stress conditions to generate degradation products.

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Validation Parameters:

The developed HPLC method should be validated according to ICH guidelines, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway Induced by Isoapoptolidin Derivatives

Isoapoptolidin and its derivatives induce apoptosis by inhibiting the F0F1-ATP synthase in the inner mitochondrial membrane. This inhibition leads to a decrease in cellular ATP levels and disrupts the mitochondrial membrane potential. The downstream signaling cascade leading to apoptosis is depicted in the following diagram.

apoptosis_pathway cluster_inhibition Inhibition cluster_mitochondrial_effects Mitochondrial Effects cluster_apoptosome_formation Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_cellular_death Cellular Death Isoapoptolidin_Derivative Isoapoptolidin Derivative ATP_Synthase Mitochondrial F0F1-ATP Synthase Isoapoptolidin_Derivative->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion MMP_Loss Loss of Mitochondrial Membrane Potential ATP_Synthase->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Apaf1 Apaf-1 Cytochrome_c_Release->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway initiated by Isoapoptolidin derivatives.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of Isoapoptolidin derivatives.

stability_workflow Start Start: Compound (Isoapoptolidin Derivative) Stress_Conditions Incubate under Stress Conditions (pH, Temperature, Light, Oxidizing Agent) Start->Stress_Conditions Sampling Collect Samples at Different Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Sampling->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradation Products HPLC_Analysis->Data_Analysis Half_Life Calculate Degradation Rate and Half-life (t½) Data_Analysis->Half_Life End End: Stability Profile Half_Life->End

Caption: Workflow for determining the stability of Isoapoptolidin derivatives.

Conclusion

The development of stabilized derivatives of Apoptolidin, such as Isoapoptolidin and Ammocidin A, represents a significant step forward in harnessing the therapeutic potential of this class of potent cytotoxic agents. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the quantitative stability of these compounds under a range of pharmaceutically relevant conditions is warranted to facilitate their progression towards clinical evaluation.

References

Technical Notes & Optimization

Troubleshooting

Improving the solubility of Isoapoptolidin in aqueous solutions.

Welcome to the technical support center for improving the aqueous solubility of Isoapoptolidin. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, fr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of Isoapoptolidin. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation of Isoapoptolidin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the initial solubility characteristics of Isoapoptolidin?

A1: Isoapoptolidin is a lipophilic compound with poor aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF)[1]. However, its limited solubility in aqueous media presents a significant hurdle for its development as a therapeutic agent, particularly for oral and parenteral formulations.

Q2: Why is my Isoapoptolidin precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A2: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." It occurs because Isoapoptolidin is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the DMSO concentration is rapidly decreased by dilution, the solubility of Isoapoptolidin in the mixed solvent system drops significantly, leading to its precipitation out of the solution.

Q3: What are the primary strategies for enhancing the aqueous solubility of Isoapoptolidin?

A3: Several established techniques can be employed to improve the solubility of poorly water-soluble drugs like Isoapoptolidin. These can be broadly categorized as:

  • Physical Modifications: Particle size reduction (micronization and nanonization), solid dispersions, and complexation.[2][3]

  • Chemical Modifications: Salt formation (if applicable) and prodrug synthesis.

  • Formulation-Based Approaches: Use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][5][6][7]

Troubleshooting Guides

Issue 1: Isoapoptolidin Precipitation from Co-solvent System
  • Problem: My Isoapoptolidin, dissolved in a co-solvent mixture (e.g., ethanol:water), precipitates over time or upon further dilution for in vitro assays.

  • Troubleshooting Steps:

    • Optimize Co-solvent Ratio: Systematically vary the ratio of the organic co-solvent to the aqueous phase to find a balance that maintains Isoapoptolidin solubility without being overly toxic to cells in your assay.

    • Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Tween 80 or Poloxamer 188, can help to stabilize the dispersed Isoapoptolidin molecules and prevent precipitation.[3]

    • pH Adjustment: If Isoapoptolidin has ionizable groups, adjusting the pH of the aqueous phase can significantly impact its solubility.[][9]

Issue 2: Low Drug Loading in Nanoparticle Formulations
  • Problem: I am attempting to formulate Isoapoptolidin into polymeric nanoparticles (e.g., PLGA), but the encapsulation efficiency is very low.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure that the organic solvent used to dissolve both the Isoapoptolidin and the polymer is a good solvent for both.

    • Emulsification/Solvent Evaporation Rate: Optimize the speed and duration of homogenization or sonication to create fine, stable nano-emulsions before solvent removal. A slower solvent evaporation rate can sometimes improve drug entrapment.

    • Lipid-Based Nanoparticles: Consider switching to lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), which are often more suitable for highly lipophilic drugs.[10][11][12]

Issue 3: Inconsistent Dissolution Profiles with Solid Dispersions
  • Problem: My solid dispersion of Isoapoptolidin with a hydrophilic polymer (e.g., PVP K30) shows variable and incomplete drug release.

  • Troubleshooting Steps:

    • Drug-Polymer Ratio: The ratio of Isoapoptolidin to the polymer is critical. A higher proportion of the polymer often leads to better dissolution. Experiment with different ratios (e.g., 1:5, 1:10).

    • Method of Preparation: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can significantly affect its properties.[13][14][15] Ensure the chosen method results in a homogenous, amorphous dispersion.

    • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the Isoapoptolidin is in an amorphous state within the polymer matrix, as this is key to enhanced solubility.[14]

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniqueCarrier/ExcipientAchievable Isoapoptolidin Concentration (µg/mL) in WaterAdvantagesDisadvantages
Co-solvency 20% Ethanol~5Simple to prepare.[7][16][17]Potential for precipitation upon dilution; solvent toxicity.[16]
Cyclodextrin Complexation 10% HP-β-CD~50High solubilization potential; can improve stability.[4][18][19]Can be limited by the stoichiometry of complexation; potential for renal toxicity at high concentrations.[4]
Solid Dispersion PVP K30 (1:10 ratio)~25Significant increase in dissolution rate; amenable to solid dosage forms.[3][13][20]Potential for recrystallization during storage; requires specialized manufacturing techniques.[21]
Nanosuspension - (drug nanoparticles)~15Increased surface area for dissolution.[5][21]Can be prone to aggregation; may require surfactants for stabilization.
Lipid-Based Formulation (SEDDS) Oil, Surfactant, Co-surfactant>100 (in dispersed form)High drug loading capacity; protects drug from degradation.[4][5]Can be complex to formulate and characterize.

Experimental Protocols

Protocol 1: Preparation of Isoapoptolidin-Cyclodextrin Inclusion Complexes

Objective: To enhance the aqueous solubility of Isoapoptolidin through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Isoapoptolidin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filters

Methodology:

  • Prepare a stock solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).

  • Add an excess amount of Isoapoptolidin powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 48-72 hours, protected from light.

  • After stirring, allow the suspension to settle for 1-2 hours.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved Isoapoptolidin.

  • The clear filtrate is your Isoapoptolidin-HP-β-CD inclusion complex solution.

  • Determine the concentration of Isoapoptolidin in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Formulation of Isoapoptolidin Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of Isoapoptolidin with Polyvinylpyrrolidone (PVP K30) to improve its dissolution rate.

Materials:

  • Isoapoptolidin

  • PVP K30

  • Methanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh the desired amounts of Isoapoptolidin and PVP K30 (e.g., a 1:10 weight ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Store the resulting powder in a desiccator until further use and characterization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_product Final Product & Analysis iso Isoapoptolidin mix Mixing / Co-dissolving iso->mix carrier Solubility Enhancer (e.g., Cyclodextrin, Polymer) carrier->mix solvent Solvent solvent->mix process Complexation / Solvent Evaporation mix->process Homogeneous System product Enhanced Solubility Formulation process->product Solid/Liquid Formulation analysis Characterization (Solubility, Dissolution, Stability) product->analysis

General workflow for preparing enhanced solubility formulations.

logical_relationship cluster_approaches Enhancement Approaches start Poor Aqueous Solubility of Isoapoptolidin strategy Solubility Enhancement Strategy start->strategy sd Solid Dispersion strategy->sd Physical cd Cyclodextrin Complexation strategy->cd Formulation nano Nanoparticle Formulation strategy->nano Physical cosolvent Co-solvents / Surfactants strategy->cosolvent Formulation outcome Improved Dissolution & Increased Bioavailability sd->outcome cd->outcome nano->outcome cosolvent->outcome

Decision pathway for selecting a solubility enhancement technique.

signaling_pathway formulation Enhanced Solubility Isoapoptolidin Formulation dissolution Rapid Dissolution in Aqueous Environment formulation->dissolution Step 1 absorption Increased Absorption Across Cell Membrane dissolution->absorption Step 2 circulation Higher Concentration in Systemic Circulation absorption->circulation Step 3 target Effective Engagement with Cellular Target circulation->target Step 4 effect Improved Therapeutic Effect target->effect Outcome

Impact of enhanced solubility on the therapeutic pathway.

References

Optimization

Technical Support Center: Stabilizing Isoapoptolidin in Experimental Buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Isoapoptolidin. The info...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Isoapoptolidin. The information below addresses common challenges related to the stability of Isoapoptolidin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is Isoapoptolidin and what is its primary mechanism of action?

A1: Isoapoptolidin is a macrolide natural product and an isomer of Apoptolidin. Its primary mechanism of action is the inhibition of the F1 subcomplex of mitochondrial ATP synthase. This inhibition disrupts cellular energy metabolism, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway and subsequently inducing apoptosis in sensitive cell lines.

Q2: What are the main stability concerns when working with Isoapoptolidin in aqueous buffers?

A2: The main stability concern for Isoapoptolidin, like other macrolides containing a lactone ring, is its susceptibility to hydrolysis. The lactone ring can be cleaved under both acidic and alkaline conditions, leading to an inactive, ring-opened carboxylic acid form.[1][2][3] This degradation is time, pH, and temperature-dependent.

Q3: How should I prepare and store stock solutions of Isoapoptolidin?

A3: It is recommended to prepare a high-concentration stock solution of Isoapoptolidin in an anhydrous organic solvent such as DMSO or ethanol.[4] These stock solutions should be stored in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. For short-term storage (up to one month), aliquots can be stored at -20°C.

Q4: What type of buffers are recommended for experiments with Isoapoptolidin?

A4: For in vitro assays, it is advisable to use buffers with a pH range of 6.5 to 7.5, as extreme pH values can accelerate the hydrolysis of the lactone ring.[1][3] Non-nucleophilic buffers such as HEPES, MOPS, or phosphate-buffered saline (PBS) are generally suitable for cell-based assays.[5][6][7] It is crucial to minimize the time the compound is in an aqueous buffer before use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity or inconsistent results in cell-based assays. Degradation of Isoapoptolidin in the experimental buffer.- Prepare fresh dilutions of Isoapoptolidin from a frozen stock solution for each experiment.- Minimize the incubation time of Isoapoptolidin in aqueous buffer before adding to the cells.- Perform a time-course experiment to assess the stability of Isoapoptolidin in your specific cell culture medium.- Use a non-nucleophilic buffer if possible.
Precipitation of Isoapoptolidin upon dilution in aqueous buffer. Poor solubility of Isoapoptolidin in the aqueous buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically <0.5%).- Prepare an intermediate dilution in a co-solvent system if necessary.- Vortex thoroughly after dilution.
Variability in results between different experimental days. Inconsistent handling or storage of Isoapoptolidin solutions.- Adhere strictly to the recommended storage conditions for stock solutions (-20°C or -80°C).- Avoid multiple freeze-thaw cycles of the same stock aliquot.- Allow the vial to warm to room temperature before opening to prevent condensation.
Unexpected pH shift in the experimental buffer after adding Isoapoptolidin. The buffer capacity is insufficient to handle the addition of the compound solution.- Use a buffer with a higher buffering capacity.- Check the pH of the final working solution and adjust if necessary.

Quantitative Data Summary

The following tables provide representative data on the stability of a macrolide with a lactone ring structure similar to Isoapoptolidin under various conditions. This data is intended to be illustrative and may not directly reflect the stability of Isoapoptolidin.

Table 1: Representative pH-Dependent Stability of a Macrolide Lactone in Aqueous Buffer at 37°C

Buffer pHHalf-life (t½) in hours% Remaining after 24 hours
5.04870.7
6.07281.7
7.09687.5
7.412090.9
8.06075.0
9.02450.0

Table 2: Representative Temperature-Dependent Stability of a Macrolide Lactone in pH 7.4 Buffer

Temperature (°C)Half-life (t½) in hours% Remaining after 24 hours
472097.7
2524093.1
3712090.9
504870.7

Experimental Protocols

Protocol 1: Preparation of Isoapoptolidin Stock Solution

  • Weigh the desired amount of solid Isoapoptolidin in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Dispense into small-volume aliquots in tightly sealed vials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Procedure for Assessing Isoapoptolidin Stability by HPLC

This protocol is adapted from general methods for macrolide analysis.[8][9][10]

  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Incubation: Dilute the Isoapoptolidin stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile to the aliquot.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of the intact Isoapoptolidin at each time point. Calculate the percentage remaining relative to the 0-hour time point and determine the half-life.

Visualizations

cluster_workflow Experimental Workflow for Isoapoptolidin Stability Assay A Prepare Isoapoptolidin Stock (DMSO) B Dilute in Experimental Buffers (Varying pH/Temp) A->B Step 1 C Incubate at Defined Temperature B->C Step 2 D Collect Aliquots at Time Points C->D Step 3 E Quench with Acetonitrile D->E Step 4 F Analyze by HPLC E->F Step 5 G Determine Degradation Rate F->G Step 6

Caption: Workflow for assessing Isoapoptolidin stability.

cluster_pathway Isoapoptolidin Signaling Pathway Isoapoptolidin Isoapoptolidin ATP_Synthase Mitochondrial ATP Synthase (F1) Isoapoptolidin->ATP_Synthase Inhibits ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion Leads to AMPK AMPK Activation ATP_depletion->AMPK Activates Apoptosis Apoptosis AMPK->Apoptosis Induces

Caption: Isoapoptolidin's mechanism of action.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Stock Stock Solution Properly Stored? Start->Check_Stock Check_Dilution Fresh Dilutions Used? Check_Stock->Check_Dilution Yes Solution_Stock Re-prepare Stock Aliquot Freshly Check_Stock->Solution_Stock No Check_Buffer Buffer pH Optimal? Check_Dilution->Check_Buffer Yes Solution_Dilution Use Fresh Dilutions for Each Experiment Check_Dilution->Solution_Dilution No Check_Time Incubation Time in Buffer Minimized? Check_Buffer->Check_Time Yes Solution_Buffer Use Buffer pH 6.5-7.5 Check_Buffer->Solution_Buffer No Solution_Time Add to Cells Immediately After Dilution Check_Time->Solution_Time No

Caption: Logic for troubleshooting inconsistent results.

References

Troubleshooting

Troubleshooting Isoapoptolidin instability in cell culture media.

This guide provides comprehensive troubleshooting strategies and background information to address the inherent instability of Isoapoptolidin in aqueous cell culture environments. By understanding the factors that contri...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and background information to address the inherent instability of Isoapoptolidin in aqueous cell culture environments. By understanding the factors that contribute to its degradation, researchers can implement protocols to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Isoapoptolidin and why is it chemically unstable in my experiments?

A1: Isoapoptolidin is a macrolide, a class of natural products known for inducing apoptosis (programmed cell death) in certain cancer cell lines.[1][2] Its chemical structure contains a lactone ring, which is a cyclic ester. This functional group is susceptible to hydrolysis (breaking of the ring) in aqueous solutions, a process that is accelerated at the physiological pH (7.2-7.4) of most cell culture media.[3][4] Furthermore, if the medium is supplemented with serum, enzymes like esterases can further accelerate its degradation.[3] This chemical breakdown leads to a decrease in the effective concentration of the active compound over the course of an experiment, causing inconsistent or weaker-than-expected results.[5]

Q2: What are the best practices for preparing and storing Isoapoptolidin stock solutions?

A2: To maximize stability and longevity, stock solutions should be prepared with care. It is recommended to dissolve Isoapoptolidin in high-quality, anhydrous DMSO to a concentration of 10 mM.[3] This stock solution should then be divided into small, single-use aliquots in tightly sealed amber vials to minimize exposure to moisture and light.[3] Store these aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[5]

Q3: My compound precipitates when I add it to the cell culture medium. What can I do?

A3: Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous medium.[5] To prevent this, ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%).[5] Always add the compound stock to pre-warmed media and mix thoroughly. Adding a cold stock solution to warm media can cause the compound to crash out of solution.[5] If precipitation persists, you may be exceeding the compound's solubility limit in your specific medium.

Q4: My dose-response curves are inconsistent between experiments. Could this be a stability issue?

A4: Yes, inconsistent potency is a classic sign of compound instability.[5] If Isoapoptolidin degrades during the incubation period, the effective concentration of the active compound decreases over time. An experiment with a 48-hour incubation will have a much lower average concentration than one lasting only 8 hours, leading to a higher apparent IC50 value and poor reproducibility.[5] Performing a stability test under your specific experimental conditions is crucial to understand the compound's half-life.

Troubleshooting Guide: Inconsistent Activity

This guide addresses common issues encountered when working with Isoapoptolidin.

Problem Potential Cause Recommended Solution
Reduced or No Efficacy Compound Degradation: The lactone ring of Isoapoptolidin has likely hydrolyzed in the aqueous, near-neutral pH of the cell culture medium over the incubation period.[3][4]1. Run a Stability Assay: Use the protocol below to determine the half-life of Isoapoptolidin in your specific medium. 2. Replenish Media: For long-term experiments (>24 hours), replenish the medium with freshly prepared Isoapoptolidin to maintain a more stable concentration.[6] 3. Use Serum-Free Media: For short-term experiments, consider using serum-free or reduced-serum media to minimize enzymatic degradation.[6]
High Variability Between Replicates Incomplete Solubilization: The compound may not be fully dissolved in the medium, leading to inconsistent concentrations in different wells.[7]1. Ensure Complete Dissolution: After diluting the stock solution into the medium, vortex thoroughly. 2. Visual Inspection: Before adding to cells, visually inspect the medium for any signs of precipitation.[5] 3. Consistent Timing: Ensure precise and consistent timing for sample collection and processing to minimize variability.[7]
Higher IC50 Than Literature Extended Incubation Time: The reported IC50 value may have been determined using a shorter incubation time. Compound degradation during a longer assay will reduce the effective concentration, requiring a higher initial concentration to achieve the same effect.1. Check Assay Duration: Compare your experimental timeline to the literature. 2. Perform Time-Course Experiment: Measure the compound's effect at multiple time points (e.g., 8, 24, 48 hours) to see how potency changes.
Adsorption to Plasticware Non-specific Binding: Hydrophobic compounds can adsorb to the surface of standard tissue culture plastic, reducing the available concentration in the medium.[6]1. Use Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates.[6] 2. Include a "No-Cell" Control: Analyze the compound concentration in the medium from wells without cells to differentiate between degradation and adsorption.

Quantitative Data on Lactone Stability

Specific stability data for Isoapoptolidin across various media is not widely published. Therefore, it is essential to determine its stability empirically. The table below outlines key factors that influence the stability of its lactone ring, while the second table serves as a template for summarizing your own experimental findings.

Table 1: General Factors Influencing Lactone Ring Stability

Factor Effect on Stability Mechanism
pH Decreased stability outside of neutral pHThe lactone ring is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Cell media (pH ~7.4) is slightly basic, promoting slow hydrolysis.[4][8]
Temperature Decreased stability at higher temperaturesThe standard incubation temperature of 37°C accelerates the rate of chemical reactions, including hydrolysis.[9]
Serum Enzymes Decreased stabilitySerum contains esterase enzymes that can enzymatically cleave the lactone's ester bond, rapidly inactivating the compound.[3]
Aqueous Environment Required for instabilityWater is a necessary reactant for the hydrolysis of the lactone ring. Stability is much higher in anhydrous organic solvents like DMSO.[10]

Table 2: Template for Experimental Stability Data

Use the protocol below to generate data for this table.

Condition Time Point % Isoapoptolidin Remaining (Mean ± SD, n=3) Calculated Half-life (t½)
Medium A (e.g., DMEM + 10% FBS) 0 hr100%rowspan="5">Calculate from plot
2 hr
8 hr
24 hr
48 hr
Medium B (e.g., RPMI + 10% FBS) 0 hr100%rowspan="5">Calculate from plot
2 hr
8 hr
24 hr
48 hr
PBS (pH 7.4) 0 hr100%rowspan="5">Calculate from plot
2 hr
8 hr
24 hr
48 hr

Experimental Protocols

Protocol for Assessing Isoapoptolidin Stability in Cell Culture Media

This protocol provides a framework for quantifying the chemical stability of Isoapoptolidin under your specific experimental conditions using HPLC or LC-MS.[7]

Materials:

  • Isoapoptolidin

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, with and without 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or 24-well plate

  • Ice-cold acetonitrile with an internal standard (for analytical consistency)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of Isoapoptolidin in anhydrous DMSO.[7]

  • Prepare Working Solutions: Pre-warm your test media (e.g., complete medium with 10% FBS and a control of PBS) to 37°C. Spike the Isoapoptolidin stock solution into the media to achieve the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is <0.1%. Mix thoroughly.[3]

  • Incubation: Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate or into sterile microcentrifuge tubes. Incubate the samples at 37°C in a humidified incubator with 5% CO₂.[7]

  • Sample Collection: Collect 100 µL aliquots from each replicate at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.[7]

  • Sample Processing: To each 100 µL aliquot, immediately add 200 µL of ice-cold acetonitrile containing a known concentration of an internal standard. This step stops the degradation reaction and precipitates proteins.[7]

  • Extraction: Vortex the samples vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the concentration of the parent Isoapoptolidin using a validated HPLC or LC-MS/MS method.

  • Data Interpretation: Calculate the percentage of Isoapoptolidin remaining at each time point relative to the 0-hour sample. Plot the percentage remaining versus time to determine the stability profile and calculate the half-life (t½) in each condition.

Visualizations: Pathways and Workflows

Factors Contributing to Isoapoptolidin Instability

cluster_causes Primary Causes cluster_mechanisms Degradation Mechanisms cluster_outcomes Experimental Outcomes pH Physiological pH (7.2 - 7.4) Hydrolysis Lactone Ring Hydrolysis pH->Hydrolysis Temp Incubation Temp (37°C) Temp->Hydrolysis Enz_Deg Enzymatic Degradation Temp->Enz_Deg Enzymes Serum Enzymes (Esterases) Enzymes->Enz_Deg Loss Reduced Effective Concentration Hydrolysis->Loss Enz_Deg->Loss Inconsistency Inconsistent Results & Higher IC50 Loss->Inconsistency

Caption: Key factors leading to the degradation of Isoapoptolidin.

Simplified Intrinsic Apoptosis Pathway

Isoapoptolidin Isoapoptolidin Mito Mitochondrial Pore Formation Isoapoptolidin->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Isoapoptolidin induces apoptosis via the intrinsic pathway.

Experimental Workflow for Stability Assessment

A 1. Prepare 10 mM Stock in Anhydrous DMSO B 2. Spike into Pre-warmed Media (e.g., 10 µM Final Conc.) A->B C 3. Incubate at 37°C, 5% CO₂ Collect Aliquots at T=0, 2, 8, 24, 48h B->C D 4. Quench & Precipitate Proteins (Add Cold Acetonitrile + Internal Std) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Analyze by LC-MS/MS E->F G 7. Plot % Remaining vs. Time & Calculate Half-life F->G

References

Optimization

Overcoming challenges in the total synthesis of Isoapoptolidin.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming ch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the total synthesis of Isoapoptolidin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Isoapoptolidin, with a focus on stereochemical control, macrocyclization, and protecting group strategies.

Q1: We are observing poor stereoselectivity during the construction of the C1-C11 fragment. What are the critical steps for controlling the stereocenters in this region?

A1: Achieving high stereoselectivity in the C1-C11 fragment of Isoapoptolidin, and its precursor Apoptolidin, is indeed a significant challenge. The Nicolaou group's synthesis of Apoptolidin, which can isomerize to Isoapoptolidin, provides valuable insights. Key strategies involve substrate-controlled aldol reactions and the use of chiral auxiliaries.

  • Troubleshooting Poor Diastereoselectivity in Aldol Reactions:

    • Reagent Choice: The choice of boron enolate (e.g., using (+)-DIP-Cl) is crucial for establishing the desired stereochemistry at C7 and C9. Ensure the reagent is of high purity and the reaction is conducted at low temperatures (e.g., -78 °C to -20 °C) to maximize facial selectivity.

    • Solvent and Additives: The solvent system can significantly influence the transition state geometry. Diethyl ether or toluene are often employed. The presence of Lewis acids or bases can also affect the outcome; ensure all reagents and solvents are anhydrous.

    • Protecting Groups: The nature of the protecting groups on the aldehyde and ketone fragments can influence the steric bias of the reaction. Bulky protecting groups like tert-butyldimethylsilyl (TBS) are often used to direct the approach of the enolate.

Q2: Our macrocyclization yields for the aglycone are consistently low. What are the recommended and alternative strategies for this key step?

A2: The macrocyclization to form the 20-membered ring of the Isoapoptolidin aglycone is a critical and often low-yielding step. The success of this reaction is highly dependent on the chosen strategy and reaction conditions.

  • Primary Recommended Strategy: Yamaguchi Macrolactonization

    • The Yamaguchi esterification followed by macrolactonization is a widely used method for the synthesis of macrolides like Apoptolidin.[1][2]

    • Troubleshooting Low Yields:

      • Precursor Purity: Ensure the seco-acid precursor is of the highest purity, as impurities can interfere with the reaction.

      • Reagent Stoichiometry and Addition Rate: Slow addition of the seco-acid to a solution of 2,4,6-trichlorobenzoyl chloride and triethylamine, followed by the addition of DMAP in a large volume of a non-polar solvent like toluene, is critical to favor the intramolecular reaction over intermolecular polymerization.

      • Concentration: High dilution conditions are essential to minimize oligomerization.

  • Alternative Strategy: Ring-Closing Metathesis (RCM)

    • While not the primary route used in the seminal syntheses, RCM is a powerful tool for macrocyclization.[3] This would require a different retrosynthetic disconnection to install two terminal alkenes in the seco-acid precursor.

    • Potential Issues: Catalyst choice (e.g., Grubbs or Hoveyda-Grubbs catalysts) and substrate compatibility are key. Some functional groups may require additional protection to be compatible with the ruthenium catalyst.

  • Alternative Strategy: Stille Coupling

    • An intramolecular Stille coupling between a vinyl iodide and a vinyl stannane can also be employed for macrocyclization.[1] This strategy offers good control over the geometry of the newly formed double bond.

    • Potential Issues: The synthesis of the organostannane precursor can be challenging, and the toxicity of tin reagents is a consideration. Catalyst choice and ligand are critical for efficient cyclization.

Q3: We are struggling with the selective deprotection of hydroxyl groups in the final stages of the synthesis. What is a reliable protecting group strategy?

A3: The dense functionality of Isoapoptolidin necessitates a robust and orthogonal protecting group strategy to allow for selective deprotection in the late stages of the synthesis.

  • Recommended Orthogonal Protecting Groups:

    • Primary Hydroxyls: Silyl ethers such as TBS (tert-butyldimethylsilyl) and TES (triethylsilyl) are commonly used and offer different levels of stability. TBS is generally more robust than TES.

    • Secondary Hydroxyls: PMB (p-methoxybenzyl) ethers are useful as they can be removed oxidatively with DDQ or CAN, under conditions that do not affect silyl ethers or ester groups.

    • Diols: Cyclic protecting groups like acetonides or benzylidene acetals can be used to protect 1,2- or 1,3-diols and are typically removed under acidic conditions.

  • Troubleshooting Selective Deprotection:

    • Incomplete Deprotection: This can be due to insufficient reaction time, low temperature, or steric hindrance. For silyl ether removal with fluoride sources (e.g., TBAF), ensure the reaction is monitored closely by TLC. For PMB ether removal, the reaction may require an extended period or a slight increase in temperature.

    • Unwanted Deprotection: This indicates a lack of orthogonality. Re-evaluate the choice of protecting groups for the specific functionalities. For instance, if acidic conditions for acetonide removal are also cleaving a sensitive silyl ether, a milder acid or a different protecting group for the diol should be considered.

Q4: The glycosylation steps are proving to be challenging, with low yields and incorrect stereochemistry. What are the key considerations for successful glycosylation?

A4: The attachment of the two deoxyoligosaccharides is a formidable challenge in the synthesis of Isoapoptolidin. The stereochemical outcome and yield are highly sensitive to the nature of the glycosyl donor, the glycosyl acceptor (the aglycone), and the reaction conditions.

  • Key Considerations for Glycosylation:

    • Glycosyl Donor: The choice of the leaving group on the anomeric carbon of the sugar is critical. Glycosyl trichloroacetimidates are often used as they are highly reactive.

    • Promoter: A Lewis acid promoter, such as TMSOTf, is typically required to activate the glycosyl donor. The stoichiometry of the promoter should be carefully optimized.

    • Protecting Groups on the Sugar: The protecting groups on the sugar moiety can influence the stereochemical outcome through neighboring group participation. For example, an acyl group at the C2 position can direct the formation of a 1,2-trans glycosidic bond.

    • Aglycone Reactivity: The reactivity of the hydroxyl group on the aglycone can be influenced by steric hindrance and the surrounding electronic environment.

  • Troubleshooting Poor Glycosylation Outcomes:

    • Low Yields: This may be due to a poorly reactive glycosyl donor or acceptor, or decomposition of the starting materials or product under the reaction conditions. Consider using a more reactive glycosyl donor or a different promoter system.

    • Incorrect Stereochemistry: The anomeric stereochemistry is a common challenge. The choice of solvent, temperature, and protecting groups on the sugar can all influence the α/β selectivity. For challenging 1,2-cis linkages, alternative strategies like intramolecular aglycone delivery (IAD) might be considered.[4][5]

Data Presentation

Table 1: Comparison of Key Macrocyclization Methods for Apoptolidin Aglycone

MethodKey ReagentsSolventConcentrationTypical YieldReference
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPToluene~0.5 mM40-60%Nicolaou et al.
Intramolecular Stille CouplingPd(PPh3)4THF/Toluene~1 mM35-50%Nicolaou et al.
Ring-Closing MetathesisGrubbs II CatalystCH2Cl2~1 mMVariesGeneral Method

Experimental Protocols

Protocol 1: Yamaguchi Macrolactonization of the Seco-acid

This protocol is adapted from the total synthesis of Apoptolidin by Nicolaou and coworkers.

  • Preparation of the Seco-acid Solution: Dissolve the seco-acid (1.0 eq) in anhydrous toluene to a final concentration of approximately 0.01 M.

  • Activation: To a separate flask containing a large volume of anhydrous toluene (to achieve a final reaction concentration of ~0.5 mM), add freshly distilled triethylamine (4.0 eq). Cool the solution to room temperature.

  • Formation of the Mixed Anhydride: To the toluene/triethylamine solution, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise over 10 minutes. Stir the resulting mixture for 1 hour at room temperature.

  • Cyclization: Add the seco-acid solution dropwise to the activated mixture via a syringe pump over a period of 12 hours. After the addition is complete, add a solution of 4-(dimethylamino)pyridine (DMAP, 10.0 eq) in toluene and stir the reaction mixture for an additional 24 hours at room temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the macrolactone.

Protocol 2: Schmidt Glycosylation for the Attachment of the Disaccharide

This protocol is a general representation of a Schmidt glycosylation used for complex oligosaccharide synthesis.

  • Preparation of Reactants: In a flame-dried flask under an argon atmosphere, dissolve the aglycone (1.0 eq) and the glycosyl trichloroacetimidate donor (1.5 eq) in anhydrous dichloromethane. Add freshly activated powdered 4 Å molecular sieves.

  • Cooling: Cool the reaction mixture to -40 °C.

  • Initiation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching and Work-up: Quench the reaction by adding solid sodium bicarbonate. Allow the mixture to warm to room temperature, and then filter through a pad of Celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the glycosylated product.

Mandatory Visualizations

experimental_workflow cluster_fragment_synthesis Fragment Synthesis cluster_assembly_and_cyclization Assembly and Macrocyclization cluster_final_steps Final Modifications A C1-C11 Fragment (Aldol Reactions) D Fragment Coupling (e.g., Stille or Suzuki) A->D B C12-C21 Fragment (Various Methods) B->D C Oligosaccharide Synthesis G Glycosylation C->G E Seco-acid Formation D->E F Macrocyclization (e.g., Yamaguchi) E->F F->G H Global Deprotection G->H I Isoapoptolidin H->I

Caption: General workflow for the total synthesis of Isoapoptolidin.

troubleshooting_macrocyclization Start Low Yield in Macrocyclization Purity Check Purity of Seco-acid Start->Purity Purity->Start [Impure - Repurify] Dilution High Dilution Conditions? Purity->Dilution [Pure] Dilution->Start [No - Adjust Concentration] Reagents Check Reagent Quality & Stoichiometry Dilution->Reagents [Yes] Reagents->Start [Not OK - Re-run] Optimize Optimize Reaction Time & Temperature Reagents->Optimize [OK] Alternative Consider Alternative Strategy (RCM or Stille Coupling) Optimize->Alternative [Still Low Yield] Success Improved Yield Optimize->Success Alternative->Success

Caption: Troubleshooting flowchart for low-yielding macrocyclization reactions.

protecting_groups 中心 Isoapoptolidin Core OH_prim Primary OH 中心->OH_prim TBS, TES OH_sec Secondary OH 中心->OH_sec PMB, MOM Diol 1,2/1,3-Diol 中心->Diol Acetonide COOH Carboxylic Acid 中心->COOH Methyl/Ethyl Ester

References

Troubleshooting

Preventing degradation of Isoapoptolidin during storage.

This technical support center provides guidance on preventing the degradation of Isoapoptolidin during storage. The information is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Isoapoptolidin during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Isoapoptolidin and how does it relate to Apoptolidin?

A1: Isoapoptolidin is a macrolide and a ring-expanded isomer of Apoptolidin. Apoptolidin can isomerize to Isoapoptolidin, particularly under basic conditions. For instance, treatment with methanolic triethylamine leads to a 1.4:1 equilibrium mixture of Isoapoptolidin and Apoptolidin.[1] This isomerization is a critical factor to consider for its stability and biological activity.

Q2: What are the primary factors that can cause Isoapoptolidin degradation?

A2: Based on the general knowledge of macrolide lactone stability, the primary factors that can cause the degradation of Isoapoptolidin include:

  • pH: Macrolides are susceptible to hydrolysis, especially under acidic or alkaline conditions, which can lead to the opening of the lactone ring.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

Q3: What are the recommended storage conditions for Isoapoptolidin?

ParameterRecommended ConditionRationale
Temperature -20°CTo slow down potential hydrolytic and oxidative degradation pathways.
Light Protect from light (e.g., store in an amber vial or a dark container)To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To minimize oxidation.
Form Solid (lyophilized powder)More stable than solutions.

Q4: How should I handle Isoapoptolidin solutions to maintain stability?

A4: Isoapoptolidin is soluble in DMSO, ethanol, methanol, and DMF. To maintain the stability of Isoapoptolidin in solution:

  • Prepare solutions fresh for each experiment whenever possible.

  • If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Use aprotic solvents like DMSO for reconstitution to reduce the risk of hydrolysis.

  • Buffer solutions to a neutral or slightly acidic pH if aqueous solutions are required for experiments, as macrolides can be more stable under these conditions compared to basic conditions.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in experiments Degradation of Isoapoptolidin due to improper storage or handling. Isomerization to the less active Apoptolidin.Verify storage conditions (temperature, light protection). Prepare fresh solutions for each experiment. Analyze the purity and integrity of the compound using HPLC.
Appearance of unknown peaks in HPLC analysis Degradation of Isoapoptolidin.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method for analysis.
Inconsistent experimental results Inconsistent concentration of the active compound due to degradation or isomerization.Standardize solution preparation and handling procedures. Regularly check the purity of the stock solution.

Experimental Protocols

Forced Degradation Study Protocol (General for Macrolides)

This protocol is a general guideline for performing a forced degradation study on Isoapoptolidin to identify potential degradation pathways and products.[3][4][5][6]

Objective: To generate potential degradation products of Isoapoptolidin under various stress conditions.

Materials:

  • Isoapoptolidin

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, and 9)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve Isoapoptolidin in a small amount of methanol and dilute with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve Isoapoptolidin in a small amount of methanol and dilute with 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dissolve Isoapoptolidin in a solution of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store solid Isoapoptolidin in an oven at a high temperature (e.g., 80°C) for a specified time. Also, reflux a solution of Isoapoptolidin in a neutral solvent.

  • Photodegradation: Expose a solution of Isoapoptolidin to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC-UV or HPLC-MS method to identify and quantify the parent compound and any degradation products.

Stability-Indicating HPLC Method (Example for Macrolides)

Objective: To develop an HPLC method capable of separating Isoapoptolidin from its potential degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry
Injection Volume 20 µL
Column Temperature 30°C

Visualizations

degradation_pathway Isoapoptolidin Isoapoptolidin Apoptolidin Apoptolidin Isoapoptolidin->Apoptolidin Isomerization Hydrolysis Hydrolysis Isoapoptolidin->Hydrolysis Oxidation Oxidation Isoapoptolidin->Oxidation Photodegradation Photodegradation Isoapoptolidin->Photodegradation Ring_Opened_Products Ring-Opened Products Hydrolysis->Ring_Opened_Products Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways of Isoapoptolidin.

experimental_workflow cluster_stress Forced Degradation Acid Acid Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Heat Heat Heat->Stressed_Samples Light Light Light->Stressed_Samples Isoapoptolidin Isoapoptolidin Isoapoptolidin->Acid Isoapoptolidin->Base Isoapoptolidin->Oxidation Isoapoptolidin->Heat Isoapoptolidin->Light HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis and Degradation Profile HPLC_Analysis->Data_Analysis

References

Optimization

Addressing low yield issues in Isoapoptolidin extraction.

Technical Support Center: Isoapoptolidin Extraction This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoapoptolidin Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of isoapoptolidin from fermentation cultures of Nocardiopsis sp., with a primary focus on mitigating low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is isoapoptolidin and how is it related to apoptolidin?

A1: Isoapoptolidin is a structural isomer of apoptolidin, a macrolide produced by the actinomycete Nocardiopsis sp.[1] The isomerization occurs through an ester migration. During the extraction and purification process, particularly under basic conditions, apoptolidin can convert to isoapoptolidin, establishing an equilibrium between the two compounds.[1] This conversion is a critical factor contributing to variable and often low yields of the desired parent compound if not properly managed.

Q2: My final yield of isoapoptolidin is consistently low. What are the most likely causes?

A2: Low yields of isoapoptolidin can stem from several factors throughout the experimental workflow. The primary causes include:

  • Suboptimal Fermentation: Insufficient production of the parent compound, apoptolidin, by the Nocardiopsis sp. culture is a fundamental reason for low final yields.

  • Inefficient Extraction: Poor choice of solvents or inadequate extraction parameters can lead to incomplete recovery of the compound from the fermentation broth and mycelia.

  • Compound Degradation/Isomerization: Apoptolidin is known to be unstable under certain conditions, readily isomerizing to isoapoptolidin.[1][2] This equilibrium can affect the recovery of a single, pure compound. Further degradation to inactive products can also occur if conditions are not optimal.

  • Losses During Purification: Multiple purification steps, such as liquid-liquid extraction and chromatography, can lead to cumulative losses of the target compound.

Q3: What are the recommended storage conditions for isoapoptolidin and its extracts?

A3: For long-term stability, isoapoptolidin should be stored at -20°C.[3] Crude extracts and fractions from purification should also be stored at low temperatures to minimize degradation and further isomerization.

Q4: What solvents are suitable for dissolving purified isoapoptolidin?

A4: Isoapoptolidin is soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[3] This information is crucial for preparing samples for analysis and bioassays.

Troubleshooting Guide

This guide addresses specific issues that can arise during the extraction and purification of isoapoptolidin.

Issue 1: Low Bioactive Compound Titer in Fermentation Broth
Possible Cause Troubleshooting Step Rationale
Suboptimal fermentation conditions.Optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and incubation time.[4][5]The production of secondary metabolites by Nocardiopsis sp. is highly dependent on the culture conditions.[6] Systematic optimization can significantly enhance the initial yield of the target compound.
Strain degradation.Use a fresh inoculum from a cryopreserved stock for each fermentation.Repeated subculturing can lead to genetic instability and reduced productivity of the actinomycete strain.
Issue 2: Poor Recovery After Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step Rationale
Incorrect solvent polarity.Select an appropriate organic solvent based on the polarity of isoapoptolidin. Given its structure, moderately polar solvents like ethyl acetate or chloroform are good starting points.[2]The efficiency of LLE depends on the partition coefficient of the analyte between the aqueous and organic phases. "Like dissolves like" is a guiding principle.[7]
Suboptimal pH of the aqueous phase.Adjust the pH of the aqueous phase to ensure the compound is in a neutral form, which will favor partitioning into the organic solvent. For complex macrolides, a neutral to slightly acidic pH is often preferred to prevent hydrolysis or isomerization.[7]The ionization state of a compound significantly affects its solubility and partitioning behavior.
Formation of emulsions.To prevent emulsions, use gentle mixing instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by centrifugation.Emulsions trap the analyte and prevent clean separation of the aqueous and organic layers, leading to significant product loss.
Insufficient solvent volume.Optimize the solvent-to-sample ratio. A higher ratio of organic solvent to aqueous sample (e.g., 7:1) can improve recovery, although this needs to be balanced with the practicality of solvent removal later.[7][8]A larger volume of the extracting solvent can shift the equilibrium to favor the transfer of the analyte into the organic phase.
Issue 3: Multiple Spots/Peaks on TLC/HPLC, Indicating Impurities or Isomers
Possible Cause Troubleshooting Step Rationale
Isomerization of apoptolidin to isoapoptolidin.Avoid basic conditions during extraction and purification. Use buffers to maintain a neutral or slightly acidic pH. Treatment with methanolic triethylamine has been shown to drive the isomerization to a 1.4:1 equilibrium mixture of isoapoptolidin and apoptolidin.[1]This is a known issue for apoptolidins. Controlling the pH is critical to minimize the formation of the isomeric mixture, which can complicate purification and reduce the yield of a single desired isomer.
Degradation of the compound.Minimize exposure to harsh temperatures and light. Process samples quickly and store extracts at low temperatures.Complex natural products can be sensitive to heat and light, leading to the formation of degradation products.
Ineffective chromatographic separation.Optimize the mobile phase and stationary phase for column chromatography or HPLC. A combination of normal phase (silica gel) followed by reverse-phase HPLC is often effective for purifying macrolides.[9]Different isomers and impurities will have different affinities for the stationary and mobile phases, allowing for their separation under optimized chromatographic conditions.

Data Presentation

Table 1: Fermentation Parameter Optimization for Nocardiopsis sp.

ParameterRange to TestOptimal (Example)
Carbon SourceGlucose, Starch, Glycerol (1-2% w/v)Glucose (1%)[5]
Nitrogen SourceTryptone, Yeast Extract, Asparagine (0.25-0.5% w/v)Tryptone (0.25%)[5]
pH6.0 - 8.07.0[5]
Temperature28 - 37°C35°C[6]
Incubation Time4 - 10 days9 days[6]

Table 2: Liquid-Liquid Extraction Solvent Comparison (Hypothetical)

SolventPolarity IndexExpected Recovery of MacrolidesNotes
Hexane0.1LowToo non-polar for complex macrolides.
Chloroform4.1Moderate to HighEffective for many macrolides.[2]
Ethyl Acetate4.4HighA common and effective solvent for extracting moderately polar secondary metabolites.[10]
Dichloromethane3.1Moderate to HighAnother effective chlorinated solvent.

Experimental Protocols

Protocol 1: Fermentation of Nocardiopsis sp.
  • Prepare a seed culture by inoculating a suitable broth medium (e.g., ISP-2) with a cryopreserved stock of Nocardiopsis sp.

  • Incubate the seed culture at 30-35°C with shaking for 2-3 days.

  • Use the seed culture to inoculate the production medium at a 5-10% (v/v) ratio.

  • Incubate the production culture for 7-10 days under the optimized conditions (refer to Table 1).

  • Monitor the production of the target compound periodically using methods like HPLC analysis of small samples.

Protocol 2: Extraction and Preliminary Purification of Isoapoptolidin
  • Separate the mycelia from the fermentation broth by centrifugation at 8,000 rpm for 20 minutes.

  • Extract the mycelial cake with acetone (e.g., 250 mL for a 1L culture) for 2 hours with agitation.[2]

  • Filter the mixture and concentrate the acetone extract in vacuo until only the aqueous fraction remains.[2]

  • Combine this aqueous fraction with the supernatant from step 1.

  • Perform a liquid-liquid extraction of the combined aqueous phase three times with an equal volume of chloroform or ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude extract.[2]

Protocol 3: Chromatographic Purification
  • Subject the crude extract to flash chromatography on a silica gel column.

  • Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing isoapoptolidin.

  • Pool the enriched fractions and concentrate them.

  • Perform a final purification step using preparative reverse-phase HPLC (RP-HPLC) to obtain highly pure isoapoptolidin.[9]

Visualizations

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Nocardiopsis sp. Fermentation Harvest Harvest: Separate Mycelia and Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Acetone, Ethyl Acetate) Harvest->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Purification Chromatography (Silica, RP-HPLC) LLE->Purification Pure_Compound Pure Isoapoptolidin Purification->Pure_Compound

Caption: General workflow for isoapoptolidin extraction.

Troubleshooting_Logic Start Low Final Yield Check_Fermentation Check Fermentation Titer Start->Check_Fermentation Check_Extraction Review Extraction Protocol Check_Fermentation->Check_Extraction OK Optimize_Fermentation Optimize Culture Conditions Check_Fermentation->Optimize_Fermentation Low Check_Purity Analyze Purity (TLC/HPLC) Check_Extraction->Check_Purity OK Optimize_LLE Optimize LLE (Solvent, pH) Check_Extraction->Optimize_LLE Inefficient Optimize_Chroma Optimize Chromatography Check_Purity->Optimize_Chroma Poor Separation Isomerization Isomerization Issue? (Check pH, Temp) Check_Purity->Isomerization Multiple Peaks Isomerization->Optimize_LLE Yes

Caption: Troubleshooting logic for low yield issues.

Isomerization_Pathway Apoptolidin Apoptolidin Isoapoptolidin Isoapoptolidin Apoptolidin->Isoapoptolidin Isomerization (e.g., Basic pH) Isoapoptolidin->Apoptolidin Equilibrium

Caption: Apoptolidin and isoapoptolidin equilibrium.

References

Troubleshooting

Best practices for handling and storing Isoapoptolidin.

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Isoapoptolidin, along with troubleshooting guides and frequently asked quest...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Isoapoptolidin, along with troubleshooting guides and frequently asked questions for its use in experimental settings.

Handling and Storage

Proper handling and storage of Isoapoptolidin are crucial for maintaining its stability and ensuring experimental reproducibility.

Storage Recommendations: For optimal stability, Isoapoptolidin should be stored at -20°C in a tightly sealed container, protected from light. Following these conditions, the compound is expected to be stable for up to 1095 days.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling Isoapoptolidin.

  • Avoid Inhalation: Handle the compound in a well-ventilated area or under a fume hood to avoid inhaling any dust or aerosols.

  • Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Incompatible Materials: Keep Isoapoptolidin away from strong oxidizing agents.

Quantitative Data Summary

PropertyValue
Molecular Weight 1129.37 g/mol
CAS Number 476647-30-0
Storage Temperature -20°C
Shelf Life 1095 days (under recommended storage)
Solubility Soluble in DMSO, ethanol, methanol, and DMF
Mechanism of Action Inhibitor of F0F1-ATP synthase

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the steps for preparing a concentrated stock solution of Isoapoptolidin, which can then be diluted to the desired working concentration for various experiments.

Materials:

  • Isoapoptolidin powder

  • Dimethyl sulfoxide (DMSO), ethanol, methanol, or N,N-Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine Required Concentration and Volume: Decide on the desired stock concentration (e.g., 10 mM) and the total volume needed.

  • Weigh Isoapoptolidin: Carefully weigh the required amount of Isoapoptolidin powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the tube containing the Isoapoptolidin powder.

  • Dissolve: Vortex the tube until the Isoapoptolidin is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

G cluster_prep Stock Solution Preparation weigh Weigh Isoapoptolidin Powder add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store

Experimental workflow for preparing Isoapoptolidin stock solutions.
Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of Isoapoptolidin on a cancer cell line using an MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isoapoptolidin stock solution (prepared as described above)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Isoapoptolidin in complete cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of Isoapoptolidin. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway

Isoapoptolidin functions as an inhibitor of the F0F1-ATP synthase in mitochondria. This inhibition leads to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

G Isoapoptolidin Isoapoptolidin ATP_Synthase Mitochondrial F0F1-ATP Synthase Isoapoptolidin->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Decreases AMPK AMPK Activation ATP_Production->AMPK Leads to

Signaling pathway of Isoapoptolidin-induced AMPK activation.

Troubleshooting and FAQs

Q1: My Isoapoptolidin powder is difficult to dissolve.

A1: Ensure you are using an appropriate solvent such as DMSO, ethanol, methanol, or DMF.[1] If solubility issues persist, gentle warming and vortexing can aid in dissolution. Avoid overheating, as it may degrade the compound. For cell-based assays, DMSO is a commonly used solvent.

Q2: I am observing high variability in my cell viability assay results.

A2: Several factors can contribute to variability:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your seeding density across all wells.

  • Edge Effects: To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile PBS or medium.

  • Compound Precipitation: If the working concentration of Isoapoptolidin is too high in the aqueous culture medium, it may precipitate. Check for any visible precipitates after adding the compound to the medium.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your assay is consistent across all wells and is below the tolerance level of your cell line.

Q3: What is the expected effective concentration of Isoapoptolidin in cell culture?

A3: The effective concentration of Isoapoptolidin can vary depending on the cell line and the assay duration. Members of the apoptolidin family have been reported to exhibit nanomolar cytotoxicity. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal concentration for your specific experimental setup.

Q4: How can I confirm that Isoapoptolidin is activating the AMPK pathway in my cells?

A4: You can perform a western blot analysis to detect the phosphorylation of AMPK and its downstream targets.

  • Treat Cells: Treat your cells with Isoapoptolidin at the desired concentration and for a specific time course.

  • Lyse Cells: Lyse the cells to extract total protein.

  • Western Blot: Perform SDS-PAGE and transfer the proteins to a membrane.

  • Antibody Incubation: Probe the membrane with antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK. An increase in the p-AMPK/total AMPK ratio would indicate pathway activation. You can also probe for phosphorylated forms of downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC).

References

Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of Isoapoptolidin

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the in vivo bioavailability of Isoapoptolidin. Given that Iso...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the in vivo bioavailability of Isoapoptolidin. Given that Isoapoptolidin, a macrolide, is likely to exhibit poor aqueous solubility, this guide focuses on formulation strategies to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What is Isoapoptolidin and why is its bioavailability a concern?

A1: Isoapoptolidin is a structural isomer of Apoptolidin, a macrolide natural product known for its selective cytotoxic effects.[1] Like many complex natural products, Isoapoptolidin is predicted to have low aqueous solubility and potentially high permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. Poor solubility is a major factor limiting oral absorption and, consequently, in vivo bioavailability, which can hinder preclinical and clinical development.

Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble drugs like Isoapoptolidin?

A2: Several strategies can be employed to improve the dissolution and absorption of poorly soluble compounds.[2] Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micron or sub-micron (nanoparticle) range.[3]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level to improve its dissolution rate.[4][5]

  • Lipid-Based Formulations: Incorporating the drug into lipidic vehicles such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility.

Q3: How do I select the most appropriate formulation strategy for Isoapoptolidin?

A3: The choice of formulation depends on the specific physicochemical properties of Isoapoptolidin (e.g., melting point, logP, chemical stability) and the desired pharmacokinetic profile. A systematic approach involving pre-formulation screening is recommended. This typically includes solubility studies in various solvents and biorelevant media, as well as an assessment of the drug's compatibility with different excipients.

Q4: What is the proposed mechanism of action for Isoapoptolidin?

A4: While specific studies on Isoapoptolidin are limited, its structural similarity to Apoptolidin suggests a similar mechanism of action. Apoptolidin has been shown to be an inhibitor of mitochondrial F0F1-ATP synthase.[6][7] This inhibition disrupts cellular energy metabolism and can induce apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on oxidative phosphorylation.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during the development and in vivo testing of Isoapoptolidin formulations.

Problem Potential Cause(s) Suggested Solution(s)
Low in vitro dissolution rate despite formulation efforts. - Insufficient particle size reduction.- Drug recrystallization in the formulation.- Inappropriate choice of carrier or stabilizer.- Optimize the milling or homogenization process to achieve smaller particle sizes.- Use polymers in solid dispersions to inhibit recrystallization.- Screen a wider range of stabilizers for nanosuspensions or carriers for solid dispersions.
High variability in in vivo pharmacokinetic data. - Inconsistent dosing volume or technique.- Formulation instability leading to variable drug release.- Food effects in the animal model.- Ensure accurate and consistent administration of the formulation.- Assess the physical and chemical stability of the formulation under relevant storage and administration conditions.- Standardize the fasting period for animals before dosing.[9][10]
Precipitation of Isoapoptolidin upon administration or in the gastrointestinal tract. - Supersaturation of the drug from an amorphous solid dispersion followed by rapid precipitation.- Dilution of a lipid-based formulation in aqueous gastrointestinal fluids.- Incorporate precipitation inhibitors (e.g., HPMC) into the solid dispersion formulation.- Optimize the composition of lipid-based formulations to ensure the formation of stable micelles or emulsions upon dilution.
Poor correlation between in vitro dissolution and in vivo bioavailability. - The in vitro dissolution medium does not accurately reflect the in vivo environment.- Permeability, rather than dissolution, is the rate-limiting step for absorption.- Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.[3]- Conduct permeability studies (e.g., Caco-2 assays) to assess the contribution of membrane transport to absorption.[11][12]

Quantitative Data Summary

The following table presents hypothetical data for different Isoapoptolidin formulations to illustrate the potential improvements in key biopharmaceutical properties.

Formulation Strategy Particle Size (nm) Aqueous Solubility (µg/mL) Dissolution in 30 min (%) Relative Bioavailability (%)
Unformulated Isoapoptolidin> 2000< 1< 10-
Micronized Suspension2000 - 5000~ 12515
Nanosuspension200 - 400> 10 (apparent)8560
Amorphous Solid DispersionN/A> 25 (apparent)9580
Self-Emulsifying Drug Delivery System (SEDDS)< 100 (emulsion droplet size)> 50 (in formulation)> 9075

Experimental Protocols

Preparation of Isoapoptolidin Nanosuspension by Wet Media Milling

Objective: To produce a stable nanosuspension of Isoapoptolidin to enhance its dissolution rate and bioavailability.

Materials:

  • Isoapoptolidin

  • Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in purified water)[3]

  • Zirconium oxide beads (0.1 mm diameter)

  • Purified water

  • High-speed homogenizer or planetary ball mill

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC and Tween 80 in purified water with gentle heating and stirring.

  • Disperse a pre-weighed amount of Isoapoptolidin in a portion of the stabilizer solution to form a pre-suspension.

  • Transfer the pre-suspension to a milling chamber containing zirconium oxide beads.

  • Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours), ensuring the temperature is controlled to prevent drug degradation.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

  • The final nanosuspension can be used directly for in vivo studies or lyophilized for long-term storage.

Preparation of Isoapoptolidin Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of Isoapoptolidin to improve its solubility and dissolution.

Materials:

  • Isoapoptolidin

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • Organic solvent (e.g., methanol, ethanol, or a mixture in which both drug and carrier are soluble)

  • Rotary evaporator

Procedure:

  • Accurately weigh Isoapoptolidin and the chosen carrier in a specific ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolve both components in a suitable organic solvent in a round-bottom flask.[13]

  • Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Characterize the solid dispersion for its amorphous nature using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

In Vitro Dissolution Testing

Objective: To evaluate and compare the dissolution profiles of different Isoapoptolidin formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle)[14]

Dissolution Medium: 900 mL of a biorelevant medium such as fasted state simulated intestinal fluid (FaSSIF).

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.

  • Introduce a weighed amount of the Isoapoptolidin formulation (equivalent to a specific dose) into each dissolution vessel.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a specific volume of the dissolution medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of dissolved Isoapoptolidin using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Isoapoptolidin and determine if it is a substrate for efflux transporters.[12][15]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)

  • Lucifer yellow for monolayer integrity testing

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

Procedure:

  • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the leakage of Lucifer yellow.[15]

  • For apical-to-basolateral (A-B) transport, add the Isoapoptolidin solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

  • For basolateral-to-apical (B-A) transport, add the Isoapoptolidin solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of Isoapoptolidin by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.[16]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of different Isoapoptolidin formulations after oral administration.

Animals: Male Sprague-Dawley or Wistar rats.[9][17]

Procedure:

  • Fast the rats overnight prior to dosing, with free access to water.[10]

  • Administer the Isoapoptolidin formulation orally via gavage at a predetermined dose.[9] For bioavailability assessment, an intravenous (IV) group is also required.

  • Collect blood samples (e.g., via tail vein or jugular vein cannula) at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.[18]

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of Isoapoptolidin in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software. The absolute oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening (Aqueous buffers, organic solvents) nano Nanosuspension solubility->nano sd Solid Dispersion solubility->sd sedds SEDDS solubility->sedds stability Stability Assessment (pH, temperature, light) stability->nano stability->sd stability->sedds physchem Physicochemical Characterization (pKa, logP, melting point) physchem->nano physchem->sd physchem->sedds dissolution Dissolution Testing (Biorelevant media) nano->dissolution sd->dissolution sedds->dissolution permeability Caco-2 Permeability Assay dissolution->permeability decision Select Lead Formulation(s) permeability->decision pk_study Pharmacokinetic Study in Rats (Oral and IV administration) bioavailability Bioavailability Calculation pk_study->bioavailability end Optimized Formulation for Further Development bioavailability->end start Start: Enhance Isoapoptolidin Bioavailability start->solubility start->stability start->physchem decision->nano Reformulate decision->pk_study Promising results

Caption: Experimental workflow for selecting a bioavailability-enhancing formulation for Isoapoptolidin.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol atp_synthase F0F1-ATP Synthase atp ATP Production atp_synthase->atp Blocks cyto_c Cytochrome c atp->cyto_c Leads to release of apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis isoapoptolidin Isoapoptolidin isoapoptolidin->atp_synthase Inhibition

Caption: Proposed mechanism of action of Isoapoptolidin via inhibition of ATP synthase and induction of apoptosis.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of Isoapoptolidin and Apoptolidin

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the bioactivities of Isoapoptolidin and Apoptolidin, two closely related macrolide natural products. Both compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivities of Isoapoptolidin and Apoptolidin, two closely related macrolide natural products. Both compounds are known to induce apoptosis, or programmed cell death, with a notable selectivity for cancer cells. This document summarizes their mechanisms of action, target specificity, and presents supporting experimental data to facilitate further research and development in oncology.

Executive Summary

Apoptolidin and its ring-expanded isomer, Isoapoptolidin, both target the mitochondrial F0F1-ATP synthase, a critical enzyme for cellular energy production. Inhibition of this enzyme leads to a depletion of intracellular ATP, triggering a signaling cascade that culminates in apoptosis. While both compounds share the same molecular target, a key distinction lies in their direct inhibitory potency. Experimental data reveals that Isoapoptolidin is significantly less potent than Apoptolidin in direct enzyme inhibition assays. However, under typical cell culture conditions, Apoptolidin readily isomerizes to Isoapoptolidin, reaching an equilibrium that results in comparable cytotoxic activities in cell-based assays.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data comparing the bioactivity of Apoptolidin and Isoapoptolidin.

CompoundAssayTarget/Cell LineResult
Apoptolidin F0F1-ATPase InhibitionIsolated Yeast MitochondriaIC50: 0.7 µM
Isoapoptolidin F0F1-ATPase InhibitionIsolated Yeast MitochondriaIC50: 17 µM (>24-fold less potent)
Apoptolidin Cell Proliferation (Antiproliferative Activity)Ad12-3Y1 (E1A-transformed rat fibroblasts)GI50: 6.5 nM
Isoapoptolidin Cell Proliferation (Antiproliferative Activity)Ad12-3Y1 (E1A-transformed rat fibroblasts)Comparable to Apoptolidin*

*The comparable antiproliferative activity is attributed to the facile equilibration between Apoptolidin and Isoapoptolidin under the assay conditions, with an equilibrium mixture ratio of approximately 1.4:1 (Isoapoptolidin:Apoptolidin).[1]

Mechanism of Action: Targeting Mitochondrial ATP Synthase

Both Apoptolidin and Isoapoptolidin exert their cytotoxic effects by inhibiting the F1 subcomplex of the mitochondrial F0F1-ATP synthase.[2][3] This enzyme is responsible for the synthesis of ATP, the primary energy currency of the cell, through oxidative phosphorylation. By binding to and inhibiting this complex, these macrolides disrupt cellular energy homeostasis, leading to an increase in the AMP:ATP ratio.

This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance, including the promotion of catabolic pathways and the inhibition of anabolic processes. However, in cancer cells that are highly dependent on oxidative phosphorylation, the sustained inhibition of ATP synthase by Apoptolidin and Isoapoptolidin leads to catastrophic energy failure and the induction of apoptosis.

Signaling Pathway

The inhibition of mitochondrial F0F1-ATP synthase by Apoptolidin and Isoapoptolidin triggers a well-defined signaling pathway culminating in apoptosis. The following diagram illustrates the key steps in this process.

G Signaling Pathway of Apoptolidin and Isoapoptolidin cluster_0 Mitochondrion cluster_1 Cytosol Apoptolidin_Isoapoptolidin Apoptolidin / Isoapoptolidin F0F1_ATPase Mitochondrial F0F1-ATP Synthase Apoptolidin_Isoapoptolidin->F0F1_ATPase Inhibition ATP_depletion ATP Depletion (Increased AMP:ATP ratio) F0F1_ATPase->ATP_depletion Leads to AMPK AMPK Activation ATP_depletion->AMPK Downstream_Targets Phosphorylation of Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream_Targets mTOR_inhibition Inhibition of mTOR Pathway AMPK->mTOR_inhibition Apoptosis Apoptosis Downstream_Targets->Apoptosis mTOR_inhibition->Apoptosis G Experimental Workflow for Bioactivity Comparison Start Start Compound_Prep Prepare Apoptolidin & Isoapoptolidin Solutions Start->Compound_Prep Enzyme_Assay F0F1-ATPase Inhibition Assay Compound_Prep->Enzyme_Assay Cell_Assay Cell Proliferation Assay Compound_Prep->Cell_Assay Data_Analysis_Enzyme Calculate IC50 Values Enzyme_Assay->Data_Analysis_Enzyme Data_Analysis_Cell Calculate GI50 Values Cell_Assay->Data_Analysis_Cell Comparison Compare Bioactivities Data_Analysis_Enzyme->Comparison Data_Analysis_Cell->Comparison Conclusion Conclusion Comparison->Conclusion

References

Comparative

Unveiling the Structural Nuances: A Comparative Guide to Isoapoptolidin and Apoptolidin

For researchers and professionals in drug development, understanding the subtle structural variations that dictate biological activity is paramount. This guide provides an in-depth comparison of Isoapoptolidin and Apopto...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the subtle structural variations that dictate biological activity is paramount. This guide provides an in-depth comparison of Isoapoptolidin and Apoptolidin, two closely related natural macrolides with significantly different potencies in inducing apoptosis. By examining their structural distinctions, biological activities, and the experimental methodologies used for their characterization, we aim to provide a comprehensive resource for scientists in the field.

Structural Dissimilarity: The Ring-Expanded Isomer

Apoptolidin and Isoapoptolidin share the same molecular formula, C58H96O21, but differ in their macrocyclic core structure. Isoapoptolidin is a ring-expanded isomer of Apoptolidin.[1] This seemingly minor alteration, the expansion of the macrolide ring, has profound implications for the molecule's three-dimensional conformation and its interaction with its biological target.

Below is a diagram illustrating the structural difference between the two compounds.

G cluster_0 Apoptolidin cluster_1 Isoapoptolidin a b

Caption: Chemical structures of Apoptolidin and its ring-expanded isomer, Isoapoptolidin.

Comparative Biological Activity: Inhibition of Mitochondrial F0F1-ATPase

Both Apoptolidin and Isoapoptolidin exert their pro-apoptotic effects by targeting the mitochondrial F0F1-ATPase (ATP synthase).[1] This enzyme is crucial for cellular energy production, and its inhibition leads to a cascade of events culminating in programmed cell death. However, the structural difference between the two isomers results in a stark contrast in their inhibitory potency.

A comparative study of their activity against mitochondrial F0F1-ATPase revealed that Isoapoptolidin is a significantly weaker inhibitor than Apoptolidin.[1] The quantitative data from this study is summarized in the table below.

CompoundIC50 (µM) for F0F1-ATPase Inhibition
Apoptolidin0.7
Isoapoptolidin17
Data sourced from a comparative analysis of Apoptolidin analogs.[2]

This more than 24-fold decrease in inhibitory activity for Isoapoptolidin underscores the critical importance of the specific macrocyclic ring size for effective binding to and inhibition of the F0F1-ATPase.

Experimental Protocols: F0F1-ATPase Inhibition Assay

The inhibitory activity of Apoptolidin and its analogs against mitochondrial F0F1-ATPase is a key determinant of their pro-apoptotic potential. The following is a generalized protocol for assessing this inhibition, based on methodologies described in the literature.

Objective: To determine the concentration of the test compound required to inhibit 50% of the F0F1-ATPase activity (IC50).

Materials:

  • Isolated yeast or bovine heart mitochondria (as a source of F0F1-ATPase)

  • Test compounds (Apoptolidin, Isoapoptolidin) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris buffer, pH 8.0)

  • ATP (substrate)

  • Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Preparation: Mitochondrial membranes containing F0F1-ATPase are prepared and solubilized using a mild detergent like Triton X-100 or digitonin. The protein concentration of the enzyme preparation is determined.

  • Assay Mixture Preparation: An assay mixture is prepared containing the assay buffer, MgCl2, KCl, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

  • Inhibitor Incubation: The mitochondrial enzyme preparation is pre-incubated with varying concentrations of the test compounds (or solvent control) for a defined period at a specific temperature (e.g., 30°C).

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Kinetic Measurement: The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm. The hydrolysis of ATP by ATPase produces ADP, which is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is directly proportional to the ATPase activity.

  • Data Analysis: The initial rates of reaction are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the solvent control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Assay Preparation cluster_1 Experimental Steps cluster_2 Data Analysis Enzyme Prep Prepare Solubilized Mitochondrial F0F1-ATPase Incubation Pre-incubate Enzyme with Inhibitors Enzyme Prep->Incubation Assay Mix Prepare Assay Mixture (Buffer, Coupled Enzymes, NADH) Assay Mix->Incubation Inhibitor Prep Prepare Serial Dilutions of Test Compounds Inhibitor Prep->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Measurement Monitor NADH Absorbance at 340 nm Initiation->Measurement Rate Calculation Calculate Initial Reaction Rates Measurement->Rate Calculation Inhibition Calculation % Inhibition vs. [Inhibitor] Rate Calculation->Inhibition Calculation IC50 Determination Determine IC50 Value Inhibition Calculation->IC50 Determination

Caption: Workflow for the F0F1-ATPase inhibition assay.

Signaling Pathway: Apoptolidin-Induced Apoptosis

The inhibition of mitochondrial F0F1-ATPase by Apoptolidin triggers the intrinsic pathway of apoptosis. This pathway is initiated by mitochondrial stress and culminates in the activation of a cascade of caspases, the executioners of programmed cell death. Cell killing induced by Apoptolidin is dependent on the action of caspase-9 and is inhibited by the anti-apoptotic protein BCL-2.[3]

The following diagram illustrates the key steps in the signaling pathway of Apoptolidin-induced apoptosis.

G Apoptolidin Apoptolidin F0F1_ATPase Mitochondrial F0F1-ATPase Apoptolidin->F0F1_ATPase Inhibition ATP_depletion ATP Depletion & Mitochondrial Stress F0F1_ATPase->ATP_depletion Cytochrome_c Cytochrome c Release ATP_depletion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase_Cascade Executioner Caspase Activation (e.g., Caspase-3) Caspase9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis BCL2 BCL-2 BCL2->Cytochrome_c Inhibition

Caption: Apoptolidin-induced intrinsic apoptosis pathway.

References

Validation

A Comparative Guide to F0F1-ATPase Inhibitors: Isoapoptolidin and Beyond

For Researchers, Scientists, and Drug Development Professionals The F0F1-ATPase, or ATP synthase, is a critical enzyme in cellular bioenergetics, responsible for the majority of ATP production. Its inhibition has emerged...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The F0F1-ATPase, or ATP synthase, is a critical enzyme in cellular bioenergetics, responsible for the majority of ATP production. Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a detailed comparison of Isoapoptolidin with other notable F0F1-ATPase inhibitors, supported by experimental data and protocols to aid in research and drug development.

Comparative Analysis of F0F1-ATPase Inhibitors

A variety of natural and synthetic compounds have been identified as inhibitors of F0F1-ATPase. They exhibit different potencies and mechanisms of action, primarily targeting either the F1 catalytic subunit or the F0 proton channel subunit.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The following table summarizes the IC50 values for Isoapoptolidin and other well-characterized F0F1-ATPase inhibitors from cell-free enzymatic assays.

InhibitorTarget SubunitIC50 (µM)Source Organism/Cell Line for Assay
Isoapoptolidin F017Yeast Mitochondria
ApoptolidinF00.7Yeast Mitochondria
OligomycinF0~0.001-0.01Various
ResveratrolF112-28Rat Brain and Liver Mitochondria[1]
PiceatannolF18Rat Brain Mitochondria[1]
QuercetinF155-65Rat Brain Mitochondria[1]
AngiostatinF1 (α/β subunits)N/A*Bovine Heart Mitochondria
Mechanism of Action

The F0F1-ATPase inhibitors can be broadly classified based on their binding site and the resulting effect on the enzyme's function.

  • F0 Subunit Inhibitors: These compounds, including Isoapoptolidin , Apoptolidin, and Oligomycin, bind to the membrane-embedded F0 subunit. This interaction blocks the proton channel, thereby inhibiting the rotation of the central stalk and preventing both ATP synthesis and hydrolysis. Structural similarities between the aglycone of apoptolidin and oligomycin suggest a related binding site and mechanism of action.

  • F1 Subunit Inhibitors: This class of inhibitors, which includes Resveratrol, Piceatannol, Quercetin, and Angiostatin, targets the soluble F1 catalytic domain.

    • Resveratrol, Piceatannol, and Quercetin bind to a common site on the F1 subunit, specifically in a hydrophobic pocket between the C-terminal tip of the γ-subunit and the βTP subunit. This binding obstructs the rotation of the γ-subunit, which is essential for both ATP synthesis and hydrolysis.

    • Angiostatin interacts with the α and β subunits on the surface of endothelial cells, leading to the inhibition of both ATP synthase and ATPase activities.

Signaling Pathways and Cellular Effects

Inhibition of F0F1-ATPase disrupts cellular energy homeostasis and can trigger programmed cell death, or apoptosis, particularly in cancer cells that are highly dependent on oxidative phosphorylation.

Intrinsic Apoptosis Pathway

The primary signaling cascade initiated by F0F1-ATPase inhibition is the intrinsic (mitochondrial) pathway of apoptosis.

F0F1_Inhibition_Apoptosis_Pathway Inhibitor F0F1-ATPase Inhibitors (Isoapoptolidin, Oligomycin, etc.) F0F1_ATPase F0F1-ATPase Inhibitor->F0F1_ATPase Inhibition ATP_Depletion ATP Depletion & Mitochondrial Stress F0F1_ATPase->ATP_Depletion Disruption Bax_Activation Bax/Bak Activation ATP_Depletion->Bax_Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Executioner Caspase Activation (Caspase-3, -7) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Activation Inhibition

Caption: Intrinsic apoptosis pathway induced by F0F1-ATPase inhibition.

Inhibition of F0F1-ATPase leads to a decrease in cellular ATP levels and induces mitochondrial stress. This stress triggers the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. Activated Bax/Bak oligomerize and insert into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the intermembrane space into the cytosol. Cytosolic cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, ultimately leading to the dismantling of the cell and apoptotic cell death. This process is negatively regulated by anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate assessment and comparison of F0F1-ATPase inhibitors.

F0F1-ATPase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the hydrolytic activity of F0F1-ATPase by coupling the production of ADP to the oxidation of NADH.

Materials:

  • Isolated mitochondria or purified F0F1-ATPase

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA

  • Reaction Mix:

    • 4 mM ATP

    • 1 mM phosphoenolpyruvate

    • 0.23 mM NADH

    • Pyruvate kinase (1.4 units/ml)

    • Lactate dehydrogenase (1.4 units/ml)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the assay buffer and reaction mix.

  • Add 25-50 µg of mitochondrial protein to a cuvette containing the assay buffer.

  • Add the desired concentration of the inhibitor or vehicle control and incubate for a specified time (e.g., 5-10 minutes) at 30-31°C.

  • Initiate the reaction by adding the reaction mix.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity.

  • Calculate the specific activity (µmol ATP hydrolyzed/min/mg protein) and determine the percent inhibition relative to the vehicle control.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and fit the data to a dose-response curve.

Cell Viability Assay (ATP-Based Luminescence Assay)

This assay determines the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cells cultured in a 96-well plate

  • Test inhibitors

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®) containing a cell lysis solution and a luciferase/luciferin substrate solution.

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test inhibitors or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the cell lysis/luciferase reagent to each well according to the manufacturer's instructions.

  • Mix the contents by shaking the plate for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Experimental and Screening Workflow

A systematic workflow is essential for the identification and characterization of novel F0F1-ATPase inhibitors.

Inhibitor_Screening_Workflow Start Compound Library Primary_Screening Primary Screening: F0F1-ATPase Activity Assay Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Identify Actives Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Cell_Based_Assays Secondary Screening: Cell Viability & Apoptosis Assays Dose_Response->Cell_Based_Assays Mechanism_Studies Mechanism of Action Studies: - Target Subunit Identification - Kinetic Analysis Cell_Based_Assays->Mechanism_Studies Characterize Cellular Effects Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Elucidate Mechanism

Caption: A typical workflow for the screening and characterization of F0F1-ATPase inhibitors.

This workflow begins with a primary screen of a compound library using a high-throughput F0F1-ATPase activity assay. Active compounds ("hits") are then subjected to dose-response studies to determine their IC50 values. Promising candidates proceed to secondary screening in cell-based assays to assess their effects on cell viability and their ability to induce apoptosis. Finally, detailed mechanism of action studies are conducted to identify the specific binding site on the enzyme and to characterize the kinetics of inhibition. This systematic approach facilitates the identification and optimization of potent and selective F0F1-ATPase inhibitors for therapeutic development.

References

Comparative

Comparative analysis of the cytotoxic effects of Isoapoptolidin.

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cytotoxic effects of Isoapoptolidin, a potent natural product with significant anti-cancer potential. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Isoapoptolidin, a potent natural product with significant anti-cancer potential. This document outlines its mechanism of action, compares its cytotoxic potency with related compounds, and provides detailed experimental protocols for assessing its effects.

Introduction to Isoapoptolidin

Isoapoptolidin is a macrolide natural product and an isomer of Apoptolidin.[1] The Apoptolidin family of glycomacrolides are known for their selective cytotoxicity towards cancer cells.[2][3][4] Like its parent compound, Isoapoptolidin's cytotoxic activity stems from its ability to inhibit the mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production.[5][6] Inhibition of this enzyme leads to a depletion of intracellular ATP, triggering the intrinsic pathway of apoptosis, or programmed cell death.

Comparative Cytotoxicity Data

A direct quantitative comparison of the cytotoxic effects of Isoapoptolidin and Apoptolidin is challenging due to limited publicly available IC50 data for Isoapoptolidin. However, studies on Apoptolidin D, which exists in equilibrium with Isoapoptolidin D, indicate potent, nanomolar anti-proliferative activity against human lung carcinoma (H292) cells.[2] This suggests that Isoapoptolidin possesses a comparable high level of cytotoxicity. It is important to note that the aglycone forms of apoptolidins (Apoptolidinone A and D) have been shown to be non-cytotoxic, highlighting the crucial role of the sugar moieties in their bioactivity.[4]

The following table summarizes the available IC50 values for Apoptolidin, and other relevant cytotoxic agents for comparison. Oligomycin, another potent inhibitor of ATP synthase, and Doxorubicin, a standard chemotherapeutic agent, are included as benchmarks.

CompoundCell LineIC50 ValueReference
Apoptolidin A MV-4-11 (Acute Myeloid Leukemia)~10 nM[3]
Apoptolidin D H292 (Lung Carcinoma)Nanomolar activity[2]
Oligomycin A HCT116 (Colon Carcinoma)Enhanced reovirus-induced cell killing[7]
Doxorubicin HeLa (Cervical Cancer)1.00 µM (48h)
Doxorubicin A549 (Lung Cancer)1.50 µM (48h)
Doxorubicin PC3 (Prostate Cancer)8.00 µM (48h)

Note: IC50 values can vary depending on the assay conditions, exposure time, and cell line used. The data presented here is for comparative purposes.

Mechanism of Action: Inducing Apoptosis through ATP Synthase Inhibition

Isoapoptolidin, like Apoptolidin, targets the F1 subcomplex of the mitochondrial ATP synthase.[3] This inhibition disrupts the electron transport chain and oxidative phosphorylation, leading to a rapid decrease in cellular ATP levels. The depletion of ATP, a critical energy currency, triggers a cascade of events that culminate in apoptosis. This process is often mediated by the activation of the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.

Experimental Protocols

A common method for assessing the cytotoxic effects of compounds like Isoapoptolidin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol for MTT Cytotoxicity Assay

Materials:

  • 96-well microplates

  • Test compound (Isoapoptolidin) and control compounds

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Isoapoptolidin and other test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of Isoapoptolidin, the following diagrams are provided.

experimental_workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation compound_addition Add Isoapoptolidin & Control Compounds overnight_incubation->compound_addition treatment_incubation Incubation (24-72 hours) compound_addition->treatment_incubation mtt_addition Add MTT Reagent treatment_incubation->mtt_addition mtt_incubation Incubation (2-4 hours) mtt_addition->mtt_incubation formazan_solubilization Solubilize Formazan mtt_incubation->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol Isoapoptolidin Isoapoptolidin ATP_Synthase F1F0-ATP Synthase Isoapoptolidin->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes ATP_Synthase->ATP_Production Cytochrome_C Cytochrome c Apaf1 Apaf-1 Cytochrome_C->Apaf1 Activates Cytochrome_C->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Active_Caspase3->Apoptosis

References

Validation

Isoapoptolidin: An Uncharted Territory in Cancer Therapy Compared to Established Treatments

While the natural compound isoapoptolidin is suggested to hold anti-cancer potential through the induction of programmed cell death, a comprehensive comparison with standard cancer therapies is currently hampered by a no...

Author: BenchChem Technical Support Team. Date: December 2025

While the natural compound isoapoptolidin is suggested to hold anti-cancer potential through the induction of programmed cell death, a comprehensive comparison with standard cancer therapies is currently hampered by a notable lack of publicly available efficacy data. As a result, researchers, scientists, and drug development professionals are met with a critical information gap, precluding a direct quantitative assessment of isoapoptolidin's performance against current treatment protocols for cancers such as colorectal and gastric cancer.

Initial investigations into isoapoptolidin's mechanism of action point towards its role as an inhibitor of mitochondrial F0F1-ATPase. This enzyme is crucial for cellular energy production, and its inhibition can trigger the intrinsic pathway of apoptosis, or programmed cell death, a key process in eliminating cancerous cells. However, detailed studies providing specific metrics of its potency, such as half-maximal inhibitory concentration (IC50) values in relevant cancer cell lines, and in vivo data on tumor growth inhibition, remain elusive in published scientific literature.

In contrast, standard cancer therapies for gastrointestinal cancers are well-documented, with a wealth of experimental data supporting their clinical use.

Standard of Care for Colorectal and Gastric Cancers

Treatment for colorectal and gastric cancers typically involves a multi-modal approach, including surgery, chemotherapy, and targeted therapies. For colorectal cancer, the combination chemotherapy regimen FOLFOX, consisting of 5-fluorouracil (5-FU), leucovorin, and oxaliplatin, is a cornerstone of treatment. Similarly, gastric cancer is often treated with platinum-based chemotherapy, utilizing agents like cisplatin and oxaliplatin, frequently in combination with fluoropyrimidines such as 5-FU or capecitabine.

Comparative Efficacy Data: A Void for Isoapoptolidin

The following tables summarize representative IC50 values for standard chemotherapeutic agents in colon and gastric cancer cell lines, illustrating the type of quantitative data that is critically missing for isoapoptolidin.

Table 1: In Vitro Efficacy (IC50) of Standard Chemotherapies in Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)
Oxaliplatin HCT1160.49 - 19
HT290.33
SW6201.13
5-Fluorouracil COLO-2053.2
HT-2913
SW62013
Cisplatin HCT116~10

Table 2: In Vitro Efficacy (IC50) of Standard Chemotherapies in Gastric Cancer Cell Lines

CompoundCell LineIC50 (µM)
Cisplatin AGS7.2 - 10.8
KATO-III10.6 - 612.3
SGC7901~10
5-Fluorouracil AGS~100 - 400
SGC7901~50 - 200

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.

Delving into the Mechanism: The Apoptotic Pathway

Isoapoptolidin is presumed to induce apoptosis by inhibiting the mitochondrial F0F1-ATPase, a key component of the cell's energy production machinery. This disruption of mitochondrial function leads to the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors like cytochrome c into the cytoplasm. This event initiates a cascade of caspase activation, ultimately leading to the execution of apoptosis. This intrinsic pathway is a common target for many cancer therapies.

Visualizing the Proposed Mechanism of Isoapoptolidin

Isoapoptolidin_Apoptosis_Pathway Proposed Intrinsic Apoptosis Pathway of Isoapoptolidin cluster_mito Mitochondrial Events Isoapoptolidin Isoapoptolidin F0F1_ATPase F0F1-ATPase Isoapoptolidin->F0F1_ATPase Inhibition Mitochondrion Mitochondrion mPTP mPTP Opening F0F1_ATPase->mPTP Induces Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Formation Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed apoptotic pathway of Isoapoptolidin.

Experimental Protocols: A Blueprint for Future Research

While specific protocols for isoapoptolidin are not available, the following represent standardized methodologies for key experiments required to evaluate its anti-cancer efficacy.

In Vitro Cytotoxicity Assay (IC50 Determination)

A common method for determining the IC50 value is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for IC50 Determination

IC50_Workflow IC50 Determination Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Treatment Treat with serial dilutions of Isoapoptolidin Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 value from dose-response curve Absorbance->Analysis

A generalized workflow for IC50 determination.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of isoapoptolidin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Assay: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

To assess the anti-tumor activity of isoapoptolidin in a living organism, a xenograft mouse model is commonly employed.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives isoapoptolidin at a predetermined dose and schedule, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.

  • Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.

Conclusion

The exploration of natural compounds like isoapoptolidin for novel cancer therapies is a promising avenue of research. However, for isoapoptolidin to be seriously considered as a viable alternative or adjunct to standard cancer therapies, rigorous preclinical evaluation is imperative. The scientific community awaits the publication of robust in vitro and in vivo data that would allow for a direct and meaningful comparison of its efficacy against established chemotherapeutic agents. Until such data becomes available, the potential of isoapoptolidin in the clinical setting remains speculative.

Comparative

Apoptolidin: A Comparative Analysis of its Apoptotic Activity Across Diverse Cancer Cell Lines

A Note on "Isoapoptolidin": Publicly available research on "Isoapoptolidin" is exceptionally scarce. One study notes the chemical equilibration of Apoptolidin D to Isoapoptolidin D, but provides no data on its biological...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Isoapoptolidin": Publicly available research on "Isoapoptolidin" is exceptionally scarce. One study notes the chemical equilibration of Apoptolidin D to Isoapoptolidin D, but provides no data on its biological activity. In contrast, Apoptolidin is a well-characterized natural product with demonstrated pro-apoptotic effects. This guide will therefore focus on the extensive data available for Apoptolidin to provide a comprehensive overview of its activity.

Apoptolidin, a macrolide natural product, has garnered significant interest within the scientific community for its potent and selective induction of apoptosis in various cancer cell lines.[1][2] This comparison guide synthesizes available data on the cytotoxic and apoptotic activity of Apoptolidin across different cancer cell lines, providing researchers, scientists, and drug development professionals with a concise overview of its performance, supported by experimental data.

Comparative Cytotoxicity of Apoptolidin A

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Apoptolidin A in several human cancer cell lines, highlighting its varied efficacy across different cancer types.

Cell LineCancer TypeIC50 (µM)Citation
RKOColorectal CarcinomaNot explicitly quantified, but effective growth inhibition shown.[3]
HCT116Colorectal CarcinomaNot explicitly quantified, but effective growth inhibition shown.[3]
SW480Colorectal CarcinomaNot explicitly quantified, but effective growth inhibition shown.[3]
H292Lung CarcinomaNanomolar concentrations reported for Apoptolidin D.[4]
Leukemia Cell Lines (e.g., MV-4-11, K562)LeukemiaActivity demonstrated, but specific IC50 values for Apoptolidin A not provided in the search results.[5][6]

Mechanism of Action: Induction of Apoptosis

Apoptolidin's primary mechanism of action involves the induction of the intrinsic apoptotic pathway.[1] This is achieved through the inhibition of the mitochondrial F0F1-ATP synthase, a critical enzyme in cellular energy production.[5][7] This inhibition leads to a cascade of events culminating in programmed cell death.

The key steps in Apoptolidin-induced apoptosis are:

  • Inhibition of F0F1-ATP Synthase: Apoptolidin binds to the F1 subcomplex of mitochondrial ATP synthase, disrupting its function.[5][7]

  • Mitochondrial Dysfunction: This inhibition leads to mitochondrial dysfunction, a key trigger for the intrinsic apoptotic pathway.

  • Caspase Activation: The apoptotic cascade is initiated, involving the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7).[7]

  • PARP Cleavage: Activated caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7]

  • Cell Death: The culmination of these events leads to the orderly dismantling of the cell.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the activity of Apoptolidin.

Cell Viability and Growth Inhibition Assays

1. Sulforhodamine B (SRB) Assay:

  • Principle: This colorimetric assay measures cell density by quantifying total cellular protein.

  • Protocol:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Apoptolidin A for a specified period (e.g., 72 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid.

    • Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to untreated control cells.

2. MTT/XTT Assays:

  • Principle: These assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases.

  • Protocol:

    • Seed cells in 96-well plates and treat with Apoptolidin as described for the SRB assay.

    • Following treatment, add the MTT or XTT reagent to each well and incubate for a specified time (typically 2-4 hours) to allow for formazan formation.

    • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the colored solution at the appropriate wavelength.

    • Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis and Cell Cycle Analysis

1. Flow Cytometry for Cell Cycle Analysis:

  • Principle: This technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Apoptolidin has been shown to induce G0/G1 cell cycle arrest.[8]

  • Protocol:

    • Treat cells with Apoptolidin for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol and store at -20°C.

    • Before analysis, wash the cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

    • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.

    • The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

2. Western Blot Analysis for Apoptosis-Related Proteins:

  • Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

  • Protocol:

    • Treat cells with Apoptolidin and lyse them to extract total cellular proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the molecular mechanism of Apoptolidin, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Activity cluster_data_analysis Data Analysis start Seed Cancer Cells treatment Treat with Apoptolidin start->treatment viability Cell Viability Assays (SRB, MTT) treatment->viability Measure Cytotoxicity apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis Analyze Cell Cycle & Apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot Detect Apoptotic Markers ic50 Calculate IC50 Values viability->ic50 cell_cycle_dist Determine Cell Cycle Distribution apoptosis->cell_cycle_dist protein_quant Quantify Protein Levels western_blot->protein_quant

Caption: Experimental workflow for assessing Apoptolidin's activity.

apoptolidin_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol apoptolidin Apoptolidin atp_synthase F0F1-ATP Synthase apoptolidin->atp_synthase Inhibits dysfunction Mitochondrial Dysfunction atp_synthase->dysfunction caspase9 Caspase-9 Activation dysfunction->caspase9 Triggers caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptolidin-induced intrinsic apoptotic signaling pathway.

References

Validation

Investigating the Off-Target Effects of Isoapoptolidin: A Comparative Guide

Introduction Isoapoptolidin, an isomer of the macrolide natural product Apoptolidin, has garnered interest within the scientific community for its potent pro-apoptotic activity in cancer cells. The on-target mechanism of...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoapoptolidin, an isomer of the macrolide natural product Apoptolidin, has garnered interest within the scientific community for its potent pro-apoptotic activity in cancer cells. The on-target mechanism of the Apoptolidin family of compounds is the inhibition of the F1 subcomplex of mitochondrial ATP synthase, a critical enzyme for cellular energy production.[1][2][3] This targeted disruption of cellular metabolism leads to the induction of apoptosis, making Isoapoptolidin a potential candidate for anticancer therapeutic development. However, a thorough understanding of a drug candidate's off-target effects is paramount for its progression through the drug development pipeline. Unintended interactions with other cellular proteins can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

This guide provides a comparative analysis of Isoapoptolidin with its parent compound, Apoptolidin, and another well-characterized ATP synthase inhibitor, Oligomycin. Due to the limited publicly available data on the off-target profile of Isoapoptolidin, this guide will focus on its on-target effects in comparison to alternatives and will discuss the methodologies used to characterize off-target interactions, highlighting the importance of such studies for the future development of Isoapoptolidin and related compounds.

On-Target Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

Isoapoptolidin, like other members of the Apoptolidin family, exerts its primary biological effect through the inhibition of mitochondrial F0F1-ATP synthase. Specifically, these compounds bind to the F1 subcomplex of the enzyme, distinguishing their mechanism from inhibitors like Oligomycin which targets the F0 subcomplex.[1][3] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and subsequent activation of the intrinsic apoptotic pathway.

The downstream signaling cascade initiated by ATP synthase inhibition involves the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] Activated AMPK can then trigger a cascade of events culminating in apoptosis.

Isoapoptolidin Isoapoptolidin ATP_Synthase Mitochondrial F1 ATP Synthase Isoapoptolidin->ATP_Synthase Inhibition ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Results in Apoptosis Apoptosis AMPK_Activation->Apoptosis Induces

Caption: Signaling pathway of Isoapoptolidin-induced apoptosis.

Comparative Performance Data

The following tables summarize the quantitative data on the inhibitory activity of Isoapoptolidin and its alternatives against mitochondrial F0F1-ATPase and their antiproliferative effects on cancer cells.

Table 1: Inhibition of Mitochondrial F0F1-ATPase

CompoundIC50 (µM)Source
Isoapoptolidin0.8[4]
Apoptolidin0.7[4]
Oligomycin0.1[4]

Table 2: Antiproliferative Activity (Ad12-3Y1 Cells)

CompoundGI50 (nM)Source
Isoapoptolidin10[4]
Apoptolidin6.5[4]
Oligomycin1.2[4]

Off-Target Effect Investigation: A Methodological Overview

Isoapoptolidin Isoapoptolidin In_Silico In Silico Screening (Target Prediction) Isoapoptolidin->In_Silico Biochemical_Assays Biochemical Assays (Kinome, GPCR, Ion Channel Panels) Isoapoptolidin->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Phenotypic Screening, Proteome Profiling) Isoapoptolidin->Cell_Based_Assays In_Silico->Biochemical_Assays Guides Validation Target Validation & Hit Confirmation Biochemical_Assays->Validation Cell_Based_Assays->Validation

Caption: A general workflow for identifying off-target effects.

Key experimental approaches to identify off-target effects include:

  • Kinase Profiling: Screening Isoapoptolidin against a large panel of kinases (kinome scanning) is a standard approach to identify off-target kinase inhibition, a common source of toxicity.

  • GPCR and Ion Channel Screening: Evaluating the activity of Isoapoptolidin against a panel of G-protein coupled receptors (GPCRs) and ion channels can uncover effects on major signaling pathways.[5][6]

  • Proteome Profiling: Techniques such as chemical proteomics using affinity-based probes can identify direct binding partners of Isoapoptolidin in a cellular context.

  • Phenotypic Screening: High-content imaging and other phenotypic screening platforms can reveal unexpected cellular effects that may point towards off-target activities.

Experimental Protocols

F0F1-ATPase Inhibition Assay

This protocol is adapted from methodologies used for assessing inhibitors of mitochondrial ATP synthase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against mitochondrial F0F1-ATPase.

Materials:

  • Isolated yeast mitochondria

  • ATP

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Malachite green reagent

  • Test compounds (Isoapoptolidin, Apoptolidin, Oligomycin) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add isolated yeast mitochondria to each well.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent, which detects the inorganic phosphate released by ATP hydrolysis.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the antiproliferative effects of compounds on cultured cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds on a specific cell line.

Materials:

  • Ad12-3Y1 cells (E1A-transformed rat fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Isoapoptolidin, Apoptolidin, Oligomycin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed Ad12-3Y1 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

Isoapoptolidin demonstrates potent on-target activity as an inhibitor of mitochondrial F0F1-ATPase, leading to cancer cell death. Its performance is comparable to its parent compound, Apoptolidin, and it represents a promising scaffold for the development of novel anticancer agents. However, the current understanding of Isoapoptolidin's selectivity and potential off-target effects is limited.

For the continued development of Isoapoptolidin as a therapeutic candidate, a comprehensive investigation of its off-target profile is imperative. The application of systematic screening platforms, including kinome scans and proteome-wide analyses, will be crucial in identifying any unintended interactions. This knowledge will not only be vital for predicting potential toxicities but also for uncovering any beneficial polypharmacology that could be exploited for therapeutic gain. The data and protocols presented in this guide serve as a foundation for researchers to build upon as they further explore the therapeutic potential of this intriguing natural product.

References

Comparative

Unveiling the Molecular Grip: A Comparative Guide to the Isoapoptolidin Binding Site on ATP Synthase

A detailed comparison of Isoapoptolidin's unique binding mechanism on ATP synthase with other known inhibitors, providing researchers and drug development professionals with critical insights into this emerging therapeut...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Isoapoptolidin's unique binding mechanism on ATP synthase with other known inhibitors, providing researchers and drug development professionals with critical insights into this emerging therapeutic target.

Cambridge, MA – The intricate molecular machinery of ATP synthase, the cell's primary energy generator, presents a compelling target for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. The natural product Isoapoptolidin has emerged as a potent and selective inhibitor of this enzyme, demonstrating a novel mechanism of action that sets it apart from other known inhibitors. This guide provides a comprehensive comparison of the binding site and inhibitory characteristics of Isoapoptolidin with those of other well-documented ATP synthase inhibitors, supported by experimental data and detailed methodologies.

A Novel Binding Pocket for Isoapoptolidin

Recent groundbreaking studies have pinpointed the binding site of the apoptolidin family, including Isoapoptolidin, to the F1 subcomplex of mitochondrial ATP synthase.[1][2] Unlike many inhibitors that target the enzyme's proton channel (Fo) or catalytic sites directly, Isoapoptolidin lodges itself at a novel interface between the αDP, βDP, and γ subunits.[1] This unique binding pocket explains its distinct inhibitory profile and highlights a new avenue for the design of next-generation ATP synthase modulators.

The confirmation of this binding site has been a multi-faceted endeavor, employing a combination of cutting-edge techniques:

  • Photoaffinity Labeling: Photo-reactive analogs of apoptolidin were instrumental in identifying the β subunit of ATP synthase as the primary interaction partner.[1][3]

  • Cryo-Electron Microscopy (Cryo-EM): High-resolution structural analysis of the apoptolidin-ATP synthase complex provided a detailed atomic map of the binding interface, revealing the precise interactions between the inhibitor and the αDP, βDP, and γ subunits.[1]

  • Deep Mutational Scanning: A systematic mutagenesis of residues within the identified binding pocket confirmed its functional relevance. Mutations at this site conferred resistance to apoptolidin's cytotoxic effects, validating it as the mechanistic target.[1]

Performance Comparison: Isoapoptolidin vs. Alternative Inhibitors

The inhibitory potency of Isoapoptolidin and other key ATP synthase inhibitors are summarized below. It is important to note that direct comparisons of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can be influenced by the specific assay conditions, enzyme source, and substrate concentrations.

InhibitorTarget Subunit(s)Binding SiteKiIC50
Isoapoptolidin α, β, γ (F1 subcomplex)αDPβDP interface17 µM (for isolated yeast mitochondria)[4]-
Apoptolidin A α, β, γ (F1 subcomplex)αDPβDP interface4-5 µM[5]0.7 µM (in mitochondria)[4]
Oligomycin c-ring (Fo subcomplex)Proton channel0.1 - 0.6 µM (dependent on lipid environment)-
Aurovertin B β (F1 subcomplex)Between nucleotide-binding and C-terminal domains25 nM (for ATP synthesis), 120 nM (for ATP hydrolysis)[4]-
Efrapeptin F α, β, γ (F1 subcomplex)Central cavity of F1-~52 nM (in PANC-1 cells)[6]
Bz-423 OSCP (F1 subcomplex)Oligomycin Sensitivity Conferring Protein-~5 µM[7][8]
Resveratrol γ, β (F1 subcomplex)Hydrophobic pocket between γ and βTP subunits--

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows used to identify and characterize the binding site of Isoapoptolidin, as well as the signaling pathway affected by its inhibition of ATP synthase.

experimental_workflow cluster_photoaffinity Photoaffinity Labeling cluster_cryoem Cryo-Electron Microscopy cluster_dms Deep Mutational Scanning PA1 Synthesize Photoaffinity Probe (e.g., Apop A-PA) PA2 Incubate with Cells or Mitochondria PA1->PA2 PA3 UV Irradiation (Crosslinking) PA2->PA3 PA4 Lysis & 'Click' Chemistry (Tagging) PA3->PA4 PA5 Affinity Purification PA4->PA5 PA6 Mass Spectrometry (Protein ID) PA5->PA6 CE1 Prepare Apoptolidin- ATP Synthase Complex CE2 Vitrification (Rapid Freezing) CE1->CE2 CE3 Data Collection (Electron Microscope) CE2->CE3 CE4 Image Processing & 3D Reconstruction CE3->CE4 CE5 Atomic Model Building CE4->CE5 DM1 Create Mutant Library (Binding Site Residues) DM2 Functional Selection (Apoptolidin Treatment) DM1->DM2 DM3 Deep Sequencing (Pre- & Post-Selection) DM2->DM3 DM4 Calculate Enrichment Scores DM3->DM4 DM5 Identify Resistance Mutations DM4->DM5

Key experimental workflows for binding site confirmation.

signaling_pathway Isoapoptolidin Isoapoptolidin ATP_Synthase ATP Synthase (F1 Subcomplex) Isoapoptolidin->ATP_Synthase Inhibits ATP_Production Mitochondrial ATP Production ATP_Synthase->ATP_Production Catalyzes ADP_ATP_Ratio Increased ADP/ATP Ratio ATP_Production->ADP_ATP_Ratio Leads to AMPK_Activation AMPK Activation ADP_ATP_Ratio->AMPK_Activation Cellular_Processes Downstream Cellular Processes (e.g., Apoptosis) AMPK_Activation->Cellular_Processes

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Isoapoptolidin: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isoapoptolidin, a member o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isoapoptolidin, a member of the apoptolidin family of glycomacrolides, exhibits selective cytotoxicity, making it a compound of interest in cancer research.[1][2] While some safety data sheets (SDS) may not classify isoapoptolidin as hazardous under the Globally Harmonized System (GHS), its mechanism of action, which involves the inhibition of mitochondrial F0F1-ATPase, suggests that it should be handled with the care afforded to cytotoxic substances.[3] This guide provides essential, step-by-step procedures for the safe disposal of isoapoptolidin, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Prior to any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid isoapoptolidin or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

ParameterValue/GuidelineSource
Chemical Family Glycomacrolide[2]
Mechanism of Action Inhibition of mitochondrial F0F1-ATPase[3]
Solubility Soluble in DMSO, ethanol, methanol, and DMF[4]
Recommended PPE Lab coat, safety goggles, chemical-resistant glovesGeneral Laboratory Practice
Waste Classification Cytotoxic WastePrecautionary Measure
Disposal Containers Clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[3]

Experimental Protocol: Decontamination of Surfaces and Glassware

In the event of a spill or for routine cleaning of contaminated surfaces and glassware, a multi-step decontamination process is recommended.

Materials:

  • Detergent solution (e.g., laboratory-grade soap in water)

  • 70% Isopropyl alcohol (IPA) or another suitable disinfectant

  • Absorbent pads or paper towels

  • Two pairs of chemical-resistant gloves

  • Designated cytotoxic waste container

Procedure:

  • Initial Cleaning: Don two pairs of gloves. Prepare a detergent solution. Using an absorbent pad, wipe the contaminated surface with the detergent solution. Dispose of the pad in the cytotoxic waste container.

  • Rinsing: With a new absorbent pad, wipe the surface with clean water to remove any detergent residue. Dispose of the pad in the cytotoxic waste container.

  • Final Decontamination: Using another new absorbent pad, wipe the surface with 70% IPA. Allow the surface to air dry completely within the fume hood.

  • Glassware Decontamination: Small quantities of contaminated glassware can be decontaminated by soaking in a suitable inactivating solution (e.g., a high pH solution, if compatible with the glassware) or by thorough rinsing with a solvent known to dissolve isoapoptolidin, such as DMSO or ethanol. The rinsate must be collected and disposed of as hazardous chemical waste. Following initial decontamination, glassware should be washed with a laboratory detergent and rinsed thoroughly.

Step-by-Step Disposal Plan

The disposal of isoapoptolidin and any materials that have come into contact with it should follow the procedures for cytotoxic waste.

  • Segregation at the Source: All waste contaminated with isoapoptolidin, including unused product, solutions, contaminated PPE (gloves, disposable lab coats), and cleaning materials, must be segregated from general laboratory waste.

  • Waste Containers: Use waste containers specifically designated for cytotoxic or chemotherapy waste. These containers should be rigid, leak-proof, puncture-resistant, and clearly labeled with the cytotoxic hazard symbol.

  • Solid Waste Disposal:

    • Place all solid waste, such as contaminated gloves, absorbent pads, and empty vials (after triple rinsing with a suitable solvent), into the designated cytotoxic waste container.

    • The rinsate from the vials must be collected and disposed of as liquid chemical waste.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing isoapoptolidin, including stock solutions, experimental solutions, and the initial rinsates from glassware decontamination, in a compatible, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste" and include the full chemical name "Isoapoptolidin" and its approximate concentration.

  • Final Disposal:

    • Store the sealed cytotoxic and hazardous waste containers in a designated and secure area within the laboratory, away from general traffic.

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of isoapoptolidin down the drain or in the regular trash.

Logical Workflow for Isoapoptolidin Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of isoapoptolidin.

Isoapoptolidin_Disposal_Workflow start Isoapoptolidin Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_solid->is_liquid No solid_waste Contaminated PPE, Empty Vials (triple-rinsed), Absorbent Materials is_solid->solid_waste Yes liquid_waste Unused Solutions, Rinsates, Contaminated Solvents is_liquid->liquid_waste Yes cytotoxic_container Place in Labeled Cytotoxic Waste Container solid_waste->cytotoxic_container hazardous_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->hazardous_container storage Store in Designated Secure Area cytotoxic_container->storage hazardous_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Logical workflow for the proper segregation and disposal of isoapoptolidin waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of isoapoptolidin, minimizing risks to themselves and the environment, and fostering a culture of safety within the laboratory. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Handling

Essential Safety and Logistical Information for Handling Isoapoptolidin

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal pla...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for Isoapoptolidin, ensuring laboratory safety and procedural clarity.

Personal Protective Equipment (PPE)

Based on the Safety Data Sheet (SDS) from Cayman Chemical, Isoapoptolidin is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory best practices dictate the use of personal protective equipment to minimize exposure to any chemical agent.

Recommended PPE for Handling Isoapoptolidin:

PPE CategorySpecificationPurpose
Hand Protection Nitrile or latex glovesTo prevent direct skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or airborne particles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Note: While the provided SDS does not mandate specific PPE, adherence to these general laboratory safety standards is strongly recommended.

Health and Safety Information

The following table summarizes the known health and safety information for Isoapoptolidin. It is important to note that while the substance is not classified as hazardous, potential health effects have been noted.

Hazard ClassificationDetails
GHS Classification Not classified as hazardous.
Signal Word None.
Hazard Statements None.
Potential Effects May cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects. These are noted as potential but unclassified hazards.
First Aid: Skin Generally does not irritate the skin. In case of contact, wash with soap and water.
First Aid: Eyes Rinse opened eye for several minutes under running water.
First Aid: Inhalation Supply fresh air; consult a doctor in case of complaints.
First Aid: Ingestion If symptoms persist, consult a doctor.

Operational Plan: Handling and Storage

A systematic approach to handling and storing Isoapoptolidin is crucial for maintaining its integrity and ensuring a safe laboratory environment.

Workflow for Handling Isoapoptolidin:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Isoapoptolidin Weigh Isoapoptolidin Prepare Workspace->Weigh Isoapoptolidin Dissolve in Solvent Dissolve in Solvent Weigh Isoapoptolidin->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1: A stepwise workflow for the safe handling of Isoapoptolidin.

Storage Conditions:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

Disposal Plan

As Isoapoptolidin is not classified as a hazardous substance, disposal procedures should follow institutional guidelines for non-hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Solid Waste:

    • Collect unused solid Isoapoptolidin and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, labeled container for non-hazardous solid chemical waste.

    • Ensure the container is sealed before removal from the laboratory.

    • Dispose of the container through your institution's chemical waste management program.

  • Liquid Waste:

    • Aqueous solutions of Isoapoptolidin may be suitable for drain disposal, followed by flushing with copious amounts of water. However, it is imperative to first consult and adhere to your local and institutional regulations regarding drain disposal of chemical waste.

    • If drain disposal is not permitted, collect aqueous waste in a designated, labeled container for non-hazardous aqueous waste.

    • Solutions of Isoapoptolidin in organic solvents should be collected in a designated, labeled container for non-hazardous organic solvent waste.

    • All liquid waste containers must be securely capped and stored in a secondary containment bin until collected by your institution's environmental health and safety department.

  • Empty Containers:

    • Rinse empty Isoapoptolidin containers thoroughly with an appropriate solvent (e.g., water or ethanol) three times.

    • The rinsate should be collected and disposed of as liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate recycling or general waste stream, as per institutional policy.

Experimental Protocols

Currently, there is a lack of publicly available, detailed experimental protocols specifically for Isoapoptolidin. Researchers should adapt general laboratory procedures for handling non-hazardous solid compounds when designing experiments. This includes standard practices for weighing, dissolving, and adding the compound to experimental systems.

Signaling Pathway

Direct research on the specific signaling pathways affected by Isoapoptolidin is limited. However, Isoapoptolidin is an isomer of Apoptolidin, which is known to be an inhibitor of mitochondrial F1Fo-ATP synthase. Inhibition of ATP synthase can lead to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Therefore, a plausible signaling pathway for Isoapoptolidin, based on its structural relationship to Apoptolidin, is the inhibition of mitochondrial ATP synthase, leading to the activation of the AMPK pathway.[1][2]

Isoapoptolidin Isoapoptolidin Mitochondrial F1Fo-ATP Synthase Mitochondrial F1Fo-ATP Synthase Isoapoptolidin->Mitochondrial F1Fo-ATP Synthase Inhibits ATP Production ATP Production Mitochondrial F1Fo-ATP Synthase->ATP Production Decreases AMP:ATP Ratio AMP:ATP Ratio ATP Production->AMP:ATP Ratio Increases AMPK Activation AMPK Activation AMP:ATP Ratio->AMPK Activation Leads to

Figure 2: Inferred signaling pathway for Isoapoptolidin based on its relation to Apoptolidin.

References

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